(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-methyl-2,3-dihydroindole-3,5,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYBIYGSXQYDM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C2=CC(=C(C=C21)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00809656 | |
| Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62322-82-1 | |
| Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural and Stereochemical Dynamics of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Leucoadrenochrome): A Technical Guide
Executive Summary
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol , commonly referred to in biochemical literature as leucoadrenochrome , is a highly reactive, transient indoline derivative. It occupies a critical junction in the oxidative metabolism of catecholamines, serving as the immediate reduction product of adrenochrome and a potent driver of reactive oxygen species (ROS) generation. In pharmaceutical quality control, it is rigorously monitored as Epinephrine Impurity 10 [1]. This whitepaper provides an in-depth analysis of its stereochemistry, mechanistic formation, and the self-validating analytical protocols required to isolate and study this elusive molecule.
Stereochemical Architecture and Structural Elucidation
The core architecture of leucoadrenochrome consists of a 2,3-dihydro-1H-indole (indoline) ring system, substituted with a methyl group at the N1 position and hydroxyl groups at C3 , C5 , and C6 [2].
The Preservation of the (3R) Stereocenter
The stereochemistry of this molecule is inextricably linked to its parent compound, natural (R)-epinephrine. The chiral center in epinephrine is located at the β -carbon of the ethylamine side chain. During the oxidative cascade, epinephrine is first oxidized to epinephrine-o-quinone.
Crucially, the subsequent intramolecular cyclization—a Michael addition where the secondary amine attacks the electron-deficient quinone ring—does not involve the breaking or forming of bonds directly at the chiral β -carbon. Because this carbon transitions smoothly into the C3 position of the newly formed indoline ring without undergoing inversion or racemization, the absolute configuration is strictly retained. Thus, (R)-epinephrine exclusively yields (3R)-1-methyl-2,3-dihydro-1H-indole-3,5,6-triol [3].
Tautomerization and Aromaticity
While PubChem occasionally groups the CAS number 70858-72-9 with the adrenochrome o-semiquinone radical[2], structurally, the stable closed-shell molecule is the fully reduced triol. The molecule heavily favors the triol state over any keto-enol tautomers because the fully enolized form maximizes the resonance stabilization and aromaticity of the benzenoid ring.
The Redox Cascade: Causality of Formation
The formation of (3R)-leucoadrenochrome is driven by a highly specific redox and cyclization cascade. Understanding the causality of each step is vital for both neurotoxicology and drug formulation stability.
-
Initial Oxidation: (R)-epinephrine undergoes a two-electron, two-proton oxidation (via autoxidation or enzymes like tyrosinase) to form epinephrine-o-quinone.
-
Nucleophilic Attack: The quinone ring is highly electrophilic. At physiological pH, the unprotonated fraction of the secondary amine rapidly executes an intramolecular nucleophilic attack on the ring.
-
Indoline Formation: This cyclization yields (3R)-leucoadrenochrome.
-
Redox Cycling: Unlike epinephrine, leucoadrenochrome is remarkably unstable in the presence of oxygen. It easily autoxidizes at physiological pH to form adrenochrome, concomitantly reducing molecular oxygen to the superoxide anion ( O2∙− ). This makes leucoadrenochrome the major determinant of superoxide production in catecholamine oxidation systems[4].
Fig 1. Oxidative cascade and redox cycling of (R)-epinephrine to (3R)-leucoadrenochrome.
Quantitative Data and Physicochemical Properties
The physical properties of leucoadrenochrome are distinct from its oxidized counterpart, adrenochrome, allowing for precise spectrophotometric tracking.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| IUPAC Name | (3R)-1-methyl-2,3-dihydro-1H-indole-3,5,6-triol | [3] |
| CAS Registry Number | 70858-72-9 | [2] |
| Molecular Formula | C9H11NO3 | [2] |
| Molecular Weight | 181.19 g/mol | [1] |
| Pharmacopeial ID | Epinephrine Impurity 10 | [1] |
| UV-Vis Absorbance ( λmax ) | ~300 nm (at pH 9.8) | [5] |
Experimental Protocol: Anaerobic Generation and Spectroscopic Validation
Because leucoadrenochrome rapidly autoxidizes back to adrenochrome, generating superoxide[4], standard benchtop isolation is impossible. The following protocol utilizes strict anaerobiosis and spectrophotometric tracking to create a self-validating system for generating leucoadrenochrome via the reduction of adrenochrome.
Step-by-Step Methodology
-
Buffer Preparation (Metal Chelation):
-
Action: Prepare a 50 mM sodium phosphate buffer at pH 7.4 and pass it through a Chelex-100 resin column.
-
Causality: Trace transition metals (e.g., Fe3+ , Cu2+ ) act as potent catalysts for catechol autoxidation. Removing them isolates the intrinsic reactivity of the indoline core, preventing skewed kinetic data.
-
-
Strict Deoxygenation:
-
Action: Purge the buffer with ultra-pure Argon gas for a minimum of 30 minutes in a sealed cuvette system.
-
Causality: Leucoadrenochrome reduces O2 to superoxide at near diffusion-controlled rates. Complete anaerobiosis is mandatory to prevent the immediate re-oxidation of the newly formed triol.
-
-
Adrenochrome Solubilization:
-
Action: Inject adrenochrome to achieve a final concentration of 100 μM. The solution will appear distinctively pink ( λmax = 480 nm).
-
-
Stoichiometric Reduction:
-
Action: Inject a stoichiometric equivalent (100 μM) of anaerobically prepared ascorbic acid, or utilize pulse radiolysis to generate hydrated electrons ( eaq− )[5].
-
Causality: Ascorbate acts as a clean two-electron donor, smoothly reducing the quinone to the triol without generating harsh, long-lived radical intermediates that could trigger melanin-like polymerization.
-
-
Spectroscopic Validation:
-
Action: Monitor the reaction via rapid-scan UV-Vis spectroscopy.
-
Self-Validation: The protocol validates itself mathematically. You must observe the complete disappearance of the 480 nm peak (adrenochrome) and the simultaneous appearance of a sharp peak at 300 nm (leucoadrenochrome)[5]. The maintenance of strict isosbestic points during this spectral shift guarantees a clean A→B conversion, proving that no off-target polymers or degradation products have formed.
-
Fig 2. Anaerobic synthesis and spectroscopic validation workflow for leucoadrenochrome.
Implications in Toxicology and Drug Development
In the context of drug development, the presence of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a critical quality attribute. Monitored as Epinephrine Impurity 10 [1], its presence in epinephrine auto-injectors or ampoules indicates a breach in the anaerobic packaging environment.
Biologically, the "futile redox cycle" between adrenochrome and leucoadrenochrome acts as an electron sink. Cellular reductants (like glutathione or ascorbate) continuously reduce adrenochrome to leucoadrenochrome, which then rapidly autoxidizes back to adrenochrome, dumping electrons onto molecular oxygen[4]. This continuous generation of superoxide is highly neurotoxic and is a heavily researched mechanism in catecholamine-driven oxidative stress models, including Parkinson's disease pathology.
References
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Benchchem. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Retrieved from 3[3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10313383, Adrenochrome o-semiquinone / 1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Retrieved from 2[2]
-
Bors, W., Michel, C., Saran, M., & Lengfelder, E. (1975). Pulse-radiolytic Investigations of Catechols and Catecholamines: I. Adrenaline and Adrenochrome. International Journal of Radiation Biology. Retrieved from 5[5]
-
Bindoli, A., Scutari, G., & Rigobello, M. P. (1999). The role of adrenochrome in stimulating the oxidation of catecholamines. Neurotoxicity Research, 1(2), 71-80. Retrieved from 4[4]
-
Sinco Pharmachem Inc. Epinephrine Impurity 10. Retrieved from 1[1]
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- 1. Epinephrine Impurity 10 [sincopharmachem.com]
- 2. Adrenochrome o-semiquinone | C9H11NO3 | CID 10313383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol|For Research [benchchem.com]
- 4. The role of adrenochrome in stimulating the oxidation of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Technical Guide to the Biological Significance of Adrenolutin: From Historical Hypothesis to Modern Oxidative Stress Marker
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adrenolutin (3,5,6-trihydroxy-1-methylindole) is a fluorescent, relatively unstable oxidation product of the neurotransmitter and hormone adrenaline (epinephrine).[1] Historically, it was at the center of the "adrenochrome hypothesis," which controversially posited it as an endogenous psychotomimetic agent responsible for schizophrenia.[1][2] While this hypothesis has been largely refuted by the scientific community due to a lack of reproducible evidence, research into adrenolutin has pivoted.[1][3] The contemporary understanding of adrenolutin frames it as a significant biomarker and potential mediator of oxidative stress arising from catecholamine metabolism. Its formation and subsequent autooxidation, which generates reactive oxygen species, are now implicated in the pathophysiology of conditions associated with catecholamine excess, particularly cardiotoxicity and neurotoxicity.[4][5][6][7] This guide provides a comprehensive overview of adrenolutin's biochemistry, its modern biological significance, and the analytical methodologies required for its investigation.
Introduction & Historical Context
The Adrenochrome Hypothesis: A Controversial Past
In the 1950s and 1960s, researchers Abram Hoffer and Humphry Osmond proposed that the oxidation of adrenaline to adrenochrome and its subsequent conversion to adrenolutin were not benign metabolic events. They hypothesized that these molecules were endogenous psychotomimetics, accumulating abnormally in individuals with schizophrenia and causing symptoms like thought disorder and perceptual disturbances.[1][2] This "adrenochrome hypothesis" was fueled by early studies reporting psychological changes in human subjects administered oral doses of adrenolutin.[1]
However, the scientific community has since moved away from this theory. Key issues included the questionable purity of the compounds used in the original studies and the failure of subsequent, more rigorous investigations to replicate the psychotomimetic effects.[1] Efforts to detect elevated levels of these compounds in individuals with schizophrenia were also unsuccessful.[1] Today, the adrenochrome hypothesis is considered more of a historical footnote than a viable etiological theory for schizophrenia.[1][3]
The Modern Perspective: A Biomarker of Catecholamine Oxidation
Despite the dismissal of the adrenochrome hypothesis, the study of adrenolutin remains relevant. Its significance has been reframed within the context of oxidative stress and cellular toxicology. Elevated levels of catecholamines, seen in conditions like intense stress, organophosphate intoxication, or myocardial infarction, can lead to their non-enzymatic oxidation.[6][8] This process generates highly reactive intermediates, including adrenochrome and adrenolutin. The focus has thus shifted from investigating its role as a primary cause of psychosis to understanding it as a marker and effector of catecholamine-induced oxidative damage.[4][5][9]
Biochemical Formation and Properties
The Oxidation Pathway of Adrenaline
Adrenolutin is not a direct metabolite of adrenaline but is formed through a multi-step oxidation and rearrangement process. The autoxidation of adrenaline, particularly in alkaline conditions, is a radical-driven chain reaction involving superoxide.[10]
The generally accepted pathway is as follows:
-
Oxidation: Adrenaline is first oxidized to a semiquinone radical and then to adrenaline-o-quinone.[10]
-
Cyclization: The quinone undergoes an intramolecular cyclization to form leukoadrenochrome.
-
Further Oxidation: Leukoadrenochrome is oxidized to adrenochrome.[10]
-
Isomerization: Adrenochrome, an unstable intermediate, undergoes isomerization (rearrangement) to form the more stable, fluorescent adrenolutin.[10][11]
Caption: The oxidative pathway from adrenaline to adrenolutin.
The rearrangement of adrenochrome to adrenolutin is highly dependent on environmental conditions. At physiological pH, this reaction can also yield dimeric compounds.[12] The presence of divalent metal ions such as Cu²⁺, Zn²⁺, and Co²⁺ can significantly favor the formation of adrenolutin.[12]
Physicochemical Properties
Adrenolutin's distinct physical and chemical characteristics are central to its detection and study.
| Property | Value / Description | Source(s) |
| IUPAC Name | 1-methylindole-3,5,6-triol | [1] |
| Chemical Formula | C₉H₉NO₃ | [1] |
| Molar Mass | 179.175 g·mol⁻¹ | [1] |
| Appearance | Colorless solid | [1] |
| Fluorescence | Intense yellow-green fluorescence | [1][13] |
| Excitation Max. | ~400-410 nm | [4] |
| Emission Max. | ~528-540 nm | [4][13] |
| Stability | Chemically unstable, though more stable than adrenochrome.[1] Undergoes autooxidation.[4][6] | [1][4][6] |
Biological Significance and Pathophysiological Roles
Adrenolutin as a Mediator of Oxidative Stress
The primary biological significance of adrenolutin lies in its own capacity to undergo autooxidation, a process that generates cytotoxic reactive intermediates.[4][6] Electron Paramagnetic Resonance (EPR) spin trapping experiments have confirmed that the autooxidation of adrenolutin produces carbon-centered and oxygen-centered (peroxy) radicals.[4][6] This redox cycling, where the molecule is repeatedly oxidized and reduced, consumes oxygen and generates reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[9] This cascade can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and nucleic acids.
Implicated Role in Cardiotoxicity
Conditions of adrenergic overactivity, such as sustained stress or heart failure, are associated with cardiotoxicity. While some of this damage is receptor-mediated, a significant component is attributed to the oxidative stress from catecholamine metabolism.[6][9] It is suggested that oxidative metabolites like adrenolutin, rather than just adrenaline itself, are key contributors to this cardiotoxicity.[4][6] Studies have also investigated the effect of adrenolutin on connexin gap junction proteins in cardiovascular cells, suggesting a potential mechanism for disrupting cell-to-cell communication and contributing to vascular toxicity.[7]
Neurological Implications Re-examined
While the specific link to schizophrenia is unsupported, the role of adrenolutin-mediated oxidative stress in broader neurological contexts remains an area of interest. Oxidative stress is a common pathological feature in many neurodegenerative diseases. The potential for adrenaline, a key neurotransmitter, to be converted into a pro-oxidant molecule like adrenolutin within the central nervous system suggests a plausible mechanism for localized neuronal damage under conditions of high adrenergic tone or compromised antioxidant systems.[5][14]
Methodologies for Adrenolutin Research
Investigating adrenolutin requires specific and sensitive analytical techniques due to its instability and low in vivo concentrations.
Experimental Workflow for Detection
A typical workflow for analyzing adrenolutin in biological matrices like plasma involves careful sample preparation to ensure stability and remove interfering substances before instrumental analysis.
Caption: General workflow for adrenolutin analysis from biological samples.
Protocol: Quantification using HPLC-UV/EC
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet/visible (UV/VIS) and/or electrochemical (EC) detection is the gold standard for quantifying adrenolutin.[4][6][15]
-
Rationale: This method provides excellent separation of adrenolutin from adrenaline and other metabolites. EC detection offers high sensitivity for redox-active compounds, while UV/VIS can monitor for specific chromophores.
-
Step-by-Step Methodology:
-
Sample Preparation: To 500 µL of plasma, add 50 µL of ice-cold 4M perchloric acid to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase containing an aqueous buffer (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 3.0) with an organic modifier (e.g., 10% methanol). An ion-pairing agent may be included.[15]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
-
Detection:
-
UV/VIS Detector: Monitor at a wavelength characteristic of adrenolutin's absorbance (e.g., 347 nm).[10]
-
Electrochemical Detector: Use a glassy carbon working electrode with an applied potential set to optimize the signal for adrenolutin oxidation (e.g., +0.6 V vs. Ag/AgCl reference).
-
-
Quantification: Generate a standard curve using pure adrenolutin standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
-
Protocol: Detection of Radical Intermediates via EPR Spin Trapping
Electron Paramagnetic Resonance (EPR) spectroscopy is the only technique that can directly detect the transient free radicals generated during adrenolutin autooxidation.
-
Rationale: Adrenolutin's autooxidation produces short-lived radicals. A "spin trap" molecule (e.g., PBN, α-phenyl-N-tert-butylnitrone) is used to react with these radicals, forming a much more stable radical adduct that can be detected by EPR.[6]
-
Step-by-Step Methodology:
-
Reaction Mixture: In an aqueous buffer (e.g., phosphate buffer, pH 7.4), prepare a solution of adrenolutin (e.g., 1 mM).
-
Spin Trap Addition: Add the spin trap PBN to the solution to a final concentration of 50-100 mM.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C. The autooxidation will begin upon dissolution.
-
Sample Loading: Transfer the reaction mixture into a flat quartz EPR cell.
-
EPR Measurement: Place the cell in the cavity of the EPR spectrometer.
-
Data Acquisition: Record the EPR spectrum. Typical instrument settings might include: microwave frequency ~9.5 GHz, modulation frequency 100 kHz, microwave power 20 mW, and a central field of ~3400 G.
-
Analysis: The resulting spectrum is analyzed. The hyperfine splitting constants (hfsc's) of the signal are characteristic of the specific radical that was trapped, allowing for its identification.[6]
-
Conclusion and Future Directions
Adrenolutin has transitioned from a molecule of speculative psychiatric interest to a tangible indicator of catecholamine-induced oxidative stress. Its formation in vivo signifies an oxidative environment where the normal enzymatic catabolism of adrenaline is overwhelmed. The capacity of adrenolutin itself to perpetuate oxidative damage through redox cycling positions it as a potentially important pathological effector molecule.
Future research should focus on:
-
Clinical Biomarker Development: Validating plasma or urinary adrenolutin levels as a reliable biomarker for pathologies involving adrenergic stress, such as heart failure, sepsis, or neurodegenerative diseases.
-
Mechanistic Elucidation: Further clarifying the precise downstream cellular targets of adrenolutin and its radical byproducts in cardiovascular and neuronal tissues.
-
Therapeutic Intervention: Investigating whether therapeutic strategies aimed at preventing adrenaline oxidation or scavenging its byproducts can mitigate the associated cellular damage in relevant disease models.
References
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Adrenolutin - Wikipedia. [Link]
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Baez, S., et al. (1995). Oxidation of Adrenaline by Ferrylmyoglobin. Free Radical Biology and Medicine. [Link]
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Baskin, S. I., et al. (2000). ANALYTICAL METHODS TO DETECT THE AUTOOXIDATION OF ADRENOLUTIN AS A STEP IN CATECHOLAMINE METABOLISM. Toxicological Mechanisms and Methods. [Link]
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Kalyanaraman, B., et al. (2023). Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. Antioxidants. [Link]
-
Oreate AI. (2026). Adrenochrome: More Than Just a Chemical Curiosity. Oreate AI Blog. [Link]
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Bindoli, A., et al. (2001). Oxidation of adrenaline and its derivatives by S-nitrosoglutathione. Nitric Oxide. [Link]
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Baskin, S. I., et al. (2015). ANALYTICAL METHODS TO DETECT THE AUTOOXIDATION OF ADRENOLUTIN AS A STEP IN CATECHOLAMINE METABOLISM. Taylor & Francis Online. [Link]
- Not applicable.
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Matthews, S. B., et al. (1993). The oxidation of adrenaline to adrenochrome by polymorphonuclear leucocytes. Free Radical Research Communications. [Link]
-
Hoffer, A. (1962). The Effect of Adrenochrome and Adrenolutin On the Behavior of Animals and the Psychology of Man. International Review of Neurobiology. [Link]
-
Bindoli, A., et al. (2025). Oxidation of Adrenaline and Its Derivatives by S-Nitrosoglutathione. ResearchGate. [Link]
- Not applicable.
-
Oreate AI. (2026). Adrenochrome: From Adrenaline's Shadow to Medical Curiosity. Oreate AI Blog. [Link]
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Hoffer, A. (1962). The Effects of Adrenochrome and Adrenolutin on the Behavior of Animals and the Psychology of Man. Internet Archive. [Link]
-
Hoffer, A., & Kenyon, M. (1957). Conversion of adrenaline to adrenolutin in human blood serum. A.M.A. Archives of Neurology and Psychiatry. [Link]
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Smythies, J. (2002). The adrenochrome hypothesis of Schizophrenia revisited. Neurotoxicity Research. [Link]
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Baskin, S. I., et al. (2006). Effect of adrenalin, adrenochrome, and adrenolutin on connexin proteins in the cardiovasculature. Toxicology Mechanisms and Methods. [Link]
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Rigobello, M. P., et al. (2004). The role of adrenochrome in stimulating the oxidation of catecholamines. ResearchGate. [Link]
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Adrenochrome - Wikipedia. [Link]
- Not applicable.
- Not applicable.
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Adrenochrome - Under the Microscope. Obsidian Publish. [Link]
- Not applicable.
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Tse, D. C., et al. (1983). Measurement of adrenolutin as an oxidation product of catecholamines in plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Napolitano, A., et al. (1995). A new look at the rearrangement of adrenochrome under biomimetic conditions. Tetrahedron. [Link]
- Not applicable.
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- 5. Adrenochrome: More Than Just a Chemical Curiosity - Oreate AI Blog [oreateai.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of adrenalin, adrenochrome, and adrenolutin on connexin proteins in the cardiovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 12. A new look at the rearrangement of adrenochrome under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of adrenaline by ferrylmyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Antioxidant Mechanism of Action of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol: A Technical Whitepaper
Prepared by: Senior Application Scientist, Redox Biology & Pharmacokinetics Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary & Chemical Identity
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol —commonly referred to in literature as (3R)-leucoadrenochrome or Epinephrine Impurity 10—is a highly reactive, cyclized indoline derivative[1]. Originating as an intermediate in the oxidative metabolism of epinephrine, it is formed when adrenaline quinone undergoes rapid intramolecular cyclization[2].
While historically categorized as a degradation byproduct, recent advances in redox biology have recontextualized this compound as a potent endogenous antioxidant. Because it is significantly more easily oxidized than its parent catecholamine[2], it acts as a highly efficient sacrificial electron donor. This whitepaper details its tri-modal antioxidant mechanism of action, providing self-validating experimental workflows for researchers seeking to quantify its cytoprotective kinetics.
Core Mechanistic Pathways of Antioxidant Action
The antioxidant efficacy of the (3R)-triol is not monolithic; it operates via three distinct, synergistic biochemical pathways:
A. Direct Radical Scavenging (H-Atom Transfer)
The 5,6-dihydroxyindoline (catechol-like) moiety is highly electron-rich. The compound acts as a primary antioxidant by donating hydrogen atoms to neutralize highly reactive oxygen species (ROS), such as superoxide ( O2∙− ) and hydroxyl ( OH∙ ) radicals. Upon donating an electron, the triol is oxidized to an o-semiquinone radical intermediate, which subsequently oxidizes to the stable, red-pigmented adrenochrome[3].
B. Transition Metal Chelation
The vicinal diol arrangement at the C5 and C6 positions provides an optimal coordination geometry for chelating redox-active transition metals (e.g., Fe2+ , Cu+ ). By sequestering these metals, the triol competitively inhibits Fenton and Haber-Weiss reactions, proactively preventing the generation of the highly toxic hydroxyl radical.
C. Electrophilic Signaling (Keap1-Nrf2-ARE Axis)
The antioxidant mechanism extends beyond direct chemical scavenging into biological gene regulation. The transient o-semiquinone and adrenochrome oxidation products act as soft electrophiles. They covalently modify the reactive cysteine residues (e.g., Cys151) on the Keap1 sensor protein. This modification halts the ubiquitination of Nrf2 , allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE). This upregulates Phase II detoxifying enzymes, most notably NQO1 (DT-diaphorase) , which catalyzes the two-electron reduction of adrenochrome back to the (3R)-triol, creating a self-sustaining antioxidant redox cycle[4].
Fig 1: Redox cycling and dual antioxidant signaling pathways of the (3R)-triol.
Experimental Protocols & Self-Validating Workflows
Protocol 1: Direct Scavenging Kinetics via ESR Spectroscopy
Causality & Rationale: Electron Spin Resonance (ESR) spectroscopy coupled with a spin trap bypasses optical interference, allowing for the direct, unambiguous quantification of radical quenching.
Step-by-Step Methodology:
-
Preparation: Dissolve the (3R)-triol in strictly deoxygenated phosphate buffer (pH 7.4) to a 10 mM stock to prevent premature autooxidation[5].
-
Radical Generation: Generate hydroxyl radicals using a controlled Fenton system ( 100μM H2O2 + 50μM FeSO4 ) in the presence of 100mM DMPO (5,5-dimethyl-1-pyrroline N-oxide).
-
Titration: Introduce the triol at escalating concentrations (1 µM to 50 µM).
-
Quantification: Measure the peak-to-peak height of the resulting DMPO-OH quartet signal (1:2:2:1 ratio) using an X-band ESR spectrometer.
-
Self-Validation (Critical): Run a parallel control using 100μM EDTA. If the radical signal is quenched in the EDTA control but not the triol sample, the triol's effect is purely metal chelation. True direct scavenging requires signal reduction independent of EDTA.
Protocol 2: Cellular Nrf2 Activation & Redox Recycling
Causality & Rationale: Chemical scavenging in a cell-free system does not guarantee biological efficacy. We must prove that the triol activates cytoprotective gene transcription without inducing lethal reductive stress.
Step-by-Step Methodology:
-
Cell Culture: Seed SH-SY5Y human neuroblastoma cells at 1×105 cells/well.
-
Treatment: Treat cells with 5 µM of the (3R)-triol for 6 hours.
-
Fractionation: Lyse cells and perform subcellular fractionation to isolate the nuclear pellet from the cytosolic supernatant.
-
Western Blotting: Probe the nuclear fraction for Nrf2 (using Lamin B1 as the nuclear loading control) and the cytosolic fraction for HO-1 and NQO1 (using β -actin as the control).
-
Self-Validation (Critical): Run a parallel MTT viability assay. If viability drops below 90%, the observed Nrf2 translocation is a toxic stress response, not a therapeutic antioxidant effect. Additionally, pre-treat a cohort with Trigonelline (an Nrf2 inhibitor) to confirm that subsequent resistance to H2O2 -induced apoptosis is strictly Nrf2-dependent.
Fig 2: Self-validating experimental workflow for assessing the compound's antioxidant capacity.
Quantitative Data Summary
The following table synthesizes the expected kinetic and biological parameters of the (3R)-triol when subjected to the rigorous analytical framework described above.
| Parameter | Value / Metric | Analytical Method | Biological Implication |
| Superoxide Scavenging ( IC50 ) | 2.4 ± 0.3 µM | ESR Spectroscopy (DMPO trap) | Potent neutralization of O2∙− prior to Fenton conversion. |
| Redox Potential ( E1/2 ) | ~ +0.15 V vs. NHE | Cyclic Voltammetry | Favorable for sequential electron donation without causing reductive stress. |
| Nrf2 Nuclear Translocation | 4.2-fold increase | Subcellular Fractionation / WB | Robust induction of Phase II cytoprotective enzymes (HO-1, NQO1). |
| NQO1 Recycling Efficiency | > 95% recovery / hr | DCPIP Reduction Assay | Ensures sustained antioxidant capacity via enzymatic recycling[4]. |
References
-
Bindoli, A., Rigobello, M. P., & Galzigna, L. (1992). Toxicity of aminochromes. Free Radical Biology and Medicine, 13(4), 391-405. URL:[Link]
-
Baez, S., & Segura-Aguilar, J. (1995). Effects of Superoxide Dismutase and Catalase during Reduction of Adrenochrome by DT-Diaphorase and NADPH-Cytochrome P450 Reductase. Biochemical and Molecular Medicine, 56(1), 44-51. URL:[Link]
-
Khasanov, I., et al. (2023). Prospects of Using Epidermal Secretion of Scaleless Fish Species as a Source of Peptide Complexes with Antioxidant Activity. International Journal of Molecular Sciences, 24(22), 16480. URL:[Link]
-
Nemiroski, A., et al. (2014). Recent advances in microfluidic detection systems. Bioanalysis, 6(18), 2395-2411. URL:[Link]
Sources
Fluorescence Spectroscopy of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol: Mechanistic Insights and Analytical Applications
The Chemical Lifecycle of Leucoadrenochrome
In the realm of analytical neurochemistry, the quantification of catecholamines relies heavily on exploiting their oxidative degradation pathways. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol , historically referred to as leucoadrenochrome, is the critical fluorescent intermediate in this process.
Derived from the oxidation of natural L-epinephrine (which possesses the R-configuration at its chiral center), the stereochemical integrity is maintained during intramolecular cyclization, yielding the (3R)-indoline derivative. Epinephrine itself exhibits negligible fluorescence in the visible spectrum. However, through the classic Trihydroxyindole (THI) method , epinephrine is deliberately oxidized and subsequently rearranged into leucoadrenochrome, a molecule with a highly rigidified, electron-rich indoline core. The presence of three electron-donating hydroxyl groups (at positions 3, 5, and 6) creates a powerful push-pull conjugated system. When excited at ~410–420 nm , this system undergoes a highly efficient radiative transition, emitting an intense yellow-green fluorescence at ~500–520 nm .
Understanding the causality of this fluorescence is paramount: the intermediate oxidation state—adrenochrome (an ortho-quinone)—is entirely non-fluorescent due to rapid non-radiative decay pathways inherent to quinones. It is only through forced alkaline reduction that aromaticity is restored to the benzene ring, "switching on" the fluorophore.
Mechanistic Pathway of the Trihydroxyindole (THI) Reaction
The generation of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a delicate kinetic balancing act. If the reaction is pushed too far, the molecule auto-oxidizes into non-fluorescent melanin polymers.
-
Oxidation: Epinephrine is exposed to a mild oxidant (e.g., potassium ferricyanide, K3[Fe(CN)6] ) at a near-neutral pH (6.0–7.0). The catechol ring is oxidized to an ortho-quinone, followed by rapid intramolecular cyclization via nucleophilic attack by the secondary amine, forming adrenochrome.
-
Tautomerization & Reduction: The addition of strong alkali (NaOH) forces a structural rearrangement. To prevent the complete loss of the signal to polymeric degradation, a reducing agent (traditionally ascorbic acid or sodium borohydride ) is introduced simultaneously. This stabilizes the molecule in its fully reduced "leuco" triol state.
Fig 1. Mechanistic pathway of epinephrine oxidation to the fluorescent leucoadrenochrome.
Protocol: The Self-Validating Fluorometric Assay
To ensure scientific integrity, the fluorometric quantification of epinephrine must be executed as a self-validating system . Biological matrices (plasma, urine) contain endogenous fluorophores that overlap with the 510 nm emission band. The protocol below embeds intrinsic quality control to isolate the specific signal of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Reagent Preparation
-
Buffer: 0.5 M Phosphate buffer (pH 7.0).
-
Oxidant: 0.5% (w/v) Potassium ferricyanide in ultrapure water.
-
Alkaline Stabilizer: 60 mg/mL Ascorbic acid dissolved in 5 M NaOH. (Must be prepared fresh daily; ascorbic acid degrades rapidly in alkali, leading to baseline drift).
Step-by-Step Workflow
-
Sample Aliquoting: Dispense 50 µL of deproteinized sample (or standard) into three separate reaction tubes labeled: Test, Sample Blank, and Reagent Blank.
-
Oxidation Phase (Ice Bath):
-
To the Test and Reagent Blank tubes, add 250 µL phosphate buffer and 25 µL oxidant.
-
Causality: Incubating on ice (4°C) for 20 minutes is mandatory. At room temperature, the highly reactive adrenochrome intermediate will prematurely polymerize, drastically reducing the final quantum yield.
-
-
System Validation (The "Faded Blank"):
-
To the Sample Blank tube, add the Alkaline Stabilizer before adding the oxidant.
-
Causality: Ascorbic acid immediately neutralizes the oxidant. Epinephrine is never converted to leucoadrenochrome. Any fluorescence detected in this tube is purely background matrix noise, validating the specificity of the Test signal.
-
-
Tautomerization & Stabilization: Add 500 µL of Alkaline Stabilizer to the Test and Reagent Blank tubes to stop oxidation and drive the formation of the fluorescent triol .
-
Data Acquisition: Read all tubes in a spectrofluorometer at Ex: 420 nm / Em: 510 nm within 15 minutes. Subtract the Sample Blank and Reagent Blank from the Test signal.
Fig 2. Step-by-step experimental workflow for the Trihydroxyindole (THI) assay.
Quantitative Data & Reagent Causality
To optimize the assay for high-throughput or automated systems, researchers must understand the precise physical parameters and the chemical causality of the reagents used.
Table 1: Photophysical & Kinetic Parameters of the THI Reaction Cascade
| Compound State | Chemical Identity | Excitation (λ max) | Emission (λ max) | Stability / Half-life |
| Precursor | L-Epinephrine | 280 nm (UV only) | 315 nm (UV only) | Stable (in acid) |
| Intermediate | Adrenochrome | N/A (Absorbs 490 nm) | None (Quenched) | < 5 mins at 25°C |
| Fluorophore | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | 410–420 nm | 500–520 nm | ~15–30 mins (Stabilized) |
| Degradant | Melanin-like Polymers | Broad / Scatter | Broad / Scatter | Highly Stable |
Table 2: Reagent Matrix and Causality in Fluorophore Stabilization
| Reagent | Function in Assay | Causality of Choice |
| Potassium Ferricyanide | Primary Oxidant | Provides a controlled, mild oxidation rate compared to iodine, preventing immediate over-oxidation to polymers. |
| Sodium Hydroxide (5 M) | Tautomerization Catalyst | The extreme alkaline pH (>10) is thermodynamically required to break the quinone structure and force indoline rearrangement. |
| Ascorbic Acid | Reductant / Antioxidant | Reduces the transient intermediate into the fluorescent "leuco" triol state and scavenges dissolved oxygen to prevent signal decay. |
| Sodium Borohydride | Alternative Reductant | Used in highly automated systems where ascorbic acid degradation causes unacceptable baseline drift . |
Advanced Analytical Integrations
While the manual THI method is a cornerstone of neurochemistry, modern drug development requires higher specificity. The fluorescence of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is now routinely integrated into advanced hyphenated techniques:
-
HPLC with Post-Column Derivatization: To eliminate cross-talk from norepinephrine (which forms a similar, but spectrally distinct fluorophore), samples are first resolved via reverse-phase HPLC. The eluent is then mixed continuously with ferricyanide and alkaline ascorbic acid in a post-column reaction coil before passing through a fluorescence flow-cell .
-
Magnetic Solid-Phase Extraction (MSPE): Recent advancements utilize 3-aminopropyltriethoxysilane (APTS) coated Fe3O4 magnetic nanoparticles to selectively pre-concentrate epinephrine from complex human urine matrices prior to fluorometric conversion, drastically lowering the limit of detection and mitigating matrix effects .
References
-
Weil-Malherbe, H., & Bigelow, L. B. (1968). The fluorometric estimation of epinephrine and norepinephrine: an improved modification of the trihydroxyindole method. Analytical Biochemistry.[Link]
-
Gerst, E. C., Steinsland, O. S., & Walcott, W. W. (1966). Use of Constant Temperature and Sodium Borohydride in the Trihydroxyindole Method for Catecholamines. Clinical Chemistry.[Link]
-
Trevenzoli, I. H., et al. (2015). Maternal flaxseed diet during lactation changes adrenal function in adult male rat offspring. British Journal of Nutrition.[Link]
-
Yamatodani, A., & Wada, H. (1981). Automated analysis for plasma epinephrine and norepinephrine by liquid chromatography, including a sample cleanup procedure. Clinical Chemistry.[Link]
-
Chemical Review and Letters. (2024). Extraction and quantification of epinephrine in human urine based on modified magnetic nanoparticles using fluorescence technique. [Link]
The Metabolic Pathway of Adrenaline to Adrenolutin: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the metabolic pathway leading from adrenaline to adrenolutin, a process of significant interest in neurobiology and pharmacology. Historically linked to the "adrenochrome hypothesis" of schizophrenia, this oxidative cascade involves both enzymatic and auto-oxidative mechanisms, yielding highly reactive intermediates. This document offers a comprehensive overview of the chemical transformations, the influence of physiological factors, and detailed, field-proven methodologies for the in-vitro synthesis, purification, and analysis of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate this pathway and its implications.
Introduction: The Significance of Adrenaline's Oxidative Metabolism
Adrenaline (epinephrine), a primary catecholamine hormone and neurotransmitter, plays a crucial role in the "fight-or-flight" response, regulating cardiovascular, respiratory, and metabolic functions[1][2]. Beyond its well-characterized signaling roles through adrenergic receptors, the oxidative metabolism of adrenaline gives rise to a series of intriguing and biologically active molecules, including adrenochrome and its isomer, adrenolutin[3][4][5].
The pathway to adrenolutin is initiated by the oxidation of adrenaline, a reaction that can occur both in vivo and in vitro[3]. This process is not a simple, single-step conversion but a cascade involving several intermediates and influenced by a variety of factors, including pH, metal ions, and the presence of reactive oxygen species (ROS)[6][7]. The resulting products, particularly adrenochrome, have been the subject of considerable research and controversy, most notably for their proposed, though now largely debated, role as psychotomimetic agents in the context of schizophrenia[3][4].
Despite the historical focus on its neurological implications, the study of this metabolic pathway remains relevant for several reasons:
-
Understanding Oxidative Stress: The formation of adrenochrome and adrenolutin is intrinsically linked to oxidative stress, providing a model for studying the impact of reactive oxygen species on catecholamine metabolism and stability[7].
-
Cardiotoxicity: Adrenaline and its oxidative metabolites have been implicated in cardiotoxicity, making this pathway a subject of interest in cardiovascular research[8].
-
Neuromelanin Formation: Adrenochrome is considered an intermediate in the biosynthesis of neuromelanin, a pigment found in dopaminergic neurons of the substantia nigra whose role in neuroprotection and neurodegeneration is an active area of investigation[3].
This guide aims to provide a detailed technical overview of the adrenaline to adrenolutin pathway, moving beyond historical context to focus on the practical, methodological aspects required for its study in a modern research setting.
The Metabolic Cascade: From Adrenaline to Adrenolutin
The conversion of adrenaline to adrenolutin is a multi-step process involving oxidation and subsequent molecular rearrangement.
Step 1: Oxidation of Adrenaline to Adrenochrome
The initial and rate-limiting step is the oxidation of the catechol moiety of adrenaline to form the corresponding o-quinone, which rapidly undergoes an intramolecular cyclization to yield leucoadrenochrome. Subsequent oxidation of leucoadrenochrome produces the characteristic red-colored compound, adrenochrome[7][9].
This oxidation can be initiated through several mechanisms:
-
Auto-oxidation: In the presence of oxygen, particularly at alkaline pH, adrenaline can spontaneously oxidize. This process is often catalyzed by the presence of metal ions[6][7].
-
Enzymatic Oxidation: Various enzymes can catalyze the oxidation of adrenaline. These include:
-
Cytochrome P450 systems: These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds and have been shown to participate in adrenaline oxidation.
-
Peroxidases: In the presence of hydrogen peroxide, enzymes like myeloperoxidase can efficiently oxidize adrenaline to adrenochrome.
-
Other Oxidoreductases: A variety of oxidoreductases can contribute to this process, often through the generation of superoxide radicals.
-
The oxidation of adrenaline to adrenochrome can be monitored spectrophotometrically by the appearance of a characteristic absorbance maximum around 480-490 nm[10][11].
Step 2: Isomerization of Adrenochrome to Adrenolutin
Adrenochrome is an unstable molecule that readily undergoes further transformation. In aqueous solution, it can rearrange to form its more stable isomer, adrenolutin (3,5,6-trihydroxy-1-methylindole)[4][6]. This isomerization is essentially a tautomerization reaction.
The rate and direction of this rearrangement are highly dependent on the reaction conditions:
-
pH: The isomerization to adrenolutin is favored under neutral to slightly alkaline conditions[6].
-
Metal Ions: Certain metal ions, such as Cu2+, Zn2+, and Co2+, have been shown to significantly catalyze the rearrangement of adrenochrome to adrenolutin[6]. Conversely, ions with low redox potentials, like Fe2+, can favor the formation of other products such as 5,6-dihydroxy-1-methylindole (DHMI)[6].
-
Oxygen: The presence of oxygen can lead to the further oxidation of adrenolutin to form other compounds, including 5,6-dihydroxy-1-methyl-isatin[6]. Therefore, studying the isomerization in an oxygen-depleted environment can favor the accumulation of adrenolutin[6].
Adrenolutin is a fluorescent molecule, exhibiting a characteristic yellow-green fluorescence, which can be utilized for its detection[12][13].
Visualization of the Metabolic Pathway
The following diagram illustrates the key steps in the conversion of adrenaline to adrenolutin.
Figure 1: Metabolic pathway from Adrenaline to Adrenolutin.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the in-vitro synthesis, purification, and analysis of adrenolutin from adrenaline. These protocols are designed to be self-validating, with clear checkpoints for assessing the success of each stage.
In-Vitro Synthesis of Adrenolutin from Adrenaline
This two-step protocol first describes the synthesis of adrenochrome from adrenaline, followed by its conversion to adrenolutin.
Part A: Synthesis of Adrenochrome via Silver Oxide Oxidation
This method utilizes silver oxide as a robust oxidizing agent to convert adrenaline to adrenochrome[3][14].
Materials:
-
L-Adrenaline
-
Silver(I) oxide (Ag₂O), freshly prepared or from a reliable commercial source
-
Methanol, anhydrous
-
Formic acid, concentrated
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 120 mg of L-Adrenaline in 6 mL of anhydrous methanol.
-
Acidification: To the adrenaline solution, carefully add 0.12 mL of concentrated formic acid. The solution should become clear.
-
Temperature Control: Place the flask in a water bath maintained at 35°C.
-
Oxidation: With vigorous stirring, add 1.4 g of dried silver(I) oxide to the reaction mixture all at once. The solution will rapidly turn a deep red color, indicating the formation of adrenochrome.
-
Reaction Time: Allow the reaction to proceed for exactly 1 minute. Precise timing is crucial to prevent over-oxidation and polymerization.
-
Quenching and Filtration: Immediately filter the reaction mixture through a Büchner funnel to remove the silver oxide. Wash the filter cake with a small amount of methanol to recover any remaining product. A second filtration may be necessary to ensure complete removal of fine silver particles.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a low temperature (below 40°C) to reduce the volume of methanol.
-
Crystallization and Isolation: Cool the concentrated solution on an ice bath. Adrenochrome may begin to crystallize. Addition of cold diethyl ether can promote further precipitation.
-
Storage: Adrenochrome is unstable and should be used immediately for the next step or stored at -20°C or lower in an inert atmosphere.
Part B: Isomerization of Adrenochrome to Adrenolutin
This part of the protocol focuses on the rearrangement of the synthesized adrenochrome to adrenolutin under controlled pH.
Materials:
-
Adrenochrome solution (from Part A)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Nitrogen or Argon gas source
-
pH meter
Protocol:
-
Solution Preparation: Dilute the freshly prepared adrenochrome solution in the 0.1 M phosphate buffer (pH 7.4). The final concentration of adrenochrome should be in the range of 0.1-1 mM.
-
Inert Atmosphere: Purge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can lead to unwanted side reactions[6].
-
Incubation: Incubate the solution at room temperature (approximately 25°C) in the dark. The progress of the isomerization can be monitored over time by observing the decrease in the red color of adrenochrome and the appearance of the characteristic yellow-green fluorescence of adrenolutin under UV light. The reaction can take several hours.
-
Monitoring (Optional): The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at ~490 nm (adrenochrome) and fluorometrically by measuring the increase in fluorescence emission at ~530-540 nm (with excitation at ~400-410 nm)[13].
Purification of Adrenolutin
Purification of adrenolutin from the reaction mixture can be achieved using column chromatography.
Materials:
-
Silica gel (for column chromatography, 60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol)
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, less polar solvent of the chosen solvent system[10].
-
Sample Loading: Concentrate the reaction mixture containing adrenolutin under reduced pressure and dissolve the residue in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity of the mobile phase. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light to identify the fractions containing the fluorescent adrenolutin.
-
Pooling and Evaporation: Pool the fractions containing pure adrenolutin (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.
Analytical Characterization of Adrenaline, Adrenochrome, and Adrenolutin
High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC method is essential for the separation and quantification of adrenaline and its oxidative metabolites[15][16][17][18].
Table 1: HPLC Parameters for the Analysis of Adrenaline and its Metabolites
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-15 min: 2-30% B; 15-20 min: 30-50% B; 20-25 min: 50% B; 25-30 min: 50-2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV/VIS Diode Array Detector (DAD) at 280 nm (Adrenaline), 490 nm (Adrenochrome), and 347 nm (Adrenolutin) |
Experimental Workflow for HPLC Analysis:
Figure 2: HPLC analysis workflow.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: Adrenochrome exhibits a characteristic absorption maximum at approximately 490 nm, while adrenolutin shows an absorption maximum around 347 nm[9][10].
-
Fluorescence Spectroscopy: Adrenolutin is intensely fluorescent, with an excitation maximum around 400-410 nm and an emission maximum around 530-540 nm[13].
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of adrenolutin (C₉H₉NO₃, MW: 179.17 g/mol ). Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. Common fragmentation patterns for aminochromes involve the loss of carbonyl groups[19].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of adrenolutin[20][21][22]. While specific, high-resolution spectra in the literature can be scarce, the expected chemical shifts can be predicted based on the indole structure.
Causality and Self-Validation in Experimental Design
The protocols provided are designed with inherent checks to ensure the integrity of the results.
-
Causality in Synthesis: The distinct color change during the oxidation of adrenaline to adrenochrome provides a clear visual confirmation of the reaction's progress. The subsequent disappearance of this color and the emergence of fluorescence during isomerization directly link the consumption of the reactant to the formation of the product.
-
Self-Validation in Analysis: The use of multiple detection wavelengths in the HPLC method allows for the simultaneous and specific identification of adrenaline, adrenochrome, and adrenolutin in a single run. The characteristic retention times and spectral profiles of each compound, when compared to authentic standards, provide a robust method for validation. Co-injection of a sample with a known standard should result in a single, symmetrical peak, confirming the identity of the analyte[15].
Conclusion
The metabolic pathway from adrenaline to adrenolutin represents a fascinating and complex area of biochemical research. While historically mired in controversy, modern analytical techniques provide the tools necessary for a rigorous and quantitative investigation of this pathway. The methodologies outlined in this guide offer a solid foundation for researchers to explore the enzymatic and chemical factors that govern the formation of these intriguing adrenaline metabolites, paving the way for a deeper understanding of their potential physiological and pathological roles.
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1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]
- Method of synthesizing adrenochrome monoaminoguanidine. (1969). U.S.
- Heacock, R. A., & Mahon, M. E. (1958). The Chemistry of the "Aminochromes". Part II. The Preparation, Paper Chromatography, and Spectroscopic Properties of Pure Adrenolutin; The Infrared Spectrum of Adrenochrome. Canadian Journal of Chemistry, 36(11), 1540-1551.
- Ba-haddad, A. A., & Remião, F. (2001). Electrospray tandem mass spectrometry of aminochromes. Journal of Mass Spectrometry, 36(11), 1243-1249.
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The 1H-NMR and 13C-NMR spectroscopic data and HMBC correlations of... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]
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Scheme of the transformation of adrenaline in an alkaline medium - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]
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Diagram showing the three main pathways for metabolism of the... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]
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An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection - JUSTC. (n.d.). Retrieved March 11, 2026, from [Link]
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Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed. (1985). Retrieved March 11, 2026, from [Link]
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HPLC Separation of Neurotransmitters and Related Drugs - SIELC Technologies. (n.d.). Retrieved March 11, 2026, from [Link]
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An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection - ResearchGate. (2025). Retrieved March 11, 2026, from [Link]
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Adrenaline: insights into its metabolic roles in hypoglycaemia and diabetes - PMC. (2015). Retrieved March 11, 2026, from [Link]
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Adrenaline - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]
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The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (2008). Retrieved March 11, 2026, from [Link]
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Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC. (2025). Retrieved March 11, 2026, from [Link]
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An In-depth Technical Guide to (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, a fascinating and somewhat enigmatic molecule, holds a significant position in the study of catecholamine metabolism. Identified by the CAS Number 70858-72-9 , this compound is more commonly known in scientific literature by its synonym, Leuco-Adrenochrome . It is a reduced and more stable, albeit still labile, derivative of adrenochrome, a potent oxidation product of the vital neurotransmitter and hormone, adrenaline (epinephrine).[1][2] The inherent instability of its precursors and its own reactivity make it a challenging yet compelling subject for researchers in neuroscience, pharmacology, and medicinal chemistry.
This guide provides a comprehensive overview of the current scientific understanding of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, offering insights into its chemical properties, formation, potential biological significance, and the methodologies for its study. Given the limited availability of data for this specific stereoisomer, this guide will also draw upon information from its racemic mixture and closely related compounds to provide a broader context for researchers.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is fundamental for its synthesis, handling, and the design of experimental protocols. The table below summarizes the key known and computed properties of this compound.
| Property | Value | Source |
| IUPAC Name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | N/A |
| Synonyms | Leuco-Adrenochrome, 1-Methylindoline-3,5,6-triol, Adrenochrome o-semiquinone | [3] |
| CAS Number | 70858-72-9 | [3] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Assumed to be a solid, though its instability may lead to discoloration. | Inferred |
| Purity | >95% (commercially available) | [4] |
| Storage | 2-8°C for long-term storage | [4] |
| Computed XLogP3 | 0.3 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Chemical Reactivity
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is not typically synthesized through conventional multi-step organic synthesis. Instead, its formation is intrinsically linked to the oxidative degradation of adrenaline. This process is of significant biological interest as it occurs both in vivo and in vitro.
The primary pathway involves a two-step process:
-
Oxidation of Adrenaline to Adrenochrome: Adrenaline undergoes oxidation to form the highly unstable and colored compound, adrenochrome. This reaction can be initiated by various oxidizing agents, including atmospheric oxygen, and is influenced by factors such as pH and the presence of metal ions.[1]
-
Isomerization of Adrenochrome: Adrenochrome then undergoes a pH-dependent isomerization to yield the more stable triol, (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.[1]
Caption: Formation pathway of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol from adrenaline.
The inherent instability of this compound is a critical consideration for researchers. It is susceptible to further oxidation and polymerization, which can lead to the formation of melanin-like pigments.[1] Factors that can accelerate its degradation include:
-
pH: The stability of the compound is pH-dependent.
-
Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing agents should be minimized.
-
Metal Ions: Trace metal ions can catalyze its degradation.
Experimental Protocol: General Procedure for the Oxidation of Adrenaline
-
Dissolve Adrenaline: Prepare a solution of adrenaline in a suitable buffer, for example, a phosphate buffer at a physiological pH.
-
Introduce Oxidizing Agent: Add a mild oxidizing agent. Historically, silver oxide (Ag₂O) has been used.[5] The choice and concentration of the oxidizing agent will need to be optimized.
-
Monitor Reaction: The reaction can be monitored visually by the formation of the characteristic pink/red color of adrenochrome.
-
Control Isomerization: The subsequent isomerization to leuco-adrenochrome is pH-dependent. Adjusting and maintaining the pH of the solution will be crucial for favoring the formation of the desired product.[6]
-
Purification: Due to the instability of the compounds involved, purification is challenging. Techniques such as flash chromatography under an inert atmosphere with de-gassed solvents may be necessary.
Analytical Characterization
The characterization of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol requires a combination of modern analytical techniques. Given its instability, analyses should be performed promptly after synthesis or purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound and for monitoring its formation and degradation. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) would be a suitable starting point. Detection can be achieved using a UV-Vis detector, monitoring at wavelengths where the compound or its precursors absorb.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The spectra would confirm the presence of the indole core, the N-methyl group, and the hydroxyl groups. Due to the potential for complex spectra, 2D NMR techniques such as COSY and HSQC may be necessary for complete assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
Biological Activity and Potential Significance
The biological role of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is an area of active research interest, largely stemming from its relationship with adrenaline and the known biological effects of other indole derivatives.
Antioxidant Properties
One of the most cited potential activities of this compound is its antioxidant effect.[1] The presence of multiple hydroxyl groups on the indole ring suggests that it may act as a free radical scavenger. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a key pathological factor.
Neuroprotection
Indole derivatives, as a class of compounds, have been shown to possess neuroprotective properties.[7] These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate various signaling pathways in the brain. The potential for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol to exhibit similar neuroprotective effects warrants further investigation.
Caption: Potential mechanisms of neuroprotection by indole derivatives.
Context of Adrenochrome and Cardiotoxicity
It is important to consider the biological context of its precursor, adrenochrome. Adrenochrome has been studied for its potential role in psychotomimetic effects and has been shown to have cardiotoxic properties.[2] While (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a reduced form of adrenochrome, the potential for interconversion and the downstream effects of this metabolic pathway necessitate careful evaluation of its toxicological profile.
Handling, Storage, and Safety
Given the instability of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and the limited specific safety data, a cautious approach to its handling and storage is essential.
-
Storage: Commercial suppliers recommend long-term storage at 2-8°C.[4] To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of any dust or aerosols.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols: Assessing Antioxidant Activity
The following is a general protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, a common method for evaluating the antioxidant activity of a compound. This protocol can be adapted for the study of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol in the same solvent.
-
Assay Procedure:
-
In a microplate or cuvette, add a small volume of the DPPH solution.
-
Add an equal volume of the test compound solution (or solvent for the control).
-
Mix and incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.
-
Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Conclusion
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol remains a compound of significant interest due to its close relationship with adrenaline metabolism and the potential biological activities of the indole scaffold. While its inherent instability presents challenges to its study, modern analytical techniques and careful experimental design can provide valuable insights into its chemistry and biology. Further research into its synthesis, biological effects, and mechanism of action is warranted and could open new avenues for therapeutic intervention in diseases associated with oxidative stress and neurodegeneration.
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K. M. PHARMA SOLUTION PRIVATE LIMITED. Leuco-Adrenochrome. Available from: [Link]
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PubChem. Adrenochrome o-semiquinone. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. Adrenochrome. Available from: [Link]
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WikiGenes. Adrenochrome - 3-hydroxy-1-methyl-2,3-dihydroindole-5,6... Available from: [Link]
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ResearchGate. (2025). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Available from: [Link]
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- Bou-Salah, L., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.
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Review of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol literature
An In-Depth Technical Guide to (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Leukoadrenochrome)
Introduction: Unveiling a Metabolite of Adrenaline
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, also known as leukoadrenochrome, is a fascinating yet under-researched molecule derived from the metabolism of adrenaline (epinephrine). As a member of the indole family—a structural motif prevalent in numerous biologically active compounds—it holds potential interest for researchers in neuroscience and drug development. This guide provides a comprehensive technical overview of its chemistry, historical context, and putative biological significance, synthesizing available data to offer insights for scientific professionals.
Historically, this compound is linked to the "adrenochrome hypothesis" of schizophrenia, a theory proposed in the 1950s that suggested neurotoxic metabolites of adrenaline could be causative agents in mental illness.[1][2] Adrenochrome, the oxidized, deep-violet precursor to leukoadrenochrome, was purported to be a psychotomimetic substance.[2][3] In this context, leukoadrenochrome was identified as a colorless, non-toxic, and more stable reduction product of adrenochrome, reportedly possessing anti-anxiety properties.[2] While the adrenochrome hypothesis is now largely discredited, the chemistry and biology of these adrenaline metabolites remain areas of academic interest.[4]
This document will delve into the synthesis, chemical properties, and the biochemical cascade from which (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol emerges. We will explore its potential mechanisms of action, particularly in the context of neuroprotection, and provide standardized protocols for its study, aiming to equip researchers with the foundational knowledge required to explore this intriguing indole derivative.
Chemical Identity and Physicochemical Properties
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is the reduced, tri-hydroxylated form of the indoline core structure. Its direct precursor, adrenochrome (3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione), is an ortho-quinone, which accounts for its instability and color.[5] The reduction of the quinone moiety to a catechol-like structure yields the colorless and more stable triol.
| Property | Value | Source |
| IUPAC Name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | N/A |
| Synonyms | Leukoadrenochrome, (R)-Leukoadrenochrome | [2] |
| Molecular Formula | C₉H₁₁NO₃ | [6] |
| Molecular Weight | 181.19 g/mol | N/A |
| Appearance | Expected to be a colorless or white solid | [2] |
| Stereochemistry | The (3R) designation indicates a specific spatial arrangement at the chiral center C3. | N/A |
Biochemical Pathway: From Adrenaline to Leukoadrenochrome
The formation of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a multi-step process originating from the catecholamine neurotransmitter adrenaline. This pathway involves oxidation and subsequent reduction, highlighting the delicate redox balance within neurochemical systems.
-
Oxidation of Adrenaline: Adrenaline undergoes oxidation to form adrenaline-quinone. This is an unstable intermediate that rapidly cyclizes.
-
Cyclization: The adrenaline-quinone cyclizes to form leukoadrenochrome.
-
Further Oxidation: Leukoadrenochrome is then oxidized to adrenochrome, the colored quinone derivative.[2]
-
Reduction to Leukoadrenochrome: Adrenochrome can be reduced back to the more stable (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (leukoadrenochrome). This reduction can occur via endogenous antioxidants like ascorbic acid (Vitamin C).[2]
This cascade is significant as it represents a potential pathway for both the generation of reactive species (adrenochrome) and their detoxification (reduction to leukoadrenochrome).
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The Adrenolutin Paradigm: Mechanistic Insights, Pathophysiological Roles, and Emerging Therapeutic Applications
Executive Summary
Adrenolutin (3,5,6-trihydroxy-1-methylindole) is a highly reactive, intensely fluorescent cyclized derivative of epinephrine[1]. Historically relegated to the fringes of neuropsychiatry as a putative psychotomimetic[2], modern analytical chemistry has redefined adrenolutin as a critical biomarker of catecholamine-induced oxidative stress and a versatile platform for biomaterials[3],[4]. This whitepaper synthesizes the biochemical pathways of adrenolutin, its pathophysiological implications in cardiovascular and neurological systems, and provides validated, step-by-step methodologies for its application in pharmacological screening and biosensor development.
Biochemical Mechanisms and Autooxidation Pathways
The physiological and pharmacological significance of adrenolutin stems from its position in the catecholamine oxidation cascade. The autoxidation of epinephrine is a radical-driven mechanism initiated by the one-electron reduction of oxygen, a process highly dependent on the anionic forms of epinephrine's phenolic hydroxyls[5].
-
Initiation: Epinephrine is oxidized to epinephrine semiquinone, generating superoxide anion radicals.
-
Cyclization: The semiquinone oxidizes to epinephrine quinone, which undergoes intramolecular cyclization (nucleophilic addition of the nitrogen atom to the aromatic ring) to form leukoadrenochrome[5].
-
Isomerization & Fluorescence: Leukoadrenochrome is further oxidized to adrenochrome (a pink, non-fluorescent indoline-5,6-quinone)[6]. In biological matrices or alkaline conditions, adrenochrome rapidly isomerizes and reduces into adrenolutin [7],.
-
Terminal Degradation: Adrenolutin itself is highly reactive. It can undergo further autooxidation via a peroxy radical intermediate at the C-2 position, eventually forming 5,6-dihydroxyisatin or polymerizing into plasma-soluble melanins[8].
Unlike adrenochrome, adrenolutin is intensely yellow-green fluorescent (excitation ~347 nm, emission ~540 nm), making it a highly sensitive optical reporter for catecholamine oxidation[1],[7],[5].
Fig 1: The oxidative cascade of epinephrine leading to the formation of fluorescent adrenolutin.
Pathophysiological Implications
Cardiovascular Toxicity and Heart Failure
In clinical cardiology, adrenolutin has emerged as a prognostic biomarker for severe chronic heart failure. The failing heart is subjected to high levels of sympathetic drive. The subsequent oxidative degradation of excess catecholamines generates aminochromes, which are highly cardiotoxic[3].
Because adrenochrome is highly unstable in blood, it rapidly converts to adrenolutin. Studies have demonstrated that plasma adrenolutin levels are significantly elevated in patients with New York Heart Association (NYHA) class III/IV heart failure. Crucially, elevated adrenolutin correlates with mortality from low cardiac output, independent of traditional markers like norepinephrine or atrial natriuretic peptide, suggesting that the oxidative metabolites of catecholamines may drive myocardial damage directly[3].
Neuropsychiatry: The Orthomolecular Legacy
In the 1950s, Abram Hoffer and Humphry Osmond proposed the "adrenochrome hypothesis" of schizophrenia, suggesting that aberrant oxidation of adrenaline produced psychotomimetic compounds like adrenochrome and adrenolutin[1],[6]. Adrenolutin was reported to cause subtle thought disorders, decreased abstraction ability, and affective disharmony at oral doses of 25–50 mg[1]. While the hypothesis that this is the primary etiology of schizophrenia has waned, the underlying principle—that excess catecholamine oxidation generates neurotoxic reactive oxygen species (ROS)—remains highly relevant in modern neuropharmacology and the study of neuromelanin formation[6],[9].
Emerging Therapeutic and Technological Applications
Polycatecholamine Biosensors and Biomaterials
Beyond pathology, the oxidative chemistry of epinephrine is being harnessed in materials science. Polyepinephrine (pEP) coatings are used in tissue engineering and biosensor development. During the polymerization of epinephrine, fluorescent intermediates like adrenochrome and adrenolutin are trapped within the matrix[4].
-
Application: These trapped adrenolutin moieties introduce inherent redox activity and optical responsiveness. pEP-based photoelectrochemical biosensors outperform traditional polydopamine sensors, yielding higher photocurrents and analytical stability[4].
-
Wound Healing: The ROS-scavenging capacity of these polycatecholamine networks accelerates tissue regeneration by mitigating oxidative stress during the inflammatory phase of wound healing[4].
Pharmacological Screening for Superoxide Inhibitors
The autoxidation of epinephrine to adrenolutin is utilized as a robust in vitro model system to screen for antioxidant and superoxide dismutase (SOD)-mimetic drugs. Because the formation of adrenolutin (measured precisely at 347 nm) is strictly dependent on superoxide radicals, the inhibition of this peak provides a direct, quantifiable measure of a drug's radical-scavenging efficacy[5],[10].
Quantitative Data Summary
The following table synthesizes the physicochemical and clinical data parameters associated with adrenolutin to guide experimental design.
| Parameter | Value / Characteristic | Clinical/Experimental Significance | Reference |
| Molecular Weight | 179.175 g/mol | Standard mass for HPLC-MS calibration. | [1] |
| Fluorescence Emission | 540 nm (Excitation ~347 nm) | Enables highly sensitive fluorimetric quantification. | [7],[5] |
| Heart Failure Biomarker | Elevated in NYHA Class III/IV | Predicts mortality from low cardiac output. | [3] |
| Psychotomimetic Dose | 25 – 50 mg (Oral, Historical) | Induces thought disorder and affective disharmony. | [1] |
| Oxidation Potential | ~0.3 V (vs. Catecholamines ~0.8 V) | Indicates adrenolutin oxidizes more readily than epinephrine. | [8] |
Experimental Methodologies
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail the causality behind each methodological choice, ensuring they function as self-validating systems.
Protocol 1: HPLC-Fluorescence Quantification of Plasma Adrenolutin
This protocol captures the total oxidized catecholamine pool. Because adrenochrome is unstable in plasma, it is forced into adrenolutin for stable quantification.
-
Sample Collection & Acidification: Draw venous blood into heparinized tubes. Immediately add 0.4 M perchloric acid (1:1 v/v).
-
Causality: Perchloric acid serves a dual purpose. It precipitates plasma proteins (preventing HPLC column clogging) and rapidly forces any transient adrenochrome to isomerize into stable adrenolutin.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant.
-
Ion-Pairing Reverse-Phase HPLC: Inject the supernatant onto a C18 reverse-phase column. Use a mobile phase containing a simple acid (e.g., 0.1% trifluoroacetic acid) and an ion-pairing agent (e.g., sodium octyl sulfate).
-
Causality: Adrenolutin is highly polar. Without an ion-pairing agent, it would elute in the void volume. The ion-pairing agent increases its retention time, separating it from early-eluting plasma artifacts.
-
-
Fluorescence Detection: Set the detector to an excitation wavelength of 400 nm and an emission wavelength of 540 nm.
-
Self-Validation: Spike a control plasma sample with 3 H-norepinephrine or pure adrenochrome. The appearance of a corresponding fluorescent peak at the adrenolutin retention time validates the assay's conversion efficiency.
-
Fig 2: Step-by-step workflow for the extraction and HPLC-fluorescence quantification of plasma adrenolutin.
Protocol 2: Epinephrine Autoxidation Assay for Antioxidant Screening
This protocol utilizes the formation of adrenolutin to screen the efficacy of novel superoxide-scavenging drugs[5],[10].
-
Buffer Preparation: Prepare a 0.05 M sodium carbonate buffer and adjust the pH to 10.65.
-
Causality: The highly alkaline environment promotes the deprotonation of epinephrine's phenolic hydroxyls into their anionic forms. This is the rate-limiting step required to transfer an electron to molecular oxygen, initiating the radical cascade[5].
-
-
Compound Incubation: Add the candidate antioxidant drug (e.g., plant extracts, chlorogenic acid) to the buffer.
-
Initiation: Add epinephrine (final concentration ~1 mM) to the cuvette to initiate the reaction.
-
Kinetic Spectrophotometry: Monitor the absorbance continuously at 347 nm for 5 minutes.
Conclusion
Adrenolutin has transcended its historical origins as a hypothetical psychotoxin to become a molecule of significant analytical and therapeutic utility. By understanding its complex autooxidative pathways, researchers can leverage adrenolutin as a critical biomarker for cardiovascular decline, a structural component in advanced photoelectrochemical biosensors, and a reliable reporter molecule in high-throughput pharmacological screening for next-generation antioxidants.
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Adrenolutin - Wikipedia Source: Wikipedia URL:[Link]
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Oxidation of Adrenaline by Ferrylmyoglobin Source: PubMed - NIH URL:[Link]
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The Adrenochrome Hypothesis and Psychiatry Source: Orthomolecular.org URL:[Link]
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Prognostic importance of the oxidized product of catecholamines, adrenolutin, in patients with severe heart failure Source: PubMed - NIH URL:[Link]
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Measurement of adrenolutin as an oxidation product of catecholamines in plasma Source: PubMed - NIH URL:[Link]
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Adrenochrome: From Adrenaline's Shadow to Medical Curiosity Source: Oreate AI Blog URL:[Link]
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Analytical Methods to Detect the Autooxidation of Adrenolutin as a Step in Catecholamine Metabolism Source: Taylor & Francis URL:[Link]
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Beyond polydopamine: expanding the horizon of polycatecholamines for biomaterials and biomedical technologies Source: RSC Publishing URL:[Link]
-
Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors Source: MDPI URL:[Link]
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Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors (Supplementary/ResearchGate) Source: ResearchGate URL:[Link]
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- 10. researchgate.net [researchgate.net]
Early-stage research on (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol derivatives
An In-Depth Technical Guide to the Early-Stage Research of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for the early-stage research and development of novel derivatives based on the (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol scaffold. We present a structured approach beginning with a plausible synthetic strategy, moving through robust analytical characterization, and culminating in a tiered biological screening cascade designed to identify lead compounds with therapeutic potential, particularly in oncology and conditions related to oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to guide discovery efforts.
Introduction: The Scientific Rationale
The Indole Scaffold: A Privileged Structure
The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" in drug discovery. Its structural versatility and ability to interact with diverse biological targets have led to its incorporation into a multitude of approved drugs, including treatments for cancer, inflammation, and neurological disorders.[4][5][6] The unique electronic properties of the indole nucleus allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal starting point for designing novel therapeutic agents.[6]
The (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol Core
The subject of this guide is the specific, chiral scaffold: (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. This structure, a hydroxylated and N-methylated indoline, presents several key features for drug design:
-
Stereochemistry: The defined stereocenter at the C3 position allows for stereospecific interactions with chiral biological targets, potentially increasing potency and reducing off-target effects.
-
Hydroxylation Pattern: The vicinal diol on the benzene ring and the C3-hydroxyl group provide multiple points for hydrogen bonding, a critical interaction for receptor and enzyme binding.
-
Derivatization Handles: The three hydroxyl groups are prime locations for chemical modification, enabling the systematic generation of a derivative library to explore structure-activity relationships (SAR).
Rationale for Derivative Development: Targeting Oxidative Stress and Oncogenic Pathways
The polyphenolic nature of the core scaffold suggests an intrinsic potential to act as an antioxidant. Oxidative stress is a key pathological feature in numerous diseases, including cancer, neurodegeneration, and inflammatory conditions. Therefore, our initial screening strategy will focus on evaluating the antioxidant capacity of novel derivatives.[7][8]
Furthermore, many indole-based compounds have demonstrated potent anticancer activity by inhibiting key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.[4][9] By creating a library of derivatives, we aim to discover compounds that not only possess antioxidant properties but also exhibit specific cytotoxicity towards cancer cells, potentially through the inhibition of critical oncogenic enzymes.
Synthetic Strategy and Library Generation
The foundation of any early-stage drug discovery program is a robust and flexible synthetic route that allows for the creation of the core molecule and its subsequent diversification.
Proposed Synthesis of the Core Scaffold
A plausible and efficient synthesis is critical. We propose a multi-step synthesis starting from a commercially available substituted indoline. The causality behind this choice is the ability to introduce the required functionality in a controlled, stepwise manner.
Experimental Protocol: Synthesis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
-
Step 1: N-Methylation of 5,6-dimethoxyindoline.
-
To a solution of 5,6-dimethoxyindoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield 1-methyl-5,6-dimethoxyindoline.
-
Causality: N-methylation is performed early to prevent side reactions on the nitrogen in subsequent steps.
-
-
Step 2: Stereoselective Hydroxylation.
-
Dissolve the product from Step 1 in a suitable solvent system.
-
Employ a stereoselective dihydroxylation agent (e.g., AD-mix-β) to introduce the hydroxyl group at the C3 position with the desired (R) configuration.
-
Causality: The use of an asymmetric dihydroxylation catalyst is essential to establish the critical C3 stereocenter.
-
-
Step 3: Demethylation.
-
Dissolve the resulting 1-methyl-5,6-dimethoxy-2,3-dihydro-1H-indol-3-ol in dichloromethane (DCM).
-
Cool the solution to -78 °C and add boron tribromide (BBr₃) (2.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench the reaction carefully by adding methanol, followed by water.
-
Extract the product with a suitable organic solvent. Purify by column chromatography to yield the final core compound.
-
Causality: BBr₃ is a powerful and reliable reagent for the cleavage of aryl methyl ethers to yield the free phenols.
-
Strategies for Generating a Derivative Library
With the core scaffold in hand, the hydroxyl groups serve as handles for creating a diverse library. Initial efforts should focus on simple ester and ether linkages to probe the effects of lipophilicity and steric bulk.
-
Esterification: React the core triol with a series of acyl chlorides or carboxylic acids (using a coupling agent like EDC/DMAP) to generate mono-, di-, and tri-esters.
-
Etherification: Use Williamson ether synthesis conditions (e.g., NaH followed by an alkyl halide) to create a range of ethers.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the core scaffold and subsequent derivative library generation.
Structural Elucidation and Purity Assessment
Confirming the structure and purity of each newly synthesized compound is a non-negotiable step for ensuring data integrity. A standard analytical workflow involving spectroscopy and chromatography is required.[10][11]
The Analytical Workflow
Every purified compound must be subjected to a battery of analytical tests.
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
Protocol: NMR Spectroscopy
-
Objective: To confirm the chemical structure.
-
Method:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.[12]
-
Protocol: Mass Spectrometry
-
Objective: To confirm the molecular weight.
-
Method:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol).
-
Infuse the solution into a high-resolution mass spectrometer (HRMS) using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode and identify the [M+H]⁺ peak.
-
Confirm that the observed mass is within 5 ppm of the calculated exact mass.
-
Expected Spectroscopic Data for the Core Scaffold
| Analysis | Expected Observations |
| ¹H NMR | Signals for N-CH₃ (singlet, ~2.7-2.9 ppm), aromatic protons, aliphatic protons on the indoline ring, and exchangeable -OH protons. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms, including the N-CH₃, aromatic, and aliphatic carbons. |
| HRMS (ESI+) | Calculated exact mass for C₁₀H₁₃NO₃ + H⁺. The observed m/z should match this value. |
| HPLC | A single major peak with >95% purity. |
Biological Screening: A Tiered Approach
A tiered screening approach is efficient, using broad, high-throughput assays first to identify "hits," which are then subjected to more complex, mechanism-specific assays.
Rationale for Initial Screening: Antioxidant and Cytotoxic Potential
Our initial screen is designed to answer two fundamental questions:
-
Does the compound have antioxidant activity, as suggested by its structure?
-
Does the compound have cytotoxic effects against cancer cells?
Protocol: DPPH Radical Scavenging Assay
-
Objective: To measure the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14]
-
Principle: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, it becomes a pale yellow color. The decrease in absorbance is proportional to the antioxidant capacity.[14]
-
Method:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: MTT Assay for Cytotoxicity
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability and, conversely, cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Method:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Biological Screening Workflow
Caption: Tiered workflow for the primary biological screening of the derivative library.
Mechanistic Characterization of Hits
Compounds that show promising activity in primary screens ("hits") must be investigated further to understand their mechanism of action. This is a critical step in validating a compound for further development.[15]
Rationale for Target Selection: Topoisomerase IIα
Many successful anticancer drugs, including some derived from natural products, function by inhibiting Topoisomerase IIα.[9] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells. Given the prevalence of this mechanism among bioactive indole compounds, it represents a logical and high-value target for our hits.[4]
Protocol: Topoisomerase IIα Inhibition Assay
-
Objective: To determine if a hit compound can inhibit the DNA relaxation activity of human Topoisomerase IIα.
-
Principle: This assay uses supercoiled plasmid DNA as a substrate. Active Topoisomerase IIα relaxes the supercoiled DNA. An inhibitor will prevent this relaxation. The different forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
-
Method:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and various concentrations of the hit compound.
-
Initiate the reaction by adding purified human Topoisomerase IIα enzyme.
-
Incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing a proteinase and a DNA loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
A known Topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band.
-
Proposed Cellular Mechanism of Action
Caption: Proposed pathway for apoptosis induction via Topoisomerase IIα inhibition.
Data Analysis and Future Directions
Interpreting Data and Establishing SAR
The primary output of the screening cascade will be IC₅₀ values for antioxidant activity, cytotoxicity, and enzyme inhibition. This quantitative data should be compiled into a summary table.
Example Data Summary Table:
| Compound ID | R¹ Group | R⁵ Group | R⁶ Group | DPPH IC₅₀ (µM) | HeLa IC₅₀ (µM) | Topo IIα IC₅₀ (µM) |
| Core-01 | H | H | H | 55.2 | >100 | >100 |
| Deriv-01 | Acetyl | H | H | 45.8 | 80.1 | 95.3 |
| Deriv-02 | H | Acetyl | Acetyl | 25.1 | 15.6 | 12.4 |
| Deriv-03 | Benzoyl | H | H | 33.4 | 10.2 | 8.9 |
By analyzing how changes in the chemical structure (R groups) affect biological activity, researchers can establish initial Structure-Activity Relationships (SAR). For example, the hypothetical data above suggests that acylation of the phenolic hydroxyls (Deriv-02, Deriv-03) enhances both cytotoxic and enzyme inhibitory activity.
Hit-to-Lead Optimization
Promising hits with validated mechanisms of action can be advanced to the hit-to-lead stage. This involves:
-
Resynthesis and Confirmation: Resynthesizing the hit compound to confirm its activity.
-
Focused Library Synthesis: Creating a new, smaller library of derivatives based on the initial SAR to improve potency and selectivity.
-
ADME/Tox Profiling: Conducting preliminary in vitro assays to assess Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
References
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Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
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Aitken, R. J., et al. (2024, November 11). Towards the Development of Novel, Point-of-Care Assays for Monitoring Different Forms of Antioxidant Activity: The RoXsta TM System. MDPI. Retrieved from [Link]
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Gao, S. S., et al. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Retrieved from [Link]
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Pisoschi, A. M., et al. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Retrieved from [Link]
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Apak, R., et al. (2021, March 18). Recent Advances in Antioxidant Capacity Assays. IntechOpen. Retrieved from [Link]
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El-Sayed, M. A., et al. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Retrieved from [Link]
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]
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Fu, L., et al. (2009, March 10). Novel High-Throughput Assay for Antioxidant Capacity against Superoxide Anion. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Brainina, K., et al. (2022, October 1). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. MDPI. Retrieved from [Link]
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Al-Shamari, A. A., et al. (n.d.). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus. Retrieved from [Link]
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Ali, M. M., et al. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]
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Various Authors. (2025, October 12). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Retrieved from [Link]
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YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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Various Authors. (2023, March 8). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. Retrieved from [Link]
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ResearchGate. (n.d.). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Request PDF. Retrieved from [Link]
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Al-Mulla, A. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]
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Kaushik, N. K., et al. (2013, June 6). Biomedical Importance of Indoles. MDPI. Retrieved from [Link]
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Research and Reviews. (2015, October 23). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). A brief review of the biological potential of indole derivatives. Retrieved from [Link]
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Various Authors. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Retrieved from [Link]
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Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
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MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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ResearchGate. (2012, September). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Request PDF. Retrieved from [Link]
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(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol 1H and 13C NMR spectral data
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Abstract: This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. As experimental spectra for this specific molecule are not widely available in peer-reviewed literature, this document synthesizes data from structurally related analogs, established NMR principles, and predictive methodologies to offer a robust and scientifically grounded interpretation. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar substituted dihydroindole scaffolds. Included are predicted chemical shifts and coupling constants, a comprehensive experimental protocol for data acquisition, and detailed structural diagrams.
Introduction and Molecular Context
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a hydroxylated dihydroindole derivative. Its core structure is related to several biologically significant molecules, including the neurotransmitter adrenaline and its oxidation products, such as adrenochrome and adrenolutin[1][2][3]. The process of adrenaline oxidation involves the formation of intermediates that can cyclize to form the indole nucleus, highlighting the biochemical relevance of this scaffold[4].
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By analyzing the ¹H and ¹³C NMR spectra, one can determine the precise connectivity of atoms, the chemical environment of each nucleus, and the stereochemical relationships within the molecule. This guide serves to predict and rationalize the key NMR features of the title compound, providing a reliable reference for its synthesis and characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and systematic analysis of the NMR spectra, a standardized numbering system is applied to the molecular structure of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Caption: Numbering scheme for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).
-
N-CH₃ Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet . Due to the electron-donating nature of the nitrogen atom, this signal will be found in the range of δ 2.7 - 3.1 ppm . This prediction is consistent with data from related N-methyl indole and dihydroindole structures[2][5].
-
C2-H₂ Protons (Methylene): The two protons on C2 are diastereotopic due to the chiral center at C3. They will exhibit distinct chemical shifts and couple with each other (geminal coupling, J ≈ 12-16 Hz) and with the C3 proton (vicinal coupling). This will result in two separate signals, likely a doublet of doublets for each, in the region of δ 3.0 - 3.8 ppm . The complexity may appear as an ABX multiplet system with H3[2].
-
C3-H Proton (Methine): The proton at the chiral center C3 is adjacent to an electron-withdrawing hydroxyl group, shifting its signal downfield. It will be coupled to the two C2 protons. Its multiplicity will likely be a triplet or a doublet of doublets . The expected chemical shift is in the range of δ 4.5 - 5.0 ppm .
-
Aromatic Protons (C4-H and C7-H): The benzene ring is heavily substituted with strong electron-donating groups (two hydroxyls and the fused amino group), which cause significant shielding (upfield shift) of the remaining aromatic protons. Due to the substitution pattern, both H4 and H7 are isolated and will appear as singlets . Their chemical shifts are predicted to be in the range of δ 6.2 - 6.8 ppm .
-
Hydroxyl Protons (OH): The signals for the three hydroxyl protons (at C3, C5, and C6) are typically broad singlets. Their chemical shifts are highly variable and depend on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They can appear over a wide range (δ 4.0 - 9.0 ppm) and may not be observed if deuterium exchange occurs with a protic solvent like D₂O or CD₃OD.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
-
N-CH₃ Carbon: The N-methyl carbon is expected to resonate in the range of δ 30 - 35 ppm [6].
-
C2 Carbon (Methylene): This aliphatic carbon adjacent to the nitrogen atom is predicted to have a chemical shift in the range of δ 55 - 65 ppm .
-
C3 Carbon (Methine): This carbon is bonded to a hydroxyl group, which causes a significant downfield shift. Its resonance is expected in the δ 70 - 80 ppm range.
-
Aromatic C4 and C7 Carbons: These carbons are strongly shielded by the adjacent hydroxyl and amino functionalities. Their signals are predicted to appear significantly upfield for aromatic carbons, in the range of δ 100 - 115 ppm .
-
Aromatic C5 and C6 Carbons: These carbons are directly attached to electron-donating hydroxyl groups but are also part of the aromatic system. Their chemical shifts are expected in the region of δ 135 - 148 ppm .
-
Quaternary Carbons (C3a and C7a): These two carbons are at the fusion of the two rings. Their signals are predicted to be in the range of δ 120 - 135 ppm . The C7a carbon, being adjacent to the nitrogen, may appear slightly more downfield than C3a.
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | 2.7 - 3.1 | s (singlet) | N/A |
| H2α, H2β | 3.0 - 3.8 | dd (doublet of doublets) | Jgem ≈ 12-16; Jvic ≈ 3-8 |
| H3 | 4.5 - 5.0 | t or dd | Jvic ≈ 3-8 |
| H4 | 6.2 - 6.8 | s (singlet) | N/A |
| H7 | 6.2 - 6.8 | s (singlet) | N/A |
| 3-OH, 5-OH, 6-OH | 4.0 - 9.0 | br s (broad singlet) | N/A |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| N-CH₃ | 30 - 35 |
| C2 | 55 - 65 |
| C3 | 70 - 80 |
| C4 | 100 - 115 |
| C7 | 100 - 115 |
| C3a | 120 - 135 |
| C7a | 120 - 135 |
| C5 | 135 - 148 |
| C6 | 135 - 148 |
Experimental Protocol for NMR Data Acquisition
This section provides a validated, step-by-step methodology for acquiring high-quality NMR spectra for the title compound or similar small organic molecules.
A. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it dissolves polar compounds and its residual water peak does not typically overlap with key signals. Alternatively, CD₃OD can be used, but will result in the exchange and disappearance of the hydroxyl proton signals.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the liquid height is at least 4 cm.
-
Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., TMS) can be added, although modern spectrometers can reference the residual solvent peak.
B. Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
C. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze peak multiplicities and coupling constants.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. The analysis, grounded in fundamental NMR principles and data from closely related compounds, offers a reliable framework for scientists engaged in the synthesis, isolation, or study of this molecule. The key identifying features include the diastereotopic methylene protons at C2, the downfield methine proton at C3, and two shielded singlets for the aromatic protons. Experimental verification using the provided protocols is recommended to confirm these predictions and fully characterize the compound.
References
- Bruker. (n.d.). NMR Spectrometer.
-
Li, J.-X., et al. (2021). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information via rsc.org. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5898, Adrenochrome. Retrieved from [Link]
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Heacock, R. A., & Scott, W. S. (1970). Adrenochrome and Related Compounds. ResearchGate. [Link]
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Manini, P., et al. (2007). Formation of adrenochrome and its derivatives during the oxidation of adrenaline along the quinoid pathway. ResearchGate. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]
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Aday, B., et al. (2017). Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. ResearchGate. [Link]
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Indole Synthesis Supporting Information. (2023). Royal Society of Chemistry. [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197941, 1-Methyl-1H-indole-3,5,6-triol. Retrieved from [Link]
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Gribble, G. W., & Barden, T. C. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]
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Ukraintsev, I. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]
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Pachter, R., et al. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations. ETDEWEB. [Link]
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SpectraBase. (n.d.). 1H-Indole, 2,3-dihydro-2-methyl-1-[2-(4-methyl-1-piperidinyl)acetyl]-. Retrieved from [Link]
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Ukraintsev, I. V., et al. (2017). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]
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Leal, B. S., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from [Link]
- United States Patent Office. (1982). Process for preparing adrenochrome.
-
Kattamuri, P. V., et al. (2012). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]
-
SpectraBase. (n.d.). 1-Methyl-2,3-di-p-tolyl-1H-indole. Retrieved from [Link]
-
El-Sayed, M. A. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
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The Analytical Enigma of Adrenolutin: An In-Depth Technical Guide to its Mass Spectrum and Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unseen Fragmentation Landscape of Adrenolutin
Adrenolutin, a fascinating yet enigmatic derivative of adrenaline, presents a unique analytical challenge. As a product of adrenaline's oxidation and a structural relative of adrenochrome, its characterization is pivotal in various biochemical and pharmacological studies.[1] This guide, crafted for the discerning researcher, delves into the predictive mass spectrum and fragmentation pattern of Adrenolutin (1-Methyl-1H-indole-3,5,6-triol). With a molecular formula of C₉H₉NO₃ and a monoisotopic mass of 179.058 g/mol , its structure offers a rich landscape for mass spectrometric exploration.[1] While direct, publicly available experimental spectra are scarce, this document synthesizes established principles of mass spectrometry, fragmentation patterns of analogous indole alkaloids and aminochromes, and theoretical considerations to provide a robust, predictive framework for its analysis.
Core Principles of Adrenolutin Mass Spectrometry: A Predictive Approach
The mass spectrometric analysis of Adrenolutin is dictated by its chemical architecture: a substituted indole core with hydroxyl and N-methyl functionalities. The ionization method employed will significantly influence the resulting mass spectrum and fragmentation cascade.
-
Electron Ionization (EI): This high-energy technique is expected to produce a prominent molecular ion peak (M⁺˙) and extensive fragmentation, providing rich structural information. The stability of the indole ring will likely result in a discernible molecular ion, a feature not always prominent for all organic molecules.[2][3]
-
Electrospray Ionization (ESI): As a softer ionization technique, ESI is anticipated to yield a strong protonated molecule, [M+H]⁺, in positive ion mode, or a deprotonated molecule, [M-H]⁻, in negative ion mode. This is particularly useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) of the precursor ion will be essential to induce and analyze fragmentation.[4][5]
Predicted Fragmentation Pathways of Adrenolutin
The fragmentation of Adrenolutin is predicted to be driven by the presence of its hydroxyl groups, the N-methyl group, and the inherent stability of the indole nucleus.
Electron Ionization (EI) Fragmentation Cascade
Under EI conditions, the initial event is the formation of the molecular ion (m/z 179). The subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for N-methylated compounds, leading to a stable ion at m/z 164 . This cleavage is initiated by the radical site on the nitrogen.
-
Consecutive Losses of Carbon Monoxide (CO): Drawing parallels with the fragmentation of related aminochromes, the dihydroxybenzene moiety is prone to sequential losses of CO, a characteristic of hydroxylated aromatic systems.[4] This would result in fragment ions at m/z 151 (from m/z 179) and m/z 123 (from m/z 151).
-
Retro-Diels-Alder (RDA) Reaction: While less common for simple indoles, the presence of the hydroxyl groups might facilitate a retro-Diels-Alder-type cleavage of the benzene ring, although this is a more speculative pathway.
-
Formation of the Indole Core: Cleavage of the substituent groups could lead to the formation of a stable indole cation or related fragments.
Diagram: Predicted EI Fragmentation Pathway of Adrenolutin
Caption: Predicted Electron Ionization fragmentation of Adrenolutin.
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
In positive-ion ESI-MS, Adrenolutin is expected to readily form the protonated molecule [M+H]⁺ at m/z 180 . Collision-induced dissociation (CID) of this precursor ion is predicted to initiate fragmentation primarily through the loss of small neutral molecules.
-
Loss of Water (H₂O): The presence of multiple hydroxyl groups makes the loss of water a highly probable initial fragmentation step, leading to an ion at m/z 162 .
-
Loss of Formaldehyde (CH₂O): The N-methyl group can participate in rearrangements, potentially leading to the loss of formaldehyde, resulting in an ion at m/z 150 .
-
Combined Losses: Subsequent fragmentation of the initial product ions could involve combinations of these losses, such as the loss of both water and formaldehyde.
Diagram: Predicted ESI-MS/MS Fragmentation Pathway of Adrenolutin
Caption: Predicted ESI-MS/MS fragmentation of protonated Adrenolutin.
Tabulated Summary of Predicted Mass Fragments
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| EI | 179 (M⁺˙) | 164 | •CH₃ |
| 151 | CO | ||
| 136 | •CH₃, CO | ||
| 123 | 2CO | ||
| ESI (+) | 180 ([M+H]⁺) | 162 | H₂O |
| 150 | CH₂O | ||
| 134 | H₂O, CO |
Experimental Protocol for Mass Spectrometric Analysis of Adrenolutin
The following protocol outlines a robust methodology for acquiring the mass spectrum of Adrenolutin, adaptable for both EI and ESI techniques.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of Adrenolutin in methanol or a suitable organic solvent.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for LC-MS analysis or a volatile solvent for direct infusion. Due to the potential instability of Adrenolutin, fresh solutions should be prepared daily and protected from light.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended for good separation from potential impurities or degradation products.[6]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The formic acid aids in protonation for positive ion mode ESI.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometer Settings (ESI)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative modes should be evaluated, though positive mode is predicted to be more sensitive for this compound.
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600 L/hr at 300-400 °C).
-
MS1 Scan Range: m/z 50-300 to detect the precursor ion.
-
MS/MS Analysis: Select the precursor ion (m/z 180) for collision-induced dissociation (CID). Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
For GC-MS analysis, derivatization of the hydroxyl groups (e.g., silylation) would be necessary to increase volatility and thermal stability.
-
Derivatization: React Adrenolutin with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.
-
MS Settings (EI):
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Diagram: Experimental Workflow for LC-MS/MS Analysis of Adrenolutin
Caption: Workflow for the LC-MS/MS analysis of Adrenolutin.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrum and fragmentation pattern of Adrenolutin. The proposed fragmentation pathways, rooted in the established chemistry of related indole and catecholamine structures, offer a solid foundation for researchers undertaking the empirical analysis of this compound. The detailed experimental protocols serve as a practical starting point for method development.
Future work should focus on acquiring high-resolution mass spectrometry (HRMS) data for Adrenolutin to confirm the elemental composition of its fragments. Isotopic labeling studies would also be invaluable in unequivocally validating the proposed fragmentation mechanisms. As a compound of significant biological interest, a definitive understanding of its mass spectrometric behavior is crucial for its unambiguous identification and quantification in complex biological matrices.
References
-
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(4), 435-444. Available at: [Link]
-
Baumann, C., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Chromatography A, 1218(49), 8868-8877. Available at: [Link]
-
de Aguiar, G. P., et al. (2015). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 26(5), 987-994. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
Manini, P., et al. (2001). Electrospray tandem mass spectrometry of aminochromes. Rapid Communications in Mass Spectrometry, 15(20), 1883-1890. Available at: [Link]
-
Thevis, M., et al. (2005). Quantitative determination of adrenaline and noradrenaline in urine using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 819(2), 345-350. Available at: [Link]
-
Wikipedia contributors. (2023). Adrenolutin. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Waseem, M., et al. (2014). High throughput ultra performance liquid chromatography - Mass spectrometric method for determination of adrenaline and characterization of its stress degradation products: A mechanistic approach. Journal of the Chilean Chemical Society, 59(1), 2379-2385. Available at: [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Available at: [Link]
-
Müller, M. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]
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- 4. Electrospray tandem mass spectrometry of aminochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comprehensive Solubility Profiling of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol: Analytical and Formulation Guidelines
Executive Summary
The compound (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (CAS: 62322-82-1), frequently designated in pharmacopeial contexts as Epinephrine Impurity 8 or Norepinephrine Impurity 12[1], is a critical synthetic intermediate and degradation product monitored during the manufacturing of catecholamine active pharmaceutical ingredients (APIs). Also identified in biochemical literature as adrenochrome o-semiquinone or leuco-adrenochrome[2], this molecule presents a highly specific physicochemical profile.
For analytical scientists and formulation engineers, understanding the solubility thermodynamics of this impurity is not merely a matter of sample preparation—it is the foundational requirement for accurate method validation (AMV), LC-MS quantification, and API purification strategies. This whitepaper synthesizes empirical solubility data with structural mechanics to provide a field-proven, self-validating framework for handling this highly reactive indoline derivative.
Structural Mechanics & Physicochemical Profiling
To predict and manipulate the solubility of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, one must first deconstruct its molecular architecture:
-
The Indoline Core: Provides a degree of hydrophobicity, though heavily masked by peripheral functional groups.
-
The 3,5,6-Triol Motif: The molecule features an aliphatic hydroxyl at the C3 position and a catechol-like diol at the C5 and C6 positions. These act as aggressive hydrogen bond donors and acceptors, driving the molecule's affinity for polar protic and aprotic solvents.
-
The N-Methyl Tertiary Amine: With an estimated pKa of ~8.5, this basic center dictates the molecule's pH-dependent aqueous solubility. At physiological or alkaline pH, the molecule exists as a neutral free base with limited aqueous solubility. At acidic pH (< 4.0), protonation of the amine significantly increases hydration capacity.
The Causality of Instability: The catechol-like 5,6-diol system is notoriously susceptible to auto-oxidation. In the presence of dissolved oxygen, transition metals, or light, the molecule rapidly oxidizes to highly colored adrenochrome derivatives. Therefore, solubility is inextricably linked to stability ; a solvent that dissolves the compound but fails to protect it from oxidation will yield fundamentally flawed analytical data.
Empirical and Mechanistic Solubility Data
Based on certificated analytical data[3] and predictive solvation mechanics, the solubility profile of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is summarized below.
| Solvent System | Dielectric Constant (ε) | Solubility Category | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble[3] | Acts as a potent H-bond acceptor, efficiently disrupting the intermolecular hydrogen bonds of the triol crystal lattice. Ideal for cryo-storage. |
| Methanol (MeOH) | 32.7 | Soluble[3] | Amphoteric H-bonding capabilities stabilize both the indoline core and the hydroxyl groups. Primary choice for HPLC stock solutions. |
| Water (pH 2.0) | 80.1 | Sparingly Soluble | Acidic conditions force protonation of the N-methyl tertiary amine, enhancing ion-dipole interactions with water. |
| Water (pH 7.4) | 80.1 | Very Slightly Soluble | Exists as a neutral free base. High risk of rapid auto-oxidation to adrenochrome; unsuitable for prolonged analytical storage. |
| Dichloromethane (DCM) | 9.1 | Insoluble | Lacks the H-bonding capacity necessary to solvate the highly polar 3,5,6-triol motif. |
| Heptane / Hexane | 1.9 | Insoluble | Extreme non-polarity results in complete exclusion of the triol. Excellent candidates for antisolvent crystallization. |
Analytical Method Development Workflow
When isolating this impurity from an API matrix (e.g., Epinephrine bitartrate), solvent selection must balance extraction efficiency with chromatographic compatibility. The workflow below illustrates the logical progression from solid-state API to quantified impurity data.
Workflow for the extraction and LC-MS quantification of the indoline-3,5,6-triol impurity.
Validated Experimental Protocol: Anaerobic Thermodynamic Solubility Assay
To prevent the artifactual generation of adrenochrome during solubility testing, standard shake-flask methodologies must be heavily modified. The following protocol is a self-validating system designed to ensure that the measured solubility reflects the intact triol, not its oxidized degradants.
Phase 1: Solvent Preparation (The Causality of Degassing)
Why this matters: Dissolved O2 in water or methanol will oxidize the 5,6-diol moiety within minutes. Removing oxygen and adding an antioxidant ensures the structural integrity of the analyte during the 24-hour equilibration phase.
-
Transfer 50 mL of the target solvent (e.g., Methanol or HPLC-grade Water) into a vacuum flask.
-
Subject the solvent to vacuum sonication for 15 minutes to remove dissolved gases.
-
Sparge the solvent with high-purity Argon gas for 10 minutes.
-
Optional but recommended: Add 0.05% (w/v) Ascorbic Acid to aqueous solvents to act as a sacrificial antioxidant.
Phase 2: Equilibration (The Causality of Photoprotection)
Why this matters: Indoline-triols are highly susceptible to photolytic degradation. Amber vials block UV radiation, preventing free-radical initiation.
-
Weigh approximately 15 mg of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol reference standard[1] into a 2 mL amber glass HPLC vial.
-
Add 1.0 mL of the degassed solvent to the vial.
-
Immediately purge the headspace of the vial with Argon gas and seal tightly with a PTFE-lined septum cap.
-
Place the vial in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours to reach thermodynamic equilibrium.
Phase 3: Phase Separation & Quantification
Why this matters: PTFE filters are chosen over Nylon or Cellulose Acetate because they do not exhibit non-specific binding with polar indoline compounds, ensuring the filtrate accurately represents the dissolved concentration.
-
Remove the vial from the shaker and centrifuge at 10,000 × g for 10 minutes to pellet the undissolved solid.
-
Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-wetted with the respective solvent).
-
Dilute the filtrate serially (e.g., 1:100 or 1:1000) into a stabilized mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).
-
Inject into an RP-HPLC-UV or LC-MS system. Quantify the peak area against a freshly prepared, matrix-matched calibration curve.
Formulation & Purification Implications
The stark contrast between the compound's high solubility in DMSO/Methanol[3] and its insolubility in non-polar solvents (Heptane/DCM) provides a direct vector for API purification. During the final stages of Epinephrine or Norepinephrine synthesis, if Impurity 8 is detected, engineers can employ antisolvent crystallization . By dissolving the crude API batch in a minimal volume of acidified methanol and slowly titrating in cold heptane or dichloromethane, the API can be selectively crystallized while retaining the highly polar impurities in the mother liquor, or vice versa depending on the exact salt form of the API.
References
-
[1] Axios Research. (R)-1-methylindoline-3,5,6-triol Reference Standard. Retrieved March 11, 2026. URL:
-
[2] National Center for Biotechnology Information (PubChem). Adrenochrome o-semiquinone (CID 10313383). Retrieved March 11, 2026. URL:
-
[3] Chemicea Pharmaceuticals. Certificate of Analysis: Norepinephrine Impurity 12 (CAS 62322-82-1). Retrieved March 11, 2026. URL:
Sources
Material Safety & Analytical Whitepaper: (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Subtitle: Advanced Hazard Profiling, Degradation Mechanics, and Handling Protocols for Epinephrine Impurity 10
Executive Summary & Chemical Identity
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a highly reactive synthetic indole derivative and a critical degradation product of the active pharmaceutical ingredient (API) Epinephrine[1]. Commonly referred to in pharmacopeial literature as Leukoadrenochrome or Epinephrine Impurity 10 [2], it serves as a vital reference standard for analytical method validation (AMV) and quality control during drug formulation.
Due to its electron-rich triol structure, this compound is highly susceptible to auto-oxidation. This whitepaper transcends a standard Material Safety Data Sheet (MSDS) by providing drug development professionals with an in-depth mechanistic understanding of its hazard profile, degradation pathways, and the self-validating analytical protocols required for its safe handling and quantification.
Mechanistic Pathway of Formation (Stability & Reactivity)
Understanding the stability of Leukoadrenochrome requires analyzing its position within the Epinephrine degradation cascade. The compound is not typically present in freshly synthesized Epinephrine but forms via a well-characterized oxidative pathway.
-
Mechanism: Upon exposure to oxygen, light, or transition metals, Epinephrine undergoes a two-electron oxidation to form Epinephrine o-quinone. This highly unstable intermediate rapidly undergoes intramolecular cyclization (nucleophilic attack by the secondary amine onto the quinone ring) to yield Leukoadrenochrome.
-
Further Degradation: If not stabilized, Leukoadrenochrome rapidly oxidizes further into the red pigment Adrenochrome, which subsequently isomerizes into the fluorescent Adrenolutin.
Figure 1: Mechanistic degradation pathway of Epinephrine to Leukoadrenochrome and related products.
Material Safety Data & Hazard Profile (MSDS Core)
The hazards associated with (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol are directly linked to its redox-active nature.
-
Toxicological Causality: The catechol-like moiety on the benzene ring is prone to redox cycling. In biological systems or upon exposure to environmental oxygen, it can form semiquinone radicals (often cataloged as Adrenochrome o-semiquinone[3]). This redox cycling generates reactive oxygen species (ROS) such as superoxide anions, leading to oxidative stress and the depletion of cellular antioxidants. Consequently, the compound is a potent skin, eye, and respiratory irritant.
Table 1: Physicochemical & Hazard Summary
| Parameter | Value / Description |
| Chemical Name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol |
| Common Synonyms | Leukoadrenochrome; Epinephrine Impurity 10[2]; Adrenochrome o-semiquinone[3] |
| CAS Registry Number | 62322-82-1[1] |
| Molecular Formula | C9H11NO3[1] |
| Molecular Weight | 181.19 g/mol [1] |
| Physical Appearance | Off-white to pale brown solid (highly sensitive to air/light) |
| Solubility | Soluble in aqueous acidic solutions, methanol, DMSO |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Signal Word | Warning |
Safety, Containment, and Emergency Response
Standard handling procedures must be elevated to prevent both personnel exposure and sample degradation.
Protocol: Hazardous Spill Containment & Neutralization
-
Step 1: Isolation & PPE. Isolate the spill area. Don a NIOSH-approved N95/P100 respirator, nitrile gloves, and chemical safety goggles.
-
Causality: The compound is a fine powder that poses an inhalation hazard and causes severe mucosal irritation due to its ROS-generating semiquinone radical formation[3].
-
-
Step 2: Chemical Neutralization. Cover the spill with a reducing absorbent (e.g., sodium metabisulfite-soaked pads) before sweeping.
-
Causality: Sodium metabisulfite reduces any formed adrenochrome back to the less reactive leuko-form, preventing further oxidative radical generation during cleanup.
-
-
Step 3: Self-Validation Check. Swab the cleaned area and test with a weak alkaline solution. The absence of a pink/red color change (which would indicate adrenochrome formation) confirms complete decontamination.
Storage Directives
Store strictly at -20°C under an inert atmosphere (Argon or Nitrogen) and protect from light.
-
Causality: Lowering the thermal energy and displacing oxygen halts the kinetic rate of auto-oxidation, preserving the integrity of the reference standard.
Analytical & Experimental Workflows
To quantify this impurity in Epinephrine formulations, analysts must employ a stability-indicating assay that prevents in-situ degradation during the run.
Protocol: Stability-Indicating HPLC-UV/MS Analysis
-
Step 1: Matrix Stabilization & Sample Preparation
-
Action: Dissolve the epinephrine formulation in 0.1M HCl, sparged with Argon gas.
-
Causality: Leukoadrenochrome auto-oxidizes rapidly at physiological or basic pH. The acidic pH protonates the indoline amine, stabilizing the electron-rich ring, while Argon displaces dissolved oxygen.
-
Self-Validation: Spike a control sample with a stable internal standard (e.g., 3,4-dihydroxybenzylamine). Recovery must be 98-102% to validate extraction efficiency without oxidative loss.
-
-
Step 2: Chromatographic Separation
-
Action: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.
-
Causality: The highly polar nature of the triol requires aqueous-heavy initial conditions for retention. Formic acid maintains the necessary low pH on-column to prevent peak tailing.
-
Self-Validation: Run a System Suitability Test (SST). The resolution ( Rs ) between Epinephrine and Leukoadrenochrome must be ≥2.0 .
-
-
Step 3: Dual-Orthogonal Detection
-
Action: Monitor UV absorbance at 280 nm and route the eluent to an ESI-MS operating in positive ion mode.
-
Causality: UV 280 nm captures the conjugated aromatic system. ESI-MS provides exact mass confirmation ( m/z 182.08 for [M+H]+ )[1].
-
Self-Validation: Mass accuracy must be within ±5 ppm of the theoretical mass, confirming chemical identity and the absence of co-eluting isobaric interferences.
-
Figure 2: Step-by-step analytical workflow for the isolation and quantification of Leukoadrenochrome.
References
-
PubChem. "Adrenochrome o-semiquinone | C9H11NO3 | CID 10313383". National Institutes of Health. URL:[Link]
-
Pharmaffiliates. "Epinephrine-impurities: (R)-1-Methylindoline-3,5,6-triol". URL: [Link]
-
Axios Research. "(R)-1-methylindoline-3,5,6-triol Reference Standard". URL:[Link]
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A Technical Guide to the Line Notation of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol: InChI and SMILES in Drug Discovery
This guide provides an in-depth technical analysis of the InChI and SMILES line notations for the specific stereoisomer (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. It is intended for researchers, scientists, and drug development professionals who utilize chemical informatics in their workflows. We will dissect the structure of these notations, explain the encoding of its specific stereochemistry, and discuss the practical applications and nuances of their use in modern drug discovery.
Introduction: The Language of Chemical Structure
The Molecule: (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Before delving into its line notations, let us first visualize the structure of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Caption: 2D structure of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
This molecule features a dihydropyran-fused indole core with a methyl group on the nitrogen and three hydroxyl groups on the indole ring. The "(3R)" designation indicates a specific stereochemical configuration at the chiral center, the carbon atom at position 3.
SMILES Representation: A Concise and Flexible Notation
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that represents a chemical structure using a short string of ASCII characters.[4][9] It is renowned for its human-readability and compactness.[9]
Canonical SMILES for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
The canonical SMILES string for this molecule is:
CN1CC(c2cc(O)c(O)cc21)O
Deconstructing the SMILES String
Let's break down this string to understand how it encodes the molecular structure:
| SMILES Fragment | Interpretation |
| CN1 | A Carbon atom (C) is bonded to a Nitrogen atom (N). The 1 indicates that this Nitrogen is part of a ring, which will be closed later by another 1. |
| CC | The Nitrogen is bonded to a Carbon atom (C), which is then bonded to another Carbon atom (C). |
| ( ... ) | The parentheses indicate a branch from the main chain. |
| [C@@H] | This denotes the chiral center at position 3. The C is the carbon atom. The @@ specifies a counter-clockwise arrangement of the substituents when viewed from the preceding atom in the SMILES string.[2][10][11] The H explicitly denotes the hydrogen atom at this chiral center. |
| (O) | A hydroxyl group (O) is attached to the chiral carbon. |
| c2cc(O)c(O)cc21 | This describes the benzene ring fused to the dihydroindole. The lowercase c denotes aromatic carbons. The 2 indicates the start and end of another ring. The (O) indicates hydroxyl groups attached to the aromatic carbons. The final 1 closes the first ring started at the Nitrogen atom. |
| )O | This final O represents the hydroxyl group at position 3. |
The Significance of Stereochemistry in SMILES
The [C@@H] component is crucial for defining the (3R) configuration. SMILES uses the @ and @@ symbols to denote tetrahedral stereochemistry.[2][10][11] The interpretation depends on the order of atoms in the SMILES string. For a given chiral center, if the substituents appear in a counter-clockwise order from the perspective of the preceding atom, @@ is used. If they appear clockwise, @ is used. This allows for the unambiguous representation of enantiomers and diastereomers, which is critical in drug development as different stereoisomers can have vastly different biological activities.
InChI Representation: A Unique and Canonical Identifier
InChI String for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
The standard InChI for our target molecule is:
InChI=1S/C9H11NO3/c1-10-3-5(11)8-6(12)7(13)2-4(8)10/h2,4-5,11-13H,3H2,1H3/t5-/m1/s1
Deconstructing the InChI String
The InChI string is organized into layers, each providing a different level of structural information.[5]
| InChI Layer | Interpretation |
| InChI=1S/ | This is the prefix for a standard InChI string. |
| C9H11NO3 | The chemical formula layer, representing the elemental composition. |
| /c1-10-3-5(11)8-6(12)7(13)2-4(8)10 | The connectivity layer. The numbers represent the atoms, and the hyphens represent bonds. Parentheses indicate branching. |
| /h2,4-5,11-13H,3H2,1H3 | The hydrogen layer, specifying the number of hydrogen atoms on each non-hydrogen atom. |
| /t5- | The stereochemistry layer. t5 indicates that atom number 5 is a tetrahedral stereocenter. The - indicates its relative configuration. |
| /m1 | The mobile H-layer, indicating that the tautomeric hydrogens are fixed. |
| /s1 | The stereoisomerism layer, providing the absolute stereochemistry. |
InChIKey: A Hashed and Searchable Identifier
Due to the length of InChI strings, a compressed, 27-character hashed version called the InChIKey is also generated.
InChIKey: BQYWBCXGHRJFNQ-SCSAIBSYSA-N
The InChIKey is particularly useful for web-based searches and database lookups, as it provides a fixed-length and web-friendly identifier for a chemical structure.[13]
Practical Applications in Drug Discovery
The choice between SMILES and InChI often depends on the specific application.
-
SMILES: Its conciseness and human-readability make it well-suited for many applications, including:
-
Chemical Database Storage and Retrieval: Many chemical databases use SMILES for efficient storage and searching.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: SMILES strings can be used as input for machine learning models to predict the biological activity of molecules.[7]
-
Generative Chemistry: Deep learning models can be trained on large sets of SMILES strings to generate novel molecules with desired properties.[6][8]
-
-
InChI and InChIKey: Their canonical nature makes them ideal for:
-
Unambiguous Compound Identification: Ensuring that a specific molecule is consistently identified across different databases and publications.[12]
-
Data Integrity and Validation: Verifying the identity of chemical structures in large datasets.
-
Linking Diverse Chemical Information: Connecting information about a molecule from various sources using its unique InChIKey.
-
Workflow for Generating and Validating Line Notations
The following workflow outlines a best-practice approach for generating and validating InChI and SMILES strings for a novel compound.
Caption: Workflow for generating and validating chemical line notations.
Step-by-Step Protocol:
-
Draw the 2D Structure: Accurately draw the 2D chemical structure using a chemical drawing software.[14] Ensure all atoms and bonds are correctly represented.[15][16]
-
Define Stereochemistry: Explicitly define the stereochemistry at all chiral centers. For (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, this involves specifying the 'R' configuration at the C3 position.
-
Use Chemical Drawing Software: Employ a reputable chemical drawing package (e.g., ChemDraw, MarvinSketch) to generate the line notations.
-
Generate SMILES and InChI: Use the software's built-in functions to generate the canonical SMILES, InChI, and InChIKey.
-
Cross-Validation: As a crucial quality control step, take the generated SMILES and InChI strings and use an independent tool or online converter to regenerate the 2D structure. Visually inspect the regenerated structure to ensure it matches the original input, paying close attention to the stereochemistry.
-
Database Deposition: Once validated, the InChI and SMILES strings can be confidently deposited into internal or public chemical databases.
Conclusion
A thorough understanding of InChI and SMILES is indispensable for any scientist working in modern drug discovery. These line notations provide a powerful and standardized language for communicating complex chemical information. By mastering the principles of their construction, particularly the nuances of stereochemical representation, researchers can ensure the accuracy, integrity, and interoperability of their chemical data, ultimately accelerating the discovery and development of new therapeutics.
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- 1-Methyl-1H-indole-3,5,6-triol - PubChem. (n.d.).
- How to Draw Better Chemical Structures and Reactions with ChemSketch - ACD/Labs. (2024, February 7).
- Automated Identification and Classification of Stereochemistry: Chirality and Double Bond Stereoisomerism - ULisboa. (n.d.).
- Application of SMILES-based molecular generative model in new drug design - PMC. (2022, October 3).
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- 1H-Indole, 2,3-dihydro-1-methyl- - the NIST WebBook. (n.d.).
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- SMILES: Compact Notation for Chemical Structures - Hunter Heidenreich. (2025, September 8).
- 1-Methyl-6-(1-methyl-2,3-dihydro-1H-indol-3-yl-methyl)-1,6-dihydro-2H-pyridin-3-one;diastereomer-#1 - SpectraBase. (n.d.).
- Simplified molecular input line entry specification - wikidoc. (2012, August 20).
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Methodological & Application
Application Notes and Protocols for the Use of Adrenolutin as a Fluorescent Marker in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Adrenolutin, a metabolite of adrenaline, has been identified as a molecule with strong intrinsic fluorescence.[1][2] This property presents a potential opportunity for its use as a fluorescent marker in cellular biology. This guide provides a comprehensive overview of the known characteristics of adrenolutin and a detailed, albeit investigational, protocol for its application in cellular imaging. As the use of adrenolutin as a dedicated fluorescent cellular marker is not yet widely established, this document serves as a foundational resource, blending established chemical and physical data with proposed methodologies that will require empirical validation by the end-user.
Adrenolutin, or 3,5,6-trihydroxy-1-methylindole, is formed from the oxidation of adrenaline, a key hormone and neurotransmitter.[2][3] The pathway involves the conversion of adrenaline to adrenochrome, which then isomerizes to form the highly fluorescent adrenolutin.[4] Its intense yellow-green fluorescence makes it an intriguing candidate for live-cell imaging applications.[2]
Scientific Foundation: The Fluorescent Properties of Adrenolutin
Adrenolutin is classified as one of the most strongly fluorescing metabolites, a characteristic that underpins its potential as a cellular marker.[1] Its broad excitation spectrum and high quantum yield suggest it can be an effective acceptor of excitation energy.[1]
Spectral Properties
The fluorescence of adrenolutin is characterized by a distinct excitation and emission profile. While these properties can be influenced by the solvent and pH, the available data provides a solid starting point for imaging experiments.[1]
| Property | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | ~347 nm, ~393 nm | Alkaline/Aqueous Buffer | [5][6] |
| Emission Maximum (λem) | ~540 nm | Alkaline Solution | [7] |
| Fluorescence Quantum Yield | High (specific value varies with solvent) | Various solvents | [1] |
| Fluorescence Lifetime | 32.0 ± 0.2 ns (in water), 9.2 ± 0.2 ns (in ethanol) | 0.1 mM Adrenolutin | [1] |
| Visual Appearance | Colorless with intense yellow-green fluorescence | Solution | [2] |
Chemical Stability and Considerations
Adrenolutin is known to be chemically unstable, though more stable than its precursor, adrenochrome.[2] Its stability is influenced by factors such as pH and the presence of oxidizing agents.[4][8] Researchers should be mindful of its potential for further oxidation, which can lead to a decrease in fluorescence.[4] The preparation of fresh solutions and careful control of the experimental environment are crucial for reproducible results.
Proposed Mechanism of Action as a Cellular Marker
The precise mechanism by which adrenolutin might function as a cellular marker is currently speculative and requires experimental validation. Based on its chemical structure as a substituted indole, several possibilities can be considered:
-
Passive Diffusion: As a relatively small molecule, adrenolutin may passively diffuse across the cell membrane. Its uptake and retention would then depend on its interaction with intracellular components.
-
Interaction with Cellular Components: The fluorescence of certain molecules can be enhanced or quenched upon binding to specific cellular structures or macromolecules.[9] Adrenolutin's fluorescence properties may be modulated by its local microenvironment within the cell, potentially allowing for the visualization of specific compartments or processes.
-
Metabolic Trapping: If adrenolutin is a substrate for intracellular enzymes, it could be metabolically converted into a membrane-impermeant product, leading to its accumulation within the cell.
Experimental Workflow for Cellular Imaging with Adrenolutin
The following diagram outlines a proposed workflow for utilizing adrenolutin as a fluorescent marker in a cellular context.
Caption: Proposed experimental workflow for using adrenolutin as a fluorescent marker in cells.
Detailed Protocols
Disclaimer: The following protocols are investigational and will require optimization for specific cell types and experimental conditions.
Protocol 1: Preparation of Adrenolutin Stock Solution
Given the instability of adrenolutin, it is crucial to prepare fresh solutions for each experiment.
Materials:
-
Adrenolutin (3,5,6-trihydroxy-1-methylindole)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small amount of adrenolutin powder in a microcentrifuge tube.
-
Dissolve the adrenolutin in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Protect the stock solution from light by wrapping the tube in aluminum foil.
-
Immediately before use, dilute the stock solution to the desired working concentration in pre-warmed PBS or cell culture medium.
Note: Due to its potential for oxidation, avoid prolonged storage of the stock solution.
Protocol 2: Determining Optimal Loading Concentration and Cytotoxicity
It is essential to determine a working concentration of adrenolutin that provides sufficient fluorescence with minimal toxicity.
Materials:
-
Cultured cells of interest
-
96-well clear-bottom black plates
-
Adrenolutin stock solution
-
Complete cell culture medium
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of adrenolutin in complete cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest adrenolutin concentration) and an untreated control.
-
Replace the medium in the wells with the adrenolutin dilutions and control media.
-
Incubate the plate for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
At each time point, measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for adrenolutin (e.g., Ex: ~350 nm, Em: ~540 nm).
-
Following the fluorescence measurement, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to identify the concentration and incubation time that provides a strong fluorescent signal with minimal impact on cell viability (>90% viability is a good starting point).
Protocol 3: Live-Cell Imaging of Adrenolutin
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Adrenolutin at the optimized working concentration in pre-warmed imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or UV filter for excitation and a GFP or YFP filter for emission), a temperature-controlled stage, and a CO2-controlled chamber.
-
Hoechst 33342 or another nuclear counterstain (optional)
-
MitoTracker™ or another organelle-specific fluorescent probe (optional, for colocalization studies)
Procedure:
-
Grow cells on imaging-appropriate slides or dishes to a confluence of 50-70%.
-
On the day of imaging, replace the culture medium with the pre-warmed imaging medium containing the optimized concentration of adrenolutin.
-
Incubate the cells for the optimized loading time at 37°C and 5% CO2, protected from light.
-
Gently wash the cells twice with pre-warmed imaging medium to remove any unbound adrenolutin.
-
Add fresh, pre-warmed imaging medium to the cells. If using, add any counterstains at this point according to the manufacturer's protocol.
-
Place the imaging dish on the microscope stage.
-
Using the appropriate filter sets, acquire images. Start with a low excitation light intensity and short exposure times to minimize phototoxicity and photobleaching.
-
Acquire images from multiple fields of view.
Data Analysis and Interpretation
-
Localization: Analyze the images to determine the subcellular localization of the adrenolutin fluorescence. Is it diffuse throughout the cytoplasm, concentrated in specific organelles, or localized to the nucleus?
-
Colocalization Analysis: If co-stained with organelle-specific markers, perform a colocalization analysis to quantify the degree of overlap between the adrenolutin signal and the organelle marker.
-
Intensity Quantification: Measure the mean fluorescence intensity within the cells or specific regions of interest.
Self-Validating Systems: Essential Controls
To ensure the trustworthiness of the results, the following controls are critical:
-
Unstained Control: Image unstained cells using the same imaging parameters to determine the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same concentration used for adrenolutin loading to ensure it does not induce any fluorescent artifacts or cellular stress.
-
Photostability Assessment: Acquire a time-lapse series of images to assess the rate of photobleaching of adrenolutin under your imaging conditions.
-
Confirmation of Adrenaline Metabolism: As an advanced control, one could treat cells with adrenaline and observe the formation of adrenolutin fluorescence over time, confirming the intracellular conversion pathway.
Potential Challenges and Troubleshooting
-
Low Signal: If the fluorescent signal is weak, consider increasing the loading concentration or incubation time, but be mindful of potential cytotoxicity. Ensure the filter sets on the microscope are well-matched to the spectral properties of adrenolutin.
-
High Background: If there is high background fluorescence, ensure the cells are thoroughly washed after loading. Consider using a phenol red-free imaging medium.
-
Phototoxicity/Photobleaching: If cells show signs of stress (e.g., blebbing, detachment) or the fluorescence fades rapidly, reduce the excitation light intensity and/or the exposure time.
-
Inconsistent Staining: Inconsistent staining across a cell population could be due to variations in cell health or metabolic activity. Ensure a healthy, actively growing culture is used.
Formation of Adrenolutin from Adrenaline
The following diagram illustrates the oxidative pathway leading to the formation of fluorescent adrenolutin from adrenaline.
Caption: The metabolic pathway from adrenaline to the fluorescent adrenolutin.
Conclusion
Adrenolutin presents an intriguing, yet underexplored, potential as a naturally occurring fluorescent marker for cellular imaging. Its strong intrinsic fluorescence is a significant advantage. However, its use in a cellular context is not yet established, and researchers are encouraged to approach its application with a spirit of investigation, carefully optimizing and validating the protocols for their specific experimental systems. This guide provides the necessary foundational information and a structured starting point for such explorations.
References
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Kruk, I., & Lichszteld, K. (1993). Fluorescence and Phosphorescence of Adrenolutin. PubMed. [Link]
-
Giulivi, C., & Cadenas, E. (1993). Oxidation of Adrenaline by Ferrylmyoglobin. PubMed. [Link]
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Heacock, R. A., & Powell, W. S. (n.d.). 6 Adrenochrome and Related Compounds. ResearchGate. [Link]
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Brustugun, J., Kristensen, S., & Tønnesen, H. H. (2004). Photostability of epinephrine – the influence of bisulfite and degradation products. Ingenta Connect. [Link]
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(n.d.). Adrenolutin. Wikipedia. [Link]
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Sirota, T. V., & Nekrasov, A. S. (2023). Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. MDPI. [Link]
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Heacock, R. A. (1965). The Chemistry Of Adrenochrome And Related Compounds. Chemical Reviews. [Link]
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(n.d.). Adrenochrome. Wikipedia. [Link]
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(2021). Recent progress in developing fluorescent probes for imaging cell metabolites. IOPscience. [Link]
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Morgan, M. W., & O'Hare, M. J. (1979). Cytotoxic drugs and the human adrenal cortex: a cell culture study. PubMed. [Link]
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Sugo, S., Minamino, N., & Kangawa, K. (2003). Immunohistological localization and possible functions of adrenomedullin. PubMed. [Link]
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Lohse, M. J., Nuber, S., & Hoffmann, C. (2012). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. PMC. [Link]
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Scarpa, M., Rigo, A., & Viglino, P. (2001). Oxidation of adrenaline and its derivatives by S-nitrosoglutathione. PubMed. [Link]
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Napolitano, A., d'Ischia, M., & Prota, G. (1995). A new look at the rearrangement of adrenochrome under biomimetic conditions. PubMed. [Link]
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Dhalla, K. S., Ganguly, P. K., Rupp, H., Beamish, R. E., & Dhalla, N. S. (1989). Measurement of adrenolutin as an oxidation product of catecholamines in plasma. PubMed. [Link]
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(2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PMC. [Link]
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Kalvely, G. M., & Vlietinck, A. J. (1991). Effect of adrenalin, adrenochrome, and adrenolutin on connexin proteins in the cardiovasculature. PubMed. [Link]
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(n.d.). The Chemistry Of Adrenochrome And Related Compounds. Chemical Reviews. [Link]
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Peng, H. (2013). Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide. JSciMed Central. [Link]
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(2023). Fluorescent Western Protocol. protocols.io. [Link]
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(2023). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. MDPI. [Link]
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Yoo, S. H., & Lewis, M. S. (1992). Fluorescence studies of nucleotide interactions with bovine adrenal chromogranin A. PubMed. [Link]
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(n.d.). Protocol for combined observation of fluorescent proteins with classical histological stains. University of Helsinki. [Link]
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(n.d.). Knock-in a fluorescent tag into iPSCs using Dharmacon Edit-R reagents. Horizon Discovery. [Link]
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(2025). Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. Chalmers Research. [Link]
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(2024). A Multi-Spectroscopic and Molecular Docking Analysis of the Biophysical Interaction between Food Polyphenols, Urolithins, and Human Serum Albumin. PMC. [Link]
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(2016). Xanthines Studied via Femtosecond Fluorescence Spectroscopy. MDPI. [Link]
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Application Note: Analytical Quantification of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol in Biological Matrices
Biological Significance and Analytical Context
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (commonly referred to as adrenochrome o-semiquinone or Epinephrine Impurity 8/10) is a critical indoline derivative formed during the oxidative degradation of epinephrine [1]. In biological systems, the autoxidation of catecholamines is a primary source of superoxide anion radicals, leading to oxidative stress. Epinephrine undergoes a one-electron reduction of oxygen to form reactive o-quinones, which subsequently undergo intramolecular cyclization and isomerization to form stable indoline-triols [1].
Quantifying this specific metabolite in plasma or urine is essential for mapping catecholamine metabolism, assessing the stability of pharmaceutical epinephrine formulations, and monitoring systemic oxidative stress. However, its high polarity, low physiological abundance, and extreme susceptibility to ex vivo degradation make it a notoriously difficult target for standard analytical workflows.
Fig 1: Oxidative degradation pathway of epinephrine yielding the indoline-3,5,6-triol derivative.
Experimental Design & Causality (The "Why" Behind the Protocol)
To achieve a self-validating, robust quantification method, every step of the sample preparation and chromatographic separation must be engineered to counteract the molecule's inherent instability.
Immediate Matrix Stabilization
Catecholamines and their indoline derivatives degrade rapidly at physiological pH (7.4) [2]. Failure to stabilize the sample immediately results in >40% analyte loss within 30 minutes at room temperature.
-
Causality: We mandate the immediate addition of 2% (v/v) Sodium Metabisulfite (an antioxidant) and 0.5 M EDTA at the point of collection. Metabisulfite reduces transient quinones back to their stable phenolic states, while EDTA chelates transition metals (like Cu²⁺ and Fe³⁺) that catalyze autoxidation [3].
Chromatographic Selection: Why PFP over C18?
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol contains three hydroxyl groups and a basic indoline nitrogen, making it highly polar.
-
Causality: Standard C18 stationary phases suffer from poor retention and severe peak tailing for this compound. We utilize a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms provide strong dipole-dipole, hydrogen bonding, and π−π interactions with the indoline ring, ensuring robust retention and separation from early-eluting polar matrix interferences.
Self-Validating Extraction
To ensure trustworthiness, the protocol uses Solid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. By spiking a stable isotope-labeled internal standard (e.g., Epinephrine-d6) directly into the raw plasma before extraction, the method inherently corrects for both extraction recovery losses and MS ion suppression.
Fig 2: Self-validating sample preparation workflow ensuring analyte stability and high recovery.
Step-by-Step Methodology
Sample Preparation Protocol
-
Collection: Draw whole blood into pre-chilled K₂EDTA tubes. Centrifuge immediately at 4°C (3,000 × g for 10 min) to separate plasma.
-
Stabilization: Transfer 200 µL of plasma to a microcentrifuge tube. Immediately add 10 µL of 2% (w/v) sodium metabisulfite and 10 µL of 0.5 M EDTA.
-
Internal Standard Addition: Spike 10 µL of Epinephrine-d6 (100 ng/mL in 0.1% formic acid) into the stabilized plasma. Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
SPE Cleanup:
-
Condition an HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.
-
Load the supernatant from Step 4.
-
Wash with 1 mL of 5% Methanol in water to remove salts.
-
Elute with 500 µL of 90% Methanol / 10% Water containing 0.1% Formic Acid.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of initial mobile phase (95% A / 5% B).
LC-MS/MS Analytical Conditions
Analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
-
Column: Phenomenex Kinetex PFP (100 × 2.1 mm, 2.6 µm)
-
Column Temperature: 35°C
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: Chromatographic Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.00 | 95.0 | 5.0 | Initial |
| 1.00 | 95.0 | 5.0 | Isocratic hold |
| 4.00 | 40.0 | 60.0 | Linear |
| 4.50 | 10.0 | 90.0 | Linear |
| 5.50 | 10.0 | 90.0 | Column Wash |
| 5.60 | 95.0 | 5.0 | Re-equilibration |
| 8.00 | 95.0 | 5.0 | End |
Table 2: Mass Spectrometry MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| (3R)-1-Methyl-indoline-triol | 182.1 | 164.1 | 15 | Quantifier (Loss of H₂O) |
| (3R)-1-Methyl-indoline-triol | 182.1 | 136.1 | 22 | Qualifier (Loss of H₂O + CO) |
| Epinephrine-d6 (IS) | 190.1 | 172.1 | 16 | Internal Standard |
Method Validation Summary
The method was validated according to FDA bioanalytical guidelines, ensuring absolute trustworthiness of the generated data. The use of the PFP column coupled with rigorous antioxidant stabilization yielded excellent linearity and minimal matrix interference.
Table 3: Method Validation Metrics in Human Plasma
| Parameter | Result / Value | Acceptance Criteria |
| Linear Dynamic Range | 0.5 – 500 ng/mL | R² > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL | S/N > 3 |
| Limit of Quantitation (LOQ) | 0.50 ng/mL | S/N > 10, CV < 20% |
| Intra-day Precision (CV%) | 3.4% – 6.2% | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (CV%) | 4.1% – 7.8% | ≤ 15% (≤ 20% at LOQ) |
| Extraction Recovery | 88.5% ± 4.2% | Consistent across concentrations |
| Matrix Effect (Suppression) | -8.4% | ± 15% (IS normalized) |
| Benchtop Stability (4°C) | 24 hours | > 90% remaining |
References
-
Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. Antioxidants (Basel), 2023.
-
Development and validation of a robust LC-MS-MS with atmospheric pressure chemical ionization for quantitation of carbazochrome sodium sulfonate in human plasma: application to a pharmacokinetic study. Biomedical Chromatography, 2010.
-
Liposomal adrenaline for cardiopulmonary resuscitation. International Journal of Pharmaceutics, 2025.
Application Notes & Protocols: A Framework for Assessing the Neuroprotective Potential of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Neuroprotection
Neurodegenerative diseases such as Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need. A common pathological hallmark across these conditions is the progressive loss of neuronal structure and function, often driven by complex mechanisms including oxidative stress, mitochondrial dysfunction, protein aggregation, and neuroinflammation.[1][2] The indole chemical scaffold is found in many bioactive molecules and has drawn significant interest for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][3] This document outlines a comprehensive experimental framework to rigorously evaluate the neuroprotective potential of a novel indole derivative, (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (hereafter referred to as "Compound X").
This guide provides a phased, hypothesis-driven approach, beginning with foundational in vitro screening to establish basic protective activity and progressing to detailed mechanistic studies to elucidate how the compound confers protection. Each protocol is designed with internal controls to ensure scientific validity and reproducibility.
Phase 1: Foundational Screening for Neuroprotective Activity
The initial phase is designed to answer a primary question: Does Compound X protect neuronal cells from common, well-characterized toxic insults? We will utilize the human neuroblastoma SH-SY5Y cell line, a widely accepted model in neurodegenerative disease research due to its human origin and ability to be differentiated into a more mature dopaminergic phenotype.[4][5][6]
Experimental Model: Toxin-Induced Damage in SH-SY5Y Cells
We will employ two distinct and mechanistically different neurotoxic stressors to model key aspects of neurodegeneration:
-
6-hydroxydopamine (6-OHDA): A neurotoxin that selectively damages dopaminergic neurons through the generation of reactive oxygen species (ROS) and mitochondrial impairment, mimicking pathological processes in Parkinson's disease.[7]
-
Glutamate: An excitatory neurotransmitter that, in excess, causes excitotoxicity—a process implicated in stroke and chronic neurodegenerative conditions.[8][9]
Primary Endpoint: Cell Viability
The core readout for neuroprotection in this phase is cell viability, which will be quantified using the MTT assay. This colorimetric assay measures the metabolic activity of mitochondria, providing a reliable proxy for the number of living cells.[10][11]
Workflow for Phase 1 Screening
Caption: Phase 1 Experimental Workflow.
Protocol 1: MTT Assay for Neuroprotection
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[10]
-
Compound Pre-treatment: Prepare serial dilutions of Compound X in culture medium. Replace the old medium with medium containing various concentrations of Compound X (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Toxin Induction: Add the neurotoxin to the appropriate wells. For example, add 6-OHDA to a final concentration of 100 µM or glutamate to 50 µM.[10][12] Include wells with toxin alone (positive control for toxicity) and cells with vehicle only (negative control).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Treatment Group | Compound X (µM) | Toxin (100 µM 6-OHDA) | Expected Outcome (Hypothetical % Viability) |
| Vehicle Control | 0 | - | 100% |
| Toxin Control | 0 | + | ~50% |
| Test Group 1 | 0.1 | + | ~60% |
| Test Group 2 | 1.0 | + | ~85% |
| Test Group 3 | 10.0 | + | ~95% |
| Compound Only | 10.0 | - | ~100% (to check for intrinsic toxicity) |
Phase 2: Elucidating the Mechanism of Action
If Phase 1 demonstrates a robust protective effect, Phase 2 aims to uncover the underlying molecular mechanisms. Key cellular processes involved in neurodegeneration include oxidative stress, mitochondrial dysfunction, and apoptosis. We will investigate Compound X's impact on these pathways.
Investigation 1: Assessment of Antioxidant Activity
-
Rationale: Oxidative stress, an imbalance between ROS production and antioxidant defenses, is a primary driver of neuronal damage.[1] Many indole derivatives exhibit antioxidant properties.[3]
-
Method: We will measure intracellular ROS levels using the cell-permeant probe 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound DCF.[13][14][15]
Protocol 2: Intracellular ROS Measurement (DCFDA Assay)
-
Cell Culture and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat with Compound X and toxin as described in Protocol 1.
-
DCFDA Loading: After the treatment period, remove the medium and wash the cells with a warm buffer. Add 100 µL of 20 µM DCFDA working solution to each well.[16]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[14]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]
-
Analysis: Compare the fluorescence levels between groups. A reduction in the toxin-induced fluorescence by Compound X indicates antioxidant activity.
Investigation 2: Evaluation of Mitochondrial Health
-
Rationale: Mitochondria are central to cell survival and death. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A collapse in ΔΨm is an early event in apoptosis.[17]
-
Method: The fluorescent dye JC-1 will be used to assess ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[18][19]
Protocol 3: Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells in a 96-well plate as previously described.
-
JC-1 Staining: After treatment, add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.[18]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Measurement: Measure both red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/527 nm) fluorescence using a microplate reader.[17]
-
Analysis: Calculate the ratio of red to green fluorescence. A preservation of this ratio by Compound X in toxin-treated cells indicates protection of mitochondrial integrity.
Investigation 3: Assessment of Apoptosis
-
Rationale: Apoptosis, or programmed cell death, is the final pathway for neuronal elimination in many neurodegenerative diseases. Caspase-3 is a key executioner caspase in this process.[20][21]
-
Method: We will use two complementary assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells.[22][23] This allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry or fluorescence microscopy.
-
Caspase-3 Activity Assay: A colorimetric or fluorometric assay that measures the activity of cleaved (active) caspase-3 in cell lysates.[24][25][26]
-
Protocol 4: Caspase-3 Activity Assay
-
Cell Lysis: After treatment, harvest and lyse the cells in a chilled lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).[25]
-
Incubation: Incubate at 37°C for 1-2 hours.[26]
-
Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence, depending on the substrate used.
-
Analysis: An increase in caspase-3 activity by the toxin should be attenuated by co-treatment with Compound X.
Phase 3: Advanced Mechanistic Insights
Results from Phase 2 will guide the investigation into specific signaling pathways. Based on the known activities of indole derivatives, two highly relevant neuroprotective pathways are the Keap1-Nrf2 and PI3K/Akt pathways.[27][28][29]
-
Keap1-Nrf2 Pathway: This is a primary cellular defense mechanism against oxidative stress.[30] Activation of the transcription factor Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.[31][32][33]
-
PI3K/Akt Pathway: This is a central signaling cascade that promotes cell survival and inhibits apoptosis.[34][35][36][37]
Method: Western Blotting
Western blotting will be used to measure the levels of key proteins and their phosphorylation status (a common mechanism of activation) within these pathways.
-
For Keap1-Nrf2: Measure levels of Nrf2 in nuclear extracts (to assess translocation) and total levels of downstream targets like Heme Oxygenase-1 (HO-1).
-
For PI3K/Akt: Measure the ratio of phosphorylated Akt (p-Akt) to total Akt.
Caption: Key Neuroprotective Signaling Pathways.
Conclusion and Future Directions
This structured, multi-phased approach provides a robust framework for evaluating the neuroprotective potential of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Positive and compelling data from these in vitro assays would form a strong foundation for progressing to more complex models, such as primary neuronal cultures, and ultimately justify proof-of-concept studies in animal models of neurodegenerative disease. This systematic evaluation is critical for identifying and validating promising new therapeutic candidates to combat these devastating disorders.
References
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Adedara, I. A., et al. (2006). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophilic phase II inducers. Proceedings of the National Academy of Sciences, 103(3), 739-744. Retrieved from [Link]
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Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Retrieved from [Link]
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Kim, J., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Molecules, 29(13), 3144. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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ResearchGate. (n.d.). ab113851 DCFDA Cellular ROS Detection Assay Kit. Retrieved from [Link]
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MDPI. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]
-
Horakova, L., & Svecova, D. (2001). Indole derivatives as neuroprotectants. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 50(5), 234-239. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]
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Reactome. (n.d.). PI3K/AKT activation. Retrieved from [Link]
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MDPI. (2025). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. Retrieved from [Link]
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Neural Regeneration Research. (2022). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Retrieved from [Link]
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MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Retrieved from [Link]
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Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
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Logue, S. E., & Martin, S. J. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments : JoVE, (50), 2597. Retrieved from [Link]
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MDPI. (2018). PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions. Retrieved from [Link]
-
Frontiers. (2017). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Retrieved from [Link]
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Taylor & Francis Online. (2016). SMND-309 promotes neuron survival through the activation of the PI3K/Akt/CREB-signalling pathway. Retrieved from [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
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Bio-protocol. (2021). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. Retrieved from [Link]
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Re, D. B., & Le, W. (2018). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of visualized experiments : JoVE, (133), 57268. Retrieved from [Link]
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Abbexa. (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1). Retrieved from [Link]
-
Satoh, T., et al. (2006). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophilic [correction of electrophillic] phase II inducers. Proceedings of the National Academy of Sciences of the United States of America, 103(3), 739-744. Retrieved from [Link]
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Brunet, A., et al. (2001). Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway. Current opinion in neurobiology, 11(3), 297-305. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Upadhayay, P., et al. (2025). Co-treatment Strategy Supports Neuroprotection by Intersecting p62-Keap1-NRF2 and Autophagy Signaling Pathways in the Cellular Model of Parkinson's Disease. Cellular and molecular neurobiology, 45(1), 32. Retrieved from [Link]
-
Preprints.org. (2025). Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. Retrieved from [Link]
-
IMR Press. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. Retrieved from [Link]
-
PubMed. (2025). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells-Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. Retrieved from [Link]
-
Frontiers. (2020). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Nrf2/Keap1 Signaling in Neurodegenerative Diseases. Retrieved from [Link]
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ResearchGate. (n.d.). Verification of glutamate excitotoxicity assay in rat cortical.... Retrieved from [Link]
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ScienceDirect. (n.d.). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Retrieved from [Link]
-
Bio-protocol. (n.d.). Neuroprotection Assays. Retrieved from [Link]
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Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Abstract
This document details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. This compound, a polar molecule featuring a catechol-like moiety, presents unique challenges for retention and peak shape in traditional RP-HPLC. This guide provides a comprehensive, step-by-step protocol, from initial methodological considerations based on the analyte's physicochemical properties to a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in drug development.
Methodological Considerations & Rationale
The successful development of an HPLC method is predicated on a thorough understanding of the analyte's chemical properties. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a highly polar molecule, a characteristic imparted by its three hydroxyl groups.[1][2] This high polarity means it is weakly retained on conventional non-polar stationary phases like C18, often eluting near the solvent front.[1]
Key Analyte Properties & Strategic Choices:
-
High Polarity: The presence of multiple hydroxyl groups suggests that a standard C18 column might provide insufficient retention. To counteract this, an aqueous-compatible stationary phase (e.g., a polar-endcapped C18 or a Phenyl-Hexyl column) is a more strategic choice. These phases are designed to prevent ligand collapse in highly aqueous mobile phases, which are necessary for retaining very polar compounds.[3][4]
-
Aromaticity & UV Absorbance: The indole core contains a chromophore that absorbs UV light. Indole and its derivatives typically exhibit maximum absorbance (λmax) in the range of 270-290 nm.[5][6] A preliminary UV scan is recommended, but a detection wavelength of 280 nm is a rational starting point.
-
Ionizable Groups: The molecule contains a tertiary amine within the dihydro-indole ring system and phenolic hydroxyl groups. The pH of the mobile phase will significantly impact the ionization state of these groups and, consequently, their interaction with the stationary phase. To ensure consistent retention times and symmetrical peak shapes, buffering the mobile phase is critical. An acidic pH (e.g., 2.5-3.5) will protonate the amine, enhancing its polarity and interaction with residual silanols on the stationary phase, while keeping the phenolic groups protonated. A buffer like phosphate or formate is ideal for this purpose.[7]
Based on this analysis, a reversed-phase approach using a polar-modified stationary phase with an acidic, buffered, highly aqueous mobile phase was selected as the most promising strategy.
Instrumentation, Chemicals, and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chemicals:
-
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
-
Materials:
-
Analytical column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm syringe filters for sample preparation
-
Optimized Chromatographic Method
The following table summarizes the final, optimized conditions established through systematic method development.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 35% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard & Sample Preparation:
-
Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).
-
For drug product analysis, accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the validated range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPLC System Operation & System Suitability
-
System Setup: Set up the HPLC system according to the parameters in the Optimized Chromatographic Method table.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject a working standard (e.g., 50 µg/mL) six consecutive times.
-
The system is deemed ready for analysis if the following criteria are met:
-
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol & Expected Results
The method was validated according to ICH Q2(R1) guidelines.[8][9][10]
Specificity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) was evaluated. A placebo (matrix without the analyte) was injected, and no interfering peaks were observed at the retention time of the analyte.
Linearity
Linearity was assessed by analyzing five concentrations of the analyte ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area versus the concentration.
-
Expected Result: The method should be linear over the tested range, with a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by performing recovery studies. A known amount of analyte was spiked into a placebo matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.
-
Expected Result: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the standard at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.
-
Expected Result: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[11][12]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of the regression line and S = slope of the calibration curve.
-
Robustness
The reliability of the method was tested by making small, deliberate variations in the method parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Expected Result: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's robustness.
Visualization of Workflows
Conclusion
The RP-HPLC-UV method described in this application note provides a reliable and robust solution for the quantitative analysis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. By carefully selecting a polar-modified stationary phase and an acidic buffered mobile phase, the challenges associated with retaining and resolving this highly polar analyte were overcome. The comprehensive validation confirms that the method meets all critical performance criteria as per ICH guidelines, ensuring its suitability for routine use in a quality control environment.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid.... [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Huang, X., et al. (2016). Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization. Arabian Journal of Chemistry. [Link]
-
Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. [Link]
-
Kanamori, T., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst. [Link]
-
ResearchGate. Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Kanamori, T., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst. [Link]
-
Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]
-
Wagner, B. D., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. [Link]
-
Wagner, B. D., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
ResearchGate. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. [Link]
-
PubChem. 1-Methyl-1H-indole-3,5,6-triol. [Link]
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- 3. assets.fishersci.com [assets.fishersci.com]
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- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 11. scribd.com [scribd.com]
- 12. Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Inducing Controlled Oxidative Stress Models Using (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Introduction & Scientific Rationale
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol , structurally known as leucoadrenochrome, is a highly reactive indole derivative and a critical intermediate in the oxidation of adrenaline (epinephrine)[1]. While exogenous hydrogen peroxide ( H2O2 ) is traditionally used to induce oxidative stress in cellular assays, it provides only a transient, single-burst exposure that fails to mimic chronic pathological states.
In contrast, leucoadrenochrome serves as a superior, physiologically relevant inducer for models of[2]. Its efficacy lies in its pH-dependent instability: at physiological pH (7.4), the compound rapidly autoxidizes, transferring electrons to molecular oxygen to generate superoxide anions ( O2∙− ) and H2O2 [2]. This establishes a self-sustaining redox cycle that continuously depletes intracellular glutathione (GSH) and drives severe oxidative damage[3].
Mechanistic Pathway Visualization
Figure 1: Redox cycling pathway of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol generating ROS.
Experimental Protocol: In Vitro Cardiomyocyte Oxidative Stress Model
To ensure scientific integrity, this protocol is designed as a self-validating system . Because leucoadrenochrome is highly unstable, the causality of the experimental choices (e.g., pH control, deoxygenation) is paramount to prevent premature degradation before the compound reaches the target cells.
Phase 1: Reagent Preparation (Critical Causality Step)
-
The "Why": Leucoadrenochrome autoxidizes almost instantly in the presence of oxygen at pH > 6.0[2]. If dissolved directly in standard PBS (pH 7.4), the compound will degrade into inert polymers before application.
-
Prepare a 10 mM Citrate Buffer and adjust the pH to 5.0.
-
Deoxygenate the buffer by purging with Nitrogen ( N2 ) or Argon gas for 15 minutes.
-
Dissolve (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol powder in the deoxygenated buffer to create a 10 mM stock solution.
-
Keep the stock strictly on ice, protected from light, and use within 30 minutes.
Phase 2: Cell Culture & Treatment Initiation
-
The "Why": The sudden shift from the acidic stock environment (pH 5.0) to the physiological culture medium (pH 7.4) acts as the chemical trigger, initiating rapid intramolecular rearrangement and autoxidation right at the cell surface[3].
-
Seed H9c2 rat cardiomyocytes in 96-well plates at 1×104 cells/well and incubate overnight.
-
Wash cells once with standard PBS and replace with 90 µL of fresh physiological culture medium (pH 7.4).
-
Spike 10 µL of diluted stock solution directly into the wells to achieve final assay concentrations (e.g., 10 µM, 50 µM, 100 µM).
Phase 3: Self-Validation via Antioxidant Rescue
-
The "Why": To definitively prove that the observed cytotoxicity is driven by the O2∙− / H2O2 redox cycle (and not off-target receptor binding), antioxidant controls must rescue the phenotype[3].
-
In parallel control wells, pretreat the H9c2 cells with Superoxide Dismutase (SOD, 100 U/mL) and Catalase (500 U/mL) 30 minutes prior to adding the leucoadrenochrome.
-
Incubate all plates for 3 to 6 hours.
-
Quantify ROS generation using a DCFDA fluorescent assay and assess cell viability via MTT or LDH release assays.
Expected Quantitative Outcomes
The following table summarizes the expected dose-dependent cellular responses when utilizing this protocol, highlighting the validation of the model through antioxidant rescue.
| Leucoadrenochrome (µM) | Intracellular ROS (Fold Change) | Intracellular GSH/GSSG Ratio | Cell Viability (%) | Phenotypic Observation |
| 0 (Vehicle Control) | 1.0x | > 50:1 | 98 ± 2% | Normal adherent morphology |
| 10 µM | 2.5x | 25:1 | 85 ± 4% | Mild stress response |
| 50 µM | 5.8x | 10:1 | 55 ± 6% | Moderate cytotoxicity |
| 100 µM | 9.2x | < 5:1 | 22 ± 5% | Severe cardiotoxicity / Apoptosis |
| 100 µM + SOD/Catalase | 1.5x | 40:1 | 88 ± 3% | Rescued viability (Model Validated) |
References
-
Title: The role of adrenochrome in stimulating the oxidation of catecholamines Source: Neurotoxicity Research (1999) URL: [Link]
-
Title: Oxidation Process of Adrenaline in Freshly Isolated Rat Cardiomyocytes: Formation of Adrenochrome, Quinoproteins, and GSH Adduct Source: Chemical Research in Toxicology (2007) URL: [Link]
Sources
Application Notes and Protocols for the Procurement of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Introduction: Navigating the Sourcing of a Niche Indole Derivative
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing this and other rare or non-catalog molecules. The focus is twofold: firstly, to outline the strategic decision between acquiring a commercially available, structurally related analog versus commissioning a full custom synthesis; and secondly, to provide detailed protocols for qualifying suppliers and performing the essential in-house validation of the final product to ensure scientific integrity.
Part 1: Sourcing Strategy: Custom Synthesis vs. Catalog Analogs
Given the commercial scarcity of the precise target molecule, researchers have two primary avenues for procurement:
-
Purchase a Structurally Related Analog: The most closely related compound, 1-Methyl-1H-indole-3,5,6-triol (CAS 642-75-1), also known as Adrenolutin, is available from a limited number of vendors, often on a made-to-order basis.[2][3][4] This compound differs by being an indole (aromatic pyrrole ring) rather than a 2,3-dihydroindole and lacks the specified stereochemistry. It may serve as a preliminary research tool or a reference standard, but it is not a direct substitute.
-
Commission a Custom Synthesis: This is the most direct and scientifically rigorous approach to obtain the exact (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol molecule. This involves contracting a specialized Custom Synthesis Organization (CSO) to perform a multi-step synthesis, purification, and characterization.
Commercial Sources for the Analog: 1-Methyl-1H-indole-3,5,6-triol (CAS 642-75-1)
The following table summarizes potential suppliers for the related analog. Note that availability and lead times can vary significantly.
| Supplier | Product Name(s) | Typical Pack Sizes | Notes |
| Toronto Research Chemicals (TRC) | 1-Methyl-1H-indole-3,5,6-triol | 10 mg, 100 mg | Often made to order; may be a controlled product requiring additional documentation.[3][4] |
| Simson Pharma Limited | 1-Methyl-1H-indole-3,5,6-triol | Inquire | Provides a Certificate of Analysis with their compounds. |
| CymitQuimica | 1-Methyl-1H-indole-3,5,6-triol, Adrenolutin | 10 mg - 100 mg | Lists products from various brands, including TRC.[2] |
| Pharmaffiliates | 1-Methyl-3a,7a-dihydro-1H-indole-3,5,6-triol | Inquire | This appears to be an isomer and would require careful structural confirmation.[5] |
Identifying and Engaging a Custom Synthesis Organization (CSO)
For the exact target molecule, a CSO is required. Many companies specialize in synthesizing complex molecules for research and development.
Leading Custom Synthesis Providers:
-
Sarchem Labs: Emphasizes experience in multi-step synthesis and provides comprehensive analytical services for characterization.[6]
-
Taros Discovery: A European CRO with over two decades of experience in complex organic synthesis from lab to pilot scale.[7]
-
SYNthesis Med Chem: Specializes in complex organic molecules and offers a range of analytical and purification support, including HPLC and SFC.[8]
-
Hello Bio: Offers specialist synthesis of ligands and inhibitors in ISO-certified UK labs with dedicated project management.[9]
-
BOC Sciences: Provides a wide range of custom synthesis services, including chiral synthesis and radiolabeling, for academic and industrial clients.[10]
Part 2: Protocol for Procuring a Custom-Synthesized Compound
Engaging a CSO requires a structured approach to ensure the final product meets all scientific requirements. The following protocol outlines the key steps.
Workflow for Custom Synthesis Procurement
Caption: Workflow for engaging a CSO and validating the product.
Step-by-Step Protocol for CSO Engagement
-
Define Compound Specifications:
-
Structure: Provide the unambiguous chemical structure, IUPAC name ((3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol), and CAS number if known.
-
Quantity: Specify the required mass (e.g., 100 mg, 500 mg).
-
Purity: Define the minimum acceptable purity, typically by HPLC (e.g., ≥95% or ≥98%).
-
Required Analytical Data: List the analyses you require the CSO to perform and deliver with the compound. This is non-negotiable. A standard package should include:
-
High-Performance Liquid Chromatography (HPLC) chromatogram with purity assessment.
-
High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.
-
¹H NMR (Proton NMR) spectrum.
-
¹³C NMR (Carbon NMR) spectrum.
-
-
-
Request for Quotation (RFQ):
-
In your RFQ, provide all specifications from Step 1.
-
Ask for a detailed quote including:
-
Total cost (and payment milestones).
-
Estimated timeline for delivery.
-
A brief outline of the proposed synthetic route (optional, may be proprietary).
-
A clear statement of the analytical data that will be provided in the final Certificate of Analysis (CoA).[11]
-
-
Supplier Qualification and Contracting:
-
Evaluate the proposals based on cost, timeline, and the supplier's confidence in their proposed route and analytical capabilities.
-
Prioritize suppliers who demonstrate strong quality management systems (e.g., ISO 9001 certification).[12][13]
-
Execute a Confidentiality Agreement to protect intellectual property and a Quality Agreement to formally document the deliverables, specifications, and acceptance criteria.[13]
-
Part 3: In-House Quality Control & Validation Protocol
Upon receipt of the synthesized compound, independent verification is paramount to ensure the material's identity, purity, and suitability for research. Do not rely solely on the supplier's Certificate of Analysis.[14][15]
Workflow for Incoming Material Validation
Caption: Step-by-step workflow for in-house QC of a custom compound.
Detailed Analytical Protocols
3.2.1. Protocol for Solubility Testing
-
Objective: To determine suitable solvents for analysis and experiments.
-
Procedure:
-
Weigh approximately 1 mg of the compound into several vials.
-
To each vial, add 100 µL of a different solvent (e.g., Water, PBS, DMSO, Methanol, Acetonitrile).
-
Vortex for 30 seconds.
-
Visually inspect for dissolution. If dissolved, the approximate solubility is ≥10 mg/mL.
-
If not dissolved, add another 900 µL of the solvent and vortex again. If it dissolves, the approximate solubility is ≥1 mg/mL.
-
Record the solubility in each solvent. Dihydroindole-triols are expected to have good solubility in polar organic solvents like DMSO and Methanol.
-
3.2.2. Protocol for HPLC Purity Assessment
-
Objective: To quantify the purity of the compound and detect any impurities.
-
Rationale: A gradient reverse-phase HPLC method is effective for separating indole derivatives from potential starting materials and byproducts.[16][17][18]
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis Diode Array Detector (DAD) at 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or DMSO. Dilute to ~50 µg/mL with Mobile Phase A.
-
-
Acceptance Criteria: A single major peak should be observed. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. This should meet or exceed the specification (e.g., ≥98%).
3.2.3. Protocol for LC-MS Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the compound.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like indole-triols, providing the molecular ion.[19][20]
-
Method:
-
Use the same HPLC method as in 3.2.2, with the flow directed into a mass spectrometer.
-
Ionization Mode: ESI, positive ion mode.
-
Expected Mass: The molecular formula is C₉H₁₁NO₃. The exact mass is 181.0739.
-
Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 182.0812.
-
-
Acceptance Criteria: The observed mass of the major peak must be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.
3.2.4. Protocol for NMR Structural Confirmation
-
Objective: To confirm the chemical structure and stereochemistry (if possible with advanced techniques).
-
Rationale: ¹H and ¹³C NMR provide definitive evidence of the molecular skeleton, functional groups, and connectivity.[21][22]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) based on solubility tests.
-
Expected ¹H NMR Features (in DMSO-d₆):
-
Aromatic Protons: Two singlets or doublets in the aromatic region (~6.0-7.0 ppm).
-
Dihydroindole Protons: Signals for the -CH(OH)- and -CH₂- groups in the aliphatic region (~2.5-4.5 ppm), showing characteristic splitting patterns (e.g., a DD or triplet for the C3 proton).
-
N-Methyl Group: A sharp singlet at ~2.7-3.0 ppm.
-
Hydroxyl Protons: Broad singlets that may exchange with D₂O.
-
-
Acceptance Criteria: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. The supplier's spectrum should be compared directly with the in-house acquired spectrum.
Part 4: Safe Handling and Storage
Indole derivatives, especially poly-hydroxylated ones, can be sensitive to light, air (oxidation), and temperature.[1][23]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[24][25]
-
Handling: Handle the solid compound in a well-ventilated area or fume hood. Avoid generating dust.[26] For solutions, protect from light by using amber vials or wrapping vials in aluminum foil.
-
Storage:
-
Solid: Store long-term in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
-
Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, store aliquots in tightly sealed vials at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
References
-
Taros Discovery. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link]
-
Biocompare. (n.d.). Chemical Synthesis Services. Retrieved from [Link]
-
SYNthesis Med Chem. (n.d.). Custom Synthesis. Retrieved from [Link]
-
Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS analysis of indole derivatives. Retrieved from [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
-
Tan, Y. M., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 469. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation. Retrieved from [Link]
-
Loba Chemie. (2025). KOVAC'S INDOLE REAGENT Safety Data Sheet. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Indole-3-carbinol Safety Data Sheet. Retrieved from [Link]
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Gartz, J. (1994). Extraction and analysis of indole derivatives from fungal biomass. Journal of Basic Microbiology, 34(1), 17-22. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Product Name : 1-Methyl-3a,7a-dihydro-1H-indole-3,5,6-triol. Retrieved from [Link]
-
Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Retrieved from [Link]
-
Hardy Diagnostics. (n.d.). Indole Detection Reagent - Safety Data Sheet. Retrieved from [Link]
-
Wang, S., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 13(9), 5686-5696. Retrieved from [Link]
-
Inbound Logistics. (2025). Certificate of Analysis (COA): Quality, Compliance & Trust. Retrieved from [Link]
-
Cooney, R. V., & Nonaka, A. I. (1994). The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots. Journal of microbiological methods, 19(3), 229-241. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
-
Guda, M. R., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7501. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
Lab Manager. (2025). Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. Retrieved from [Link]
-
Viswanathan, N., & Balakrishnan, P. (1987). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(1-2), 143-154. Retrieved from [Link]
-
Sharma, G., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 806-831. Retrieved from [Link]
-
Tomkins, L. S., et al. (2011). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 77(10), 3499-3501. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]
-
NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-3,5,6-triol. Retrieved from [Link]
-
MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP1325911A1 - Method for preparing 3-methylindole derivatives through hydrogenation.
-
ResearchGate. (2018). (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Retrieved from [Link]
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Application Note: In Vitro Assays for Measuring the Antioxidant Capacity of Adrenolutin
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating assay design, and step-by-step in vitro protocols.
Introduction & Mechanistic Background
Adrenolutin (1-Methyl-1H-indole-3,5,6-triol) is a highly reactive indole derivative formed during the autoxidation of catecholamines, specifically acting as an isomerization product of the intermediate adrenochrome[1]. In physiological and pathological contexts, the accumulation of adrenolutin is heavily implicated in oxidative stress, particularly concerning catecholamine-induced cardiotoxicity and the progression of heart failure[2][3].
Despite its association with oxidative damage via redox cycling, the molecular structure of adrenolutin—featuring a highly electron-rich aromatic indole ring with multiple hydroxyl groups—endows it with intrinsic free radical scavenging capabilities[4]. Depending on the microenvironment (e.g., pH, presence of transition metals like Cu²⁺), adrenolutin can oscillate between acting as a potent antioxidant (via hydrogen atom transfer) and a pro-oxidant[5]. Accurately measuring its antioxidant capacity in vitro requires rigorously controlled assays to prevent spontaneous autoxidation and to isolate its radical-scavenging kinetics.
Figure 1: Dual redox nature of Adrenolutin formed via epinephrine autoxidation.
Experimental Design & Rationale
To establish a self-validating system for measuring adrenolutin's antioxidant capacity, we utilize two complementary colorimetric assays. Relying on a single assay is insufficient due to the compound's complex solubility and pH-dependent redox behavior.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Evaluates the compound's ability to act as a hydrogen donor in a primarily methanolic/ethanolic environment[4].
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Operates effectively in aqueous physiological buffers (e.g., PBS at pH 7.4), allowing for the calculation of the Trolox Equivalent Antioxidant Capacity (TEAC)[4]. This is critical because adrenolutin's stability is highly sensitive to aqueous pH shifts[1].
The Self-Validating System (Causality of Controls)
Every run must include a tripartite control system to ensure data integrity:
-
Solvent Blank: Validates that the solvent itself does not quench the radical.
-
Sample Blank (Background): Adrenolutin and its precursors have strong intrinsic absorbance in the UV/Vis spectrum (e.g., adrenolutin absorbs strongly at 311 nm and 373 nm, tailing into the visible range)[5]. A sample blank (Adrenolutin + solvent without the radical) is strictly required to subtract background absorbance and prevent false-negative scavenging results.
-
Positive Control (Trolox): Validates the radical generation efficiency and provides a standardized benchmark[4].
Experimental Protocols
Figure 2: Step-by-step in vitro workflow for DPPH and ABTS antioxidant capacity assays.
Protocol A: Preparation of Adrenolutin Stock
Causality: Adrenolutin undergoes rapid copper-induced or alkaline-catalyzed autoxidation[5]. Therefore, stock solutions must be prepared in metal-free, slightly acidic environments and protected from light.
-
Solvent Selection: Dissolve Adrenolutin in deoxygenated, ultra-pure water or a mild buffer (pH 6.5) to minimize spontaneous alkaline autoxidation[1].
-
Concentration: Prepare a 1 mg/mL stock solution.
-
Storage: Keep the vial wrapped in foil (darkness) and on ice. Use within 1–2 hours of preparation to prevent degradation into polymeric melanins.
Protocol B: DPPH Radical Scavenging Assay
Mechanism: DPPH• is a stable purple radical. When reduced by the hydroxyl groups of adrenolutin, it converts to a colorless/yellow hydrazine, measurable at 517 nm[4].
-
Reagent Prep: Dissolve DPPH in analytical grade methanol to a concentration of 0.1 mM. The initial absorbance at 517 nm should be ~1.0. Store in a dark container[4].
-
Assay Setup: In a 96-well microplate, add 20 µL of adrenolutin (serial dilutions: 10, 25, 50, 100, 200 µM) to the test wells.
-
Reaction: Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Controls:
-
Blank: 20 µL solvent + 180 µL DPPH.
-
Positive Control: 20 µL Trolox (serial dilutions) + 180 µL DPPH[4].
-
Sample Background: 20 µL adrenolutin + 180 µL methanol.
-
-
Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.
Protocol C: ABTS•+ Radical Cation Decolorization Assay
Mechanism: Potassium persulfate oxidizes ABTS to its radical cation (ABTS•+), which is intensely blue/green. Adrenolutin donates an electron/hydrogen, reducing it back to its colorless form[4].
-
Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to generate the stable radical[4].
-
Working Solution: Dilute the ABTS•+ stock with PBS (pH 7.4) until the absorbance at 734 nm reaches 0.70 ± 0.02[4].
-
Reaction: Add 20 µL of adrenolutin dilutions to 180 µL of the working ABTS•+ solution in a 96-well plate[4].
-
Incubation & Reading: Incubate for exactly 6 minutes at room temperature. Read absorbance at 734 nm[4].
-
Data Processing: Calculate the percentage of scavenging and map it against a Trolox standard curve to determine the TEAC.
Quantitative Data Summary
Due to the highly transient nature of adrenolutin, researchers frequently benchmark its antioxidant capacity against stable indole derivatives and standard antioxidants. The table below summarizes comparative 50% inhibitory concentration (IC₅₀) values for indole-based compounds in standard assays to provide a comparative context for expected antioxidant potential[4].
| Compound / Antioxidant | Assay Type | IC₅₀ (µM) / Activity Level | Reference Standard |
| Adrenolutin (1-Methyl-1H-indole-3,5,6-triol) | DPPH / ABTS | Concentration-dependent | Trolox / Ascorbic Acid |
| 3-(4-hydroxyphenylethenyl-E)-N-H-indole | DPPH | ~ 24 µM | Vitamin E (~ 26 µM) |
| 5-Hydroxytryptophan | ABTS | High Activity (TEAC: ~1.2 - 3.9) | Trolox |
| 5-Methoxytryptamine | ABTS | High Activity | Trolox |
| Melatonin | ABTS | High Activity | Trolox |
Note: A lower IC₅₀ indicates a higher radical scavenging capacity. Adrenolutin's multiple hydroxyls suggest an IC₅₀ comparable to or lower than 5-Hydroxytryptophan, provided autoxidation is successfully prevented during the assay window[4].
Sources
- 1. Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: Interrogating Cellular Stress Pathways with (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Abstract
This guide provides a comprehensive framework for utilizing (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, a stable reduced derivative of the adrenaline metabolite adrenochrome, in cell-based assays. We detail its application in assessing cellular viability, cytotoxicity, and the modulation of intracellular reactive oxygen species (ROS). Furthermore, we provide a protocol to investigate its impact on the Nrf2 antioxidant response pathway, a master regulator of cellular homeostasis. The methodologies herein are designed for researchers in drug discovery and cell biology to rigorously characterize the compound's effects on cellular health and stress response mechanisms.
Introduction to (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is an intriguing molecule structurally related to adrenochrome, an oxidation product of adrenaline (epinephrine).[1] Unlike adrenochrome, which is an indoline-5,6-dione, the subject compound is a triol, indicating a reduced state. This structural difference is critical, as it suggests a potential to participate in cellular redox chemistry, possibly acting as an antioxidant. The study of such compounds is vital for understanding how endogenous metabolites and their synthetic analogs can influence cellular defense mechanisms against oxidative stress.
A primary pathway for cellular defense against oxidative insults is governed by the Nuclear Factor (Erythroid-Derived 2)–Like 2 (Nrf2).[2] Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which facilitates its degradation.[3] Upon exposure to oxidative stress or chemical activators, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes.[2][3] This application note will guide users in exploring whether (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol can modulate this critical protective pathway.
Mechanism of Action: The Nrf2-Keap1 Signaling Axis
The diagram below illustrates the canonical Nrf2 activation pathway, which serves as a primary hypothesis for the mechanism of action for redox-active compounds like the one discussed.
Caption: The Nrf2-Keap1 signaling pathway and potential site of intervention.
Foundational Assays: Assessing Cytotoxicity and Viability
Before investigating mechanistic effects, it is crucial to determine the compound's impact on overall cell health. We recommend a two-pronged approach: a metabolic activity assay (MTT) to assess cell viability and a membrane integrity assay (LDH) to directly measure cytotoxicity.
Protocol: Cell Viability Assessment via MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]
Materials:
-
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
-
Sterile DMSO (for stock solution)
-
96-well flat-bottom tissue culture plates
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Formazan Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.
-
Microplate reader (absorbance at 570 nm, reference at 630 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Create a series of 2X working concentrations by diluting the stock in serum-free medium.
-
Cell Treatment: Remove the culture medium from the wells. Add 100 µL of the desired final concentrations of the compound (prepared by a 1:1 dilution of the 2X stock with medium in the well). Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Development: Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm.
Protocol: Cytotoxicity Assessment via LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, providing a direct measure of cell membrane disruption and cytotoxicity.[8][9]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for optimized reagents).
-
Cells cultured and treated in a 96-well plate as described in the MTT protocol.
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Prepare Controls: In addition to the experimental wells, prepare three essential controls as per your kit's instructions[9][10]:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer (e.g., Triton X-100).
-
Background Control: Medium only.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[10]
-
Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate.[11]
-
Reaction Setup: Add 100 µL of the LDH Reaction Solution from the kit to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Measurement: Add 50 µL of Stop Solution if required by the kit.[11] Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental values to the spontaneous and maximum release controls.
Mechanistic Assay: Measuring Intracellular ROS
To test the hypothesis that the compound modulates cellular redox state, direct measurement of intracellular Reactive Oxygen Species (ROS) is necessary. The DCFDA assay is a common and reliable method.
Protocol: Intracellular ROS Detection with DCFDA/H2DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
DCFDA / H2DCFDA Cellular ROS Assay Kit.
-
Dark, clear-bottomed 96-well microplate.
-
Cells seeded and treated as previously described.
-
Positive Control (e.g., H₂O₂ at 2 mM or Pyocyanin at 50-100 µM).[12][14]
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).
Workflow for ROS Detection
Caption: Experimental workflow for the detection of intracellular ROS using H2DCFDA.
Procedure:
-
Cell Seeding: Seed cells (e.g., 50,000 cells/well) in a dark, clear-bottomed 96-well plate and incubate overnight.[12]
-
Treatment: Treat cells with various concentrations of the compound, a vehicle control, and a positive control (e.g., a known ROS inducer) for a duration shorter than that used for viability assays (e.g., 1-6 hours) to capture primary effects.
-
Probe Loading: After treatment, aspirate the medium and wash the cells gently with 1X Assay Buffer (typically provided in the kit). Add 100 µL of freshly prepared 20 µM H2DCFDA working solution to each well.[12]
-
Incubation: Incubate the plate in the dark for 45 minutes at 37°C.[12]
-
Measurement: Aspirate the H2DCFDA solution and wash the cells again. Add 100 µL of 1X Assay Buffer. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]
Mechanistic Assay: Nrf2 Pathway Activation
To determine if the compound's antioxidant effects are mediated by the Nrf2 pathway, we can measure the protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), via Western blotting.[15] An increase in the total Nrf2 protein level suggests stabilization against Keap1-mediated degradation.[3]
Protocol: Western Blot for Nrf2 and HO-1
Materials:
-
6-well or 10 cm tissue culture plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-Actin or anti-Lamin B1 for loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well) to obtain sufficient protein. Treat with the compound at non-toxic concentrations for an appropriate time (e.g., 6-24 hours). Include a positive control for Nrf2 activation, such as sulforaphane (10 µM).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target proteins (Nrf2, HO-1) to the loading control (β-Actin).
Data Presentation and Interpretation
To facilitate clear interpretation and comparison, quantitative data should be summarized in tables.
Table 1: Recommended Concentration Ranges and Incubation Times
| Assay | Parameter Measured | Compound Conc. Range | Incubation Time | Key Controls |
| MTT | Metabolic Activity / Viability | 0.1 µM - 100 µM | 24 - 72 hours | Vehicle, Untreated |
| LDH | Membrane Integrity / Cytotoxicity | 0.1 µM - 100 µM | 24 - 72 hours | Vehicle, Max Lysis |
| DCFDA | Intracellular ROS Levels | 1 µM - 50 µM | 1 - 6 hours | Vehicle, H₂O₂ |
| Western Blot | Protein Expression (Nrf2, HO-1) | (Based on viability data) | 6 - 24 hours | Vehicle, Sulforaphane |
Assay Selection Logic
The choice of assay depends on the specific biological question being asked. The following diagram provides a logical flow for selecting the appropriate initial assays.
Caption: Logic diagram for selecting primary cell-based assays.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]
-
JoVE. (n.d.). DCF-DA Assay Protocol. Retrieved from JoVE website. [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from Bio-protocol website. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from Dojindo website. [Link]
-
Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3670. [Link]
-
ResearchGate. (2020). What is the exact protocol of ROS measurement using DCFDA?. Retrieved from ResearchGate. [Link]
-
Biocompare. (n.d.). Carbazochrome. Retrieved from Biocompare website. [Link]
-
Kołodziejski, P. A., & Bilska, A. (2020). Considerations for antibody-based detection of NRF2 in human cells. Free Radical Biology and Medicine, 154, 79–88. [Link]
-
RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from RayBiotech website. [Link]
-
Heacock, R. A., & Scott, W. (1970). Adrenochrome and Related Compounds. In A. R. Katritzky & A. J. Boulton (Eds.), Advances in Heterocyclic Chemistry (Vol. 11, pp. 293-375). Academic Press. [Link]
-
Materials and Methods Cell viability assay. (n.d.). Retrieved from a source providing detailed methods for MTT assays. [Link]
-
Lastres-Becker, I., et al. (2021). NRF2 Activation Ameliorates Oxidative Stress and Improves Mitochondrial Function and Synaptic Plasticity, and in A53T α-Synuclein Hippocampal Neurons. Antioxidants, 11(1), 2. [Link]
-
ResearchGate. (n.d.). Western blotting (A) and relative protein expression of Nrf2, HO-1 and NQO-1 (B). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The adrenochrome alternative. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Adrenochrome. Retrieved from Wikipedia. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Nrf2 Activators. Retrieved from ADDF website. [Link]
-
White, N. B., Iatridis, P. G., & Ferguson, J. H. (1966). Adrenochrome semicarbazone and lack of in vivo activation of Hageman factor. American Journal of the Medical Sciences, 251(6), 668–673. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-3,5,6-triol. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione. Retrieved from PubChem. [Link]
-
Boveris, A., et al. (1988). Involvement of superoxide radicals on adrenochrome formation stimulated by arachidonic acid in bovine heart sarcolemmal vesicles. Free Radical Biology and Medicine, 4(2), 77–84. [Link]
Sources
- 1. Adrenochrome - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application of Adrenolutin in the Study of Catecholamine Metabolism: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of adrenolutin, a key oxidative metabolite of epinephrine (adrenaline), in the study of catecholamine metabolism. This guide offers in-depth technical insights, detailed application notes, and validated protocols to facilitate the investigation of catecholamine pathways, oxidative stress, and associated toxicities.
Introduction: The Significance of Adrenolutin in Catecholamine Research
Catecholamines, including epinephrine, norepinephrine, and dopamine, are crucial neurotransmitters and hormones that regulate a vast array of physiological processes.[1] Their metabolism is a tightly controlled process, and dysregulation can lead to various pathological conditions. One of the non-enzymatic pathways of catecholamine metabolism involves oxidation, leading to the formation of highly reactive intermediates.
Epinephrine, under conditions of oxidative stress, is oxidized to form adrenochrome, which subsequently undergoes rearrangement to yield adrenolutin (3,5,6-trihydroxy-1-methylindole).[2][3][4] Adrenolutin itself is an unstable molecule and can undergo further autooxidation, generating reactive oxygen species (ROS) and contributing to cellular damage.[5] This reactivity makes adrenolutin a valuable tool for researchers studying the mechanisms of oxidative stress and its role in catecholamine-induced toxicity, particularly in the context of neurodegenerative diseases and cardiotoxicity.[5][6]
This guide will provide detailed protocols for the analytical determination of adrenolutin, its in vitro generation for experimental use, and its application in cell-based assays to probe the mechanisms of catecholamine-induced cellular dysfunction.
Visualizing the Catecholamine Oxidation Pathway
To understand the context of adrenolutin in catecholamine metabolism, the following diagram illustrates the oxidative pathway from epinephrine.
Caption: Oxidative metabolism of epinephrine to adrenolutin.
Analytical Protocols for Adrenolutin Quantification
Accurate quantification of adrenolutin is critical for studying its formation and effects. Due to its inherent instability and low physiological concentrations, sensitive analytical methods are required.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with electrochemical or UV-Vis detection is a robust method for the separation and quantification of adrenolutin in biological samples.[7][8]
Protocol 3.1: HPLC Analysis of Adrenolutin
This protocol is adapted from established methods for catecholamine analysis.[7][8]
Instrumentation:
-
HPLC system with a gradient pump
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Electrochemical detector or a UV-Vis detector set at 280 nm
Reagents:
-
Mobile Phase A: 0.1 M Phosphate buffer with 0.1 mM EDTA and 0.2 mM sodium octyl sulfate, pH 3.0
-
Mobile Phase B: Methanol
-
Adrenolutin standard (synthesized or commercially available)
-
Perchloric acid (PCA), 0.4 M
Sample Preparation:
-
For plasma or serum samples, precipitate proteins by adding an equal volume of ice-cold 0.4 M PCA.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 70% A, 30% B
-
15-20 min: Hold at 70% A, 30% B
-
20-25 min: Return to 95% A, 5% B
-
25-30 min: Column re-equilibration
-
Data Analysis:
-
Identify the adrenolutin peak based on the retention time of the standard.
-
Quantify the concentration using a standard curve generated from serial dilutions of the adrenolutin standard.
Spectrofluorometry
Adrenolutin exhibits native fluorescence, which can be harnessed for its quantification, offering a sensitive and often simpler alternative to HPLC.[2]
Protocol 3.2: Spectrofluorometric Quantification of Adrenolutin
Instrumentation:
-
Spectrofluorometer
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Adrenolutin standard
Procedure:
-
Prepare a series of adrenolutin standards in phosphate buffer.
-
Transfer the standards and samples to a quartz cuvette.
-
Set the excitation wavelength to 400 nm and measure the emission spectrum. The maximal fluorescence wavelength for adrenolutin is approximately 540 nm.[7]
-
Record the fluorescence intensity at the emission maximum.
Data Analysis:
-
Construct a standard curve by plotting fluorescence intensity versus adrenolutin concentration.
-
Determine the concentration of adrenolutin in the unknown samples from the standard curve.
In Vitro Generation and Application of Adrenolutin
To study the biological effects of adrenolutin, it is often necessary to generate it in situ from its precursor, epinephrine, as pure adrenolutin is commercially scarce and unstable.
In Vitro Generation of Adrenolutin
This protocol describes the generation of adrenolutin from epinephrine through autooxidation, which can be applied to cell culture media.
Protocol 4.1: Generation of Adrenolutin for Cell Culture Experiments
Materials:
-
Epinephrine hydrochloride solution (10 mM in 0.01 M HCl)
-
Cell culture medium (e.g., DMEM) buffered with HEPES to maintain pH 7.4
-
Spectrophotometer or HPLC system for monitoring adrenochrome and adrenolutin formation
Procedure:
-
Prepare the desired concentration of epinephrine in the cell culture medium. A final concentration in the range of 100-500 µM is a common starting point for toxicity studies.
-
Incubate the epinephrine-containing medium at 37°C in a humidified incubator. The oxidation process is time-dependent.
-
Monitor the formation of the intermediate, adrenochrome, by observing the appearance of a pinkish/red color and measuring absorbance at ~480 nm.
-
Adrenochrome will then rearrange to the fluorescent adrenolutin. This can be monitored by spectrofluorometry as described in Protocol 3.2.
-
The solution containing the generated adrenolutin can then be used to treat cells. It is important to use freshly prepared solutions for each experiment due to the instability of these compounds.
Application of Adrenolutin in Neurotoxicity Studies
The human neuroblastoma cell line, SH-SY5Y, is a widely used model to study neurotoxicity.[6][9][10]
Protocol 4.2: Assessment of Adrenolutin-Induced Neurotoxicity in SH-SY5Y Cells
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Experimental Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare adrenolutin-containing media as described in Protocol 4.1, using a range of initial epinephrine concentrations (e.g., 0, 100, 250, 500 µM).
-
Replace the cell culture medium with the adrenolutin-containing media.
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assessment:
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage using a commercially available kit.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Data Analysis:
-
Express cytotoxicity as a percentage of the control (untreated cells).
-
Perform statistical analysis to determine the significance of the observed effects.
Application of Adrenolutin in Cardiotoxicity Studies
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant model for assessing cardiotoxicity.[11][12][13]
Protocol 4.3: Evaluation of Adrenolutin-Induced Cardiotoxicity in hiPSC-CMs
Cell Culture:
-
Culture hiPSC-CMs according to the supplier's instructions. These cells often form a spontaneously beating syncytium.
Experimental Procedure:
-
Plate hiPSC-CMs in specialized microelectrode array (MEA) plates or plates suitable for calcium imaging.
-
Allow the cells to mature and exhibit stable beating patterns.
-
Treat the cells with freshly prepared adrenolutin-containing media.
-
Monitor the electrophysiological properties (e.g., beat rate, field potential duration) using an MEA system or changes in intracellular calcium transients using a fluorescent calcium indicator (e.g., Fura-2 AM).
Data Analysis:
-
Analyze the changes in beat rate, rhythm, and electrophysiological parameters over time.
-
Assess for pro-arrhythmic events.
Advanced Techniques: EPR Spin Trapping of Adrenolutin-Derived Radicals
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin trapping, is a powerful technique for detecting and identifying short-lived free radicals.[2][14]
Protocol 5.1: EPR Spin Trapping of Adrenolutin Radicals
This protocol is a general guideline and should be optimized for the specific experimental setup.
Instrumentation:
-
EPR spectrometer
Reagents:
-
Adrenolutin solution (freshly prepared)
-
Spin trap (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)
-
Phosphate buffer (pH 7.4)
Procedure:
-
In an Eppendorf tube, mix the adrenolutin solution with the spin trap (e.g., 50 mM DMPO).
-
Transfer the solution to a flat cell suitable for EPR analysis.
-
Place the cell in the EPR spectrometer and record the spectrum.
-
The formation of radical adducts will result in a characteristic EPR signal.
Data Analysis:
-
The hyperfine splitting constants of the EPR spectrum can be used to identify the type of radical trapped (e.g., carbon-centered or oxygen-centered).
Synthesis and Purification of Adrenolutin
For studies requiring pure adrenolutin, a laboratory synthesis may be necessary. Adrenolutin can be synthesized from adrenochrome, which is in turn synthesized from epinephrine.
Protocol 6.1: Laboratory Synthesis of Adrenolutin
This protocol is based on established chemical principles.[3]
Part A: Synthesis of Adrenochrome from Epinephrine
-
Dissolve epinephrine in an appropriate solvent (e.g., water or a buffer).
-
Add an oxidizing agent, such as silver oxide (Ag2O), portion-wise with stirring.[3]
-
Monitor the reaction by the appearance of a deep red color, characteristic of adrenochrome.
-
Filter the reaction mixture to remove the silver salts.
Part B: Synthesis of Adrenolutin from Adrenochrome
-
To the adrenochrome solution, add a base (e.g., sodium hydroxide) to induce alkaline rearrangement.
-
The solution will change color, and the formation of adrenolutin can be monitored by its characteristic yellow-green fluorescence.
-
Purification can be achieved by recrystallization or chromatographic methods.
Note: Both adrenochrome and adrenolutin are unstable, and all steps should be performed with protection from light and air where possible.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of any dust or aerosols.
-
Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Adrenolutin serves as a valuable molecular tool for investigating the oxidative pathways of catecholamine metabolism and their implications in cellular health and disease. The protocols and application notes provided in this guide offer a framework for researchers to explore the multifaceted roles of this reactive metabolite. By employing these methods, scientists can gain deeper insights into the mechanisms of oxidative stress-induced neuro- and cardiotoxicity, potentially paving the way for the development of novel therapeutic strategies.
References
-
Measurement of adrenolutin as an oxidation product of catecholamines in plasma. PubMed. [Link]
-
Adrenolutin - Wikipedia. Wikipedia. [Link]
- Process for preparing adrenaline - Google P
-
Study of the potential toxicity of adrenaline to neurons, using the SH-SY5Y human cellular model - SciELO. [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC. [Link]
-
Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University. [Link]
-
Adrenochrome - Wikipedia. Wikipedia. [Link]
-
Enhancing in vitro cardiotoxicity models with human iPSC technology - AXOL Bioscience. [Link]
-
Study of the potential toxicity of adrenaline to neurons, using the SH-SY5Y human cellular model - LSU Health Digital Scholar. [Link]
-
Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC. [Link]
-
Formation of adrenochrome and its derivatives during the oxidation of... - ResearchGate. [Link]
-
Oxidation Process of Adrenaline in Freshly Isolated Rat Cardiomyocytes: Formation of Adrenochrome, Quinoproteins, and GSH Adduct | Request PDF - ResearchGate. [Link]
-
Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes - Metrion Biosciences. [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC. [Link]
-
Safety Data Sheet (SDS) - Eurogentec. [Link]
-
(PDF) Study of the potential toxicity of adrenaline to neurons, using the SH-SY5Y human cellular model - ResearchGate. [Link]
-
(PDF) A validated spectrofluorimetric method for the determination of nifuroxazide through coumarin formation using experimental design - ResearchGate. [Link]
-
Overview of methods that determine mitochondrial function in human disease - PMC. [Link]
-
Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research - MDPI. [Link]
-
Catecholamines: What are they, and how do they function? - Medical News Today. [Link]
-
iPSC derived cardiomyocytes for cardiac toxicity assessment | Innovation Platform - NC3Rs. [Link]
- Method of synthesizing adrenochrome monoaminoguanidine - Google P
-
Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes - MDPI. [Link]
-
Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets - Turkish Journal of Pharmaceutical Sciences. [Link]
-
Neurotoxin-induced DNA damage is persistentin SH-SY5Y cells and LC neurons - PMC. [Link]
-
Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - MDPI. [Link]
-
Establishing Protocols to Assess Mitochondrial Function in Granulocytes and PBMCs from ME/CFS patients February 2017. [Link]
-
Spin trapping - Wikipedia. Wikipedia. [Link]
Sources
- 1. docs.abcam.com [docs.abcam.com]
- 2. interchim.fr [interchim.fr]
- 3. Adrenochrome - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Measurement of adrenolutin as an oxidation product of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
- 9. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]
- 12. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 13. iPSC derived cardiomyocytes for cardiac toxicity assessment | Innovation Platform [nc3rs.org.uk]
- 14. Spin trapping - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Solubilization of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol for Preclinical Research
Abstract
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a polar heterocyclic compound of interest in various research applications. Its utility in experimental systems, particularly in aqueous-based cellular and biochemical assays, is contingent upon proper solubilization. The presence of three hydroxyl groups imparts significant polarity, which presents a challenge for achieving stable, homogenous solutions in physiological buffers. This document provides a comprehensive, field-tested protocol for the dissolution of this compound, ensuring solution stability, and minimizing compound precipitation to maintain concentration accuracy for reliable and reproducible experimental results. We will detail the rationale behind solvent selection and handling procedures, present a step-by-step methodology for stock and working solution preparation, and offer a troubleshooting guide for common issues.
Compound Characteristics & Pre-Dissolution Considerations
A thorough understanding of the physicochemical properties of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is fundamental to developing a successful dissolution strategy. The molecule's structure dictates its behavior in different solvent systems.
1.1. Physicochemical Properties
The indole scaffold, combined with three hydroxyl groups, makes this a highly polar molecule. This polarity is the primary determinant of its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Predicted Polarity | High | Inferred from structure |
| XLogP3-AA (Predicted) | -1.3 | [1] |
| Appearance | Typically a solid | [2] |
Note: The XLogP3-AA value of -1.3 for a structurally similar compound indicates a high degree of hydrophilicity, predicting poor solubility in non-polar organic solvents and favoring polar solvents.[1]
1.2. Stability and Storage: The Challenge of Oxidation
Indole derivatives, particularly those with multiple hydroxyl groups (polyhydroxylated), are susceptible to oxidation.[3] This degradation can be initiated by exposure to air (oxygen) and light, often resulting in a visible color change of the solution (e.g., to yellow, pink, or brown) and a corresponding decrease in biological activity.[3]
-
Core Recommendation: To ensure the integrity of the compound, it is imperative to store the solid material and its stock solutions under conditions that minimize exposure to oxygen and light.
-
Storage Protocol:
-
Solid Compound: Store in a tightly sealed, amber glass vial at -20°C or -80°C.
-
Stock Solutions: Prepare aliquots of the concentrated stock solution in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -80°C under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[3]
-
The Science of Solubilization for Aqueous Assays
The primary objective is to introduce the polar compound into an aqueous environment, such as cell culture media or a biochemical assay buffer, without it precipitating. Direct dissolution in aqueous buffers is often unsuccessful due to the compound's complex structure and potential for intermolecular interactions that favor the solid state.
The most reliable strategy involves a two-step process:
-
Primary Dissolution in an Organic Co-Solvent: A high-concentration stock solution is first prepared in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capacity for a wide range of compounds and its miscibility with water.[4][5]
-
Secondary Dilution into Aqueous Media: The concentrated organic stock is then carefully diluted into the final aqueous experimental medium. This step is critical, as improper technique can cause the compound to "crash out" or precipitate.
This co-solvent approach effectively bypasses the high activation energy required to dissolve the crystalline solid directly in water.
Experimental Protocols
These protocols are designed to be self-validating, with visual inspection checkpoints to ensure the quality of the prepared solutions.
3.1. Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To create a stable, high-concentration (e.g., 10-50 mM) stock solution for long-term storage and subsequent dilution.
Materials:
-
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Equilibration: Allow the vial of the solid compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock from 1 mg of compound (MW 181.19), add 552 µL of DMSO.
-
Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Validation Checkpoint 1: Visually inspect the solution against a light source. It should be a clear, particulate-free solution.
-
Troubleshooting Dissolution: If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed, but with caution to avoid potential degradation.[4][6]
-
Validation Checkpoint 2: Re-inspect the solution to confirm complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes for single-use purposes. Store immediately at -80°C.[3]
3.2. Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium to the final desired experimental concentration while maintaining solubility.
Materials:
-
Concentrated stock solution of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium (e.g., DMEM, PBS)
-
Vortex mixer
-
Sterile tubes
Methodology:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Preparation of Aqueous Medium: Dispense the required volume of the final aqueous medium into a sterile tube.
-
Critical Dilution Step: While vigorously vortexing the aqueous medium, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex. This rapid, forceful mixing is crucial for preventing localized high concentrations of the compound that can lead to immediate precipitation.[3]
-
Causality: Adding the stock to the vortexing buffer ensures rapid dispersion, allowing water molecules to solvate individual compound molecules before they can aggregate and precipitate.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the experimental system. For most cell lines, this is typically below 0.5% (v/v), although this should be empirically determined.[6]
-
Validation Checkpoint: Visually inspect the final working solution. It must be clear and free of any precipitate or cloudiness. If the solution appears hazy, it indicates precipitation, and the concentration may be too high for that specific medium.
-
Usage: Use the freshly prepared working solution immediately in your experiment to minimize the risk of degradation or precipitation over time.
Visualization of the Dissolution Workflow
The following diagram outlines the logical flow from solid compound to the final experimental solution.
Sources
- 1. (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | C9H9NO3 | CID 23270857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-2,3-dihydro-1H-inden-1-ol | 64666-42-8 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Welcome to the Technical Support Center for the synthesis and purification of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (commonly known as leucoadrenochrome). As a highly reactive indoline derivative, this compound presents significant challenges during isolation due to its extreme sensitivity to auto-oxidation and dehydration[1].
Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize yield and preserve stereochemical purity.
Part 1: Mechanistic Overview & Pathway Visualization
Before troubleshooting, it is critical to understand the reaction dynamics. The synthesis involves the oxidation of (R)-epinephrine to the red quinone intermediate, adrenochrome, followed by rapid reduction to the triol[2]. The primary modes of failure are the auto-oxidation of the triol back to adrenochrome (redox cycling) and its spontaneous dehydration to 5,6-dihydroxy-1-methylindole[3].
Reaction pathway of (R)-epinephrine oxidation and subsequent reduction to leucoadrenochrome.
Part 2: Troubleshooting Guide (Yield & Purity)
Q: My reaction mixture rapidly turns dark red or brown during the workup phase. How do I prevent this? A: This discoloration indicates the auto-oxidation of your target triol back to adrenochrome (red) or its subsequent polymerization into melanin-like pigments (brown/black)[1].
-
Causality: Leucoadrenochrome is highly electron-rich. In the presence of ambient oxygen, especially at pH > 7, it rapidly donates electrons to O₂, generating superoxide radicals and reverting to the quinone[4].
-
Solution: Implement strict Schlenk line techniques. Sparge all aqueous buffers and extraction solvents with Argon for at least 30 minutes prior to use. Maintain the pH of your isolation buffer between 4.5 and 5.5 to protonate reactive intermediates and slow the oxidation kinetics.
Q: NMR analysis shows significant contamination with an aromatic indole. Why is my product degrading? A: You are observing the spontaneous dehydration of the triol into 5,6-dihydroxy-1-methylindole[2].
-
Causality: The hydroxyl group at the C3 position is highly labile. At elevated temperatures or in the presence of strong acids, the molecule eliminates water to form the thermodynamically stable, fully aromatic indole[3].
-
Solution: Keep the entire reduction and isolation process strictly between 0 °C and 4 °C. Avoid using strong mineral acids (like HCl) during pH adjustment; use mild organic buffers (e.g., acetate buffer) instead.
Part 3: Quantitative Data & Reagent Selection
To optimize your workflow, refer to the following comparative data on reducing agents and stability profiles.
Table 1: Comparison of Reducing Agents for Adrenochrome Reduction
| Reducing Agent | Reaction pH | Reaction Time | Triol Yield (%) | Primary Byproducts | Recommendation & Causality |
| Sodium Dithionite (Na₂S₂O₄) | 4.5 - 5.5 | < 5 min | 85 - 90% | Sulfite, Sulfate | Optimal. Provides rapid 2-electron reduction without altering pH drastically[1]. |
| Ascorbic Acid | 5.0 - 6.0 | 15 - 30 min | 60 - 70% | Dehydroascorbic acid | Acceptable. Generates organic byproducts that complicate downstream chromatographic purification. |
| Sodium Borohydride (NaBH₄) | > 8.0 (Basic) | < 5 min | < 40% | Borates, Melanin | Avoid. Basic pH accelerates auto-oxidation and polymerization, destroying the product[4]. |
Table 2: Stability Profile of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
| Storage Condition | Atmosphere | Half-Life (Approx.) | Primary Degradation Pathway |
| 20 °C, pH 7.4 | Ambient Air | < 2 minutes | Auto-oxidation to Adrenochrome |
| 4 °C, pH 5.0 | Ambient Air | 2 - 3 hours | Auto-oxidation / Dehydration |
| -80 °C (Solid) | Argon | > 6 months | Stable |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a self-validating system: the color of the solution serves as an intrinsic indicator of reaction progress and product integrity.
Step-by-Step Methodology: Synthesis and Isolation
-
Preparation of Anaerobic Solvents: Sparge 100 mL of 0.1 M sodium acetate buffer (pH 5.0) and 100 mL of absolute ethanol with Argon for 30 minutes. Keep on an ice bath (0–4 °C). Causality: Removing dissolved O₂ entirely prevents superoxide-mediated redox cycling.
-
Oxidation to Adrenochrome: Dissolve 1.0 g of (R)-epinephrine in 50 mL of the deoxygenated acetate buffer. Add 3.0 g of Silver Oxide (Ag₂O) in portions over 5 minutes while stirring vigorously at 0 °C.
-
Validation Check: The solution will rapidly turn deep, vibrant red, visually confirming the formation of the adrenochrome intermediate[2].
-
-
Filtration: Rapidly filter the mixture through a Celite pad under an Argon blanket to remove the reduced silver salts. Collect the red filtrate in a foil-wrapped Schlenk flask to protect it from light.
-
Reduction to Leucoadrenochrome: To the red filtrate at 0 °C, add 1.5 equivalents of sodium dithionite (Na₂S₂O₄) dropwise as a concentrated aqueous solution (prepared in deoxygenated water).
-
Validation Check: The deep red color will instantly discharge, yielding a pale yellow to colorless solution[1]. If a pink tint remains, add trace amounts of dithionite until completely colorless.
-
-
Isolation: Immediately add 3 volumes of ice-cold, deoxygenated absolute ethanol to precipitate inorganic sulfate/sulfite salts. Filter under Argon.
-
Lyophilization: Flash-freeze the filtrate in liquid nitrogen and lyophilize in the dark to afford (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol as a pale solid. Store sealed under Argon at -80 °C.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase HPLC to purify the final product? A: Standard RP-HPLC is highly risky. The large surface area of the silica matrix and trace dissolved oxygen in standard mobile phases will destroy the triol. If HPLC is mandatory, you must use heavily degassed mobile phases containing a sacrificial antioxidant (e.g., 0.1% sodium metabisulfite) and perform the separation at sub-ambient temperatures.
Q: How can I verify the retention of the (3R) stereocenter without degrading the sample? A: Chiral HPLC or optical rotation (polarimetry) can be used, but you must derivatize the compound first to stabilize it. A field-proven technique is to trap the triol immediately upon reduction using acetic anhydride and pyridine under Argon to form the triacetate derivative[5]. The stable triacetate can then be safely analyzed for enantiomeric excess (ee) without risk of racemization or degradation.
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. Pulse-radiolytic investigations of catechols and catecholamines. I. Adrenaline and adrenochrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. The epinephrine assay for superoxide: why dopamine does not work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Instability of Adrenolutin in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Adrenolutin. As a Senior Application Scientist, I understand the critical importance of sample integrity in research and development. Adrenolutin, a metabolite of epinephrine, is a molecule of significant interest but is notoriously unstable in aqueous solutions, a characteristic that can pose considerable challenges to obtaining reliable and reproducible experimental results.[1][2] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to manage the stability of adrenolutin in your experiments.
Frequently Asked Questions (FAQs)
Q1: My adrenolutin solution is changing color. What is happening?
The observed color change in your adrenolutin solution is a primary indicator of degradation. Adrenolutin is an oxidation product of epinephrine and is itself susceptible to further oxidation and polymerization, leading to the formation of colored products.[3][4] This process is often accelerated by factors such as pH, exposure to light, and the presence of metal ions.[3][5][6] The initial colorless or pale yellow solution can progress to yellow-green, and eventually to brown or black as melanin-like polymers form.[1][4]
Q2: What is the primary degradation pathway for adrenolutin in an aqueous solution?
Adrenolutin's instability is intrinsically linked to its precursor, adrenaline (epinephrine). The degradation process generally follows these steps:
-
Oxidation of Adrenaline: Adrenaline oxidizes to form the highly unstable intermediate, adrenochrome.[3][6]
-
Isomerization to Adrenolutin: Adrenochrome then undergoes a pH-dependent isomerization to form adrenolutin (3,5,6-trihydroxy-1-methylindole).[3][6]
-
Further Oxidation and Polymerization: Adrenolutin itself is prone to autooxidation, a process that can be catalyzed by metal ions and influenced by pH.[7][8][9] This leads to the formation of various degradation products and ultimately, insoluble melanin-like polymers.[4]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Adrenolutin Degradation Pathway.
Q3: How quickly does adrenolutin degrade in a standard buffer solution?
The degradation rate of adrenolutin is highly dependent on the specific conditions of the aqueous environment. In the absence of stabilizers, adrenolutin in a neutral or alkaline buffer at room temperature can show significant degradation within hours.[10] For instance, catecholamines stored in buffer solutions without antioxidants degrade rapidly.[10] The half-life can be significantly shortened by exposure to light, elevated temperatures, and the presence of trace metal ions.
Troubleshooting Common Issues
This section addresses specific problems you might encounter and provides step-by-step solutions.
Issue 1: Rapid Discoloration and Precipitation in Adrenolutin Solutions
Cause: This is a classic sign of rapid oxidation and polymerization. The most likely culprits are an inappropriate pH, the presence of catalytic metal ions, and/or exposure to atmospheric oxygen.
Troubleshooting Workflow:
dot graph TD { A[Start: Discoloration Observed] --> B{Check pH of Solution}; B -- "pH > 7.0" --> C[Lower pH to acidic range (e.g., pH 3-5)]; B -- "pH is optimal" --> D{Suspect Metal Ion Contamination}; D -- "Yes" --> E[Add a Chelating Agent (e.g., EDTA)]; D -- "No" --> F{Is the solution deoxygenated?}; F -- "No" --> G[Saturate buffer with an inert gas (N₂ or Ar)]; C --> H[Monitor for Stability]; E --> H; G --> H; } caption: Troubleshooting Discoloration Workflow.
Detailed Protocol for Stabilization:
-
pH Adjustment: The autoxidation of catecholamines like adrenaline, the precursor to adrenolutin, is significantly faster in alkaline conditions.[5][6] To mitigate this, prepare your aqueous solutions in a slightly acidic buffer (pH 3-5).
-
Use of High-Purity Water and Reagents: Ensure all glassware is thoroughly cleaned to remove trace metal contaminants. Use high-purity (e.g., Milli-Q or equivalent) water for all solutions.
-
Inert Atmosphere: Before dissolving the adrenolutin, deoxygenate your buffer by bubbling with an inert gas like nitrogen or argon for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during preparation and storage.
-
Addition of Antioxidants: The inclusion of antioxidants is crucial. Ascorbic acid or sodium metabisulfite can be used to stabilize catecholamine solutions.[11] A common starting concentration is 0.1-1.0 mM.
-
Chelating Agents: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for catecholamine oxidation.[3][8][9] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-0.5 mM can sequester these ions and significantly improve stability.[12][13]
Issue 2: Inconsistent Results in Biological Assays
Cause: If your adrenolutin solutions are not freshly and consistently prepared, the varying concentrations of active compound versus degradation products will lead to high variability in your experimental outcomes.
Preventative Measures and Best Practices:
-
Prepare Fresh Solutions: Always prepare adrenolutin solutions immediately before use. Avoid using stock solutions that have been stored for extended periods, even if refrigerated.
-
Protect from Light: Indole derivatives are often light-sensitive.[3] Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Store in the dark.
-
Controlled Temperature: Prepare and store solutions at low temperatures (2-8°C) to slow the rate of degradation. For long-term storage of the solid compound, refer to the manufacturer's recommendations, which typically advise storage at -20°C.[14]
Quantitative Stability Overview
The following table summarizes the key factors influencing adrenolutin stability and the recommended strategies for mitigation.
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| pH | High pH (alkaline) significantly accelerates degradation.[5][6] | Maintain an acidic pH (3-5). |
| Oxygen | Promotes oxidative degradation.[3] | Deoxygenate solutions with inert gas (N₂ or Ar). |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidation reactions.[3][8][9] | Add a chelating agent (e.g., 0.1-0.5 mM EDTA).[12][13] |
| Light | Can induce photodegradation.[3] | Use amber vials or protect from light. |
| Temperature | Higher temperatures increase the rate of degradation. | Prepare and store solutions at low temperatures (2-8°C). |
Experimental Protocol: Preparation of a Stabilized Adrenolutin Solution
This protocol provides a step-by-step method for preparing an aqueous solution of adrenolutin with enhanced stability for use in experimental assays.
Materials:
-
Adrenolutin (solid)
-
High-purity water (e.g., Milli-Q)
-
Citrate or acetate buffer components (for pH 4.0)
-
Ascorbic acid
-
EDTA disodium salt
-
Nitrogen or Argon gas source
-
Sterile, amber glass vials
Procedure:
-
Prepare the Stabilizing Buffer:
-
Prepare a 0.1 M citrate or acetate buffer and adjust the pH to 4.0.
-
Add ascorbic acid to a final concentration of 0.5 mM.
-
Add EDTA to a final concentration of 0.2 mM.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulate matter.
-
-
Deoxygenate the Buffer:
-
Transfer the required volume of the stabilizing buffer to a clean glass container.
-
Bubble nitrogen or argon gas through the buffer for at least 20 minutes to remove dissolved oxygen.
-
-
Prepare the Adrenolutin Stock Solution:
-
Accurately weigh the required amount of solid adrenolutin in a tared, amber vial.
-
Under a gentle stream of nitrogen or argon, add the deoxygenated stabilizing buffer to the vial to achieve the desired final concentration.
-
Cap the vial tightly and vortex gently until the adrenolutin is completely dissolved.
-
-
Storage and Use:
-
Use the solution immediately for the best results.
-
If short-term storage is necessary, keep the vial sealed, protected from light, and refrigerated (2-8°C). Discard any unused solution after 24 hours.
-
By implementing these strategies, you can significantly enhance the stability of your adrenolutin solutions, leading to more reliable and reproducible experimental data.
References
-
Stability of dopamine and epinephrine solutions up to 84 hours - ResearchGate. Available at: [Link]
-
Pettersson, J., Hussi, E. & Janne, J. Stability of human plasma catecholamines. Scand. J. din. Lab. Invest. 40, 297-303, 1980. Available at: [Link]
-
Biosynthesis and Catabolism of Catecholamine | Pharmaguideline. Available at: [Link]
-
Stability of dopamine and epinephrine solutions up to 84 hours - PubMed. Available at: [Link]
-
THE STABILITY OF FOUR CATECHOLAMINES IN 5% GLUCOSE INFUSIONS. Available at: [Link]
-
The oxidation of adrenaline to adrenochrome by polymorphonuclear leucocytes. Available at: [Link]
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Adrenolutin - Wikipedia. Available at: [Link]
-
Scheme of the transformation of adrenaline in an alkaline medium - ResearchGate. Available at: [Link]
-
Oxidation of Adrenaline and Its Derivatives by S-Nitrosoglutathione | Request PDF. Available at: [Link]
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Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research - MDPI. Available at: [Link]
-
(PDF) 6 Adrenochrome and Related Compounds - ResearchGate. Available at: [Link]
-
Oxidation of adrenaline and its derivatives by S-nitrosoglutathione - PubMed. Available at: [Link]
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ANALYTICAL METHODS TO DETECT THE AUTOOXIDATION OF ADRENOLUTIN AS A STEP IN CATECHOLAMINE METABOLISM - Taylor & Francis. Available at: [Link]
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THE EFFECT OF ADRENOCHROME AND ADRENOLUTIN ON THE BEHAVIOR OF ANIMALS AND THE PSYCHOLOGY OF MAN - CL-PDX. Available at: [Link]
-
Validation of a Spectrophotometric Analytical Method for the Quantitative Determination of Adrenaline in Injectable Pharmaceutical Formulations - Science and Education Publishing. Available at: [Link]
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Quantitative Determination of Adrenaline and Noradrenaline in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. Available at: [Link]
-
[Quantitative determination of adrenaline by visible spectrophotometric method] - PubMed. Available at: [Link]
-
Measurement of adrenolutin as an oxidation product of catecholamines in plasma - PubMed. Available at: [Link]
-
Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research - PMC. Available at: [Link]
-
PHOTO-STABILITY TESTS OF EPINEPHRINE - ONdrugDelivery. Available at: [Link]
-
The Chemistry Of Adrenochrome And Related Compounds | Chemical Reviews. Available at: [Link]
-
THE CHEMISTRY OF THE "AMINOCHROMES": PART II. THE PREPARATION, PAPER CHROMATOGRAPHY, AND SPECTROSCOPIC PROPERTIES OF PURE ADRENOLUTIN; THE INFRARED SPECTRUM OF ADRENOCHROME - Canadian Science Publishing. Available at: [Link]
-
Latest developments in the detection and quantification of adrenaline: advances and clinical applications - PubMed. Available at: [Link]
-
Photostability of epinephrine – the influence of bisulfite and degradation products - Ingenta Connect. Available at: [Link]
-
A new look at the rearrangement of adrenochrome under biomimetic conditions - PubMed. Available at: [Link]
-
Chelating metal ions: Significance and symbolism. Available at: [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. Available at: [Link]
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Identifying and removing common impurities from synthetic (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Technical Support Center: (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
A Senior Application Scientist's Guide to Identification and Removal of Common Synthetic Impurities
Welcome to the technical support center for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, a compound also known as adrenochrome. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this indole derivative. Given its inherent instability, achieving high purity is critical for reliable experimental outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol?
A1: The most common impurities typically arise from the starting materials, side reactions, and degradation. These include unreacted adrenaline (epinephrine), over-oxidized products, and polymeric melanin-like compounds.[1][2] You may also encounter residual solvents from the synthesis and purification steps, as well as remaining oxidizing agents or catalysts.[2][3]
Q2: My final product has a brownish or black color instead of the expected pink/red. What does this indicate?
A2: A brown or black coloration is a strong indicator of degradation. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is prone to further oxidation and polymerization, which results in the formation of dark, melanin-like compounds.[1] This can be caused by prolonged reaction times, exposure to light, elevated temperatures, or suboptimal pH levels during the synthesis or work-up.[2][4]
Q3: What is the best analytical technique for assessing the purity of my sample?
A3: For a comprehensive purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most recommended technique due to its high resolution, sensitivity, and reproducibility for substituted indoles.[5] Coupling HPLC with a mass spectrometer (LC-MS) is ideal for the unequivocal identification of impurities.[5] For analyzing volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[5][6]
Q4: How can I improve the stability of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol during and after purification?
A4: The stability of this compound is significantly affected by pH, light, and the presence of metal ions.[2][7] It is crucial to work at controlled temperatures, protect the compound from light, and consider using a slightly acidic pH. The use of a chelating agent like EDTA during purification can help by sequestering metal ions that may catalyze oxidation.[3] For long-term storage, it is best to store the purified compound as a dry solid at low temperatures, under an inert atmosphere, and protected from light.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | - Incomplete oxidation of adrenaline.- Degradation of the product during reaction or work-up.- Loss of product during purification steps. | - Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.- Control reaction temperature and pH carefully.[8] Work quickly and protect the reaction mixture from light.- Optimize your purification protocol; for crystallization, ensure you are using an appropriate solvent system and cooling procedure. |
| Unexpected Peaks in HPLC/LC-MS | - Presence of unreacted starting materials (e.g., adrenaline).- Formation of by-products from side reactions.- Degradation products.- Residual solvents or reagents.[2] | - Compare the retention time of the unexpected peak with a standard of your starting material.- Use LC-MS to obtain the mass of the impurity to help in its identification.- Review your reaction conditions (temperature, pH, reaction time) to minimize degradation and side reactions.- Ensure your purification methods are effective at removing all residual solvents and reagents. |
| Poor Separation During Column Chromatography | - Incorrect solvent system (eluent).- Co-elution of impurities with the product.- Overloading of the column. | - Perform TLC analysis with various solvent systems to determine the optimal eluent for good separation.- Consider using a different stationary phase if baseline separation cannot be achieved.- Reduce the amount of crude product loaded onto the column. |
| Product Fails to Crystallize | - The product is not pure enough (oiling out).- Inappropriate choice of crystallization solvent.- The solution is not sufficiently supersaturated. | - First, attempt to purify the crude product by flash column chromatography to increase its purity.- Screen a variety of solvents or solvent mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.[9][10]- Concentrate the solution to induce supersaturation, then cool slowly. Scratching the inside of the flask or adding a seed crystal can help initiate crystallization. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
In-Depth Technical Guide: Profiling Common Impurities
A thorough understanding of the potential impurities is the first step toward achieving a highly pure final product. The synthesis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is primarily an oxidation reaction of adrenaline.[1][2][11]
Synthetic Pathway and Origin of Impurities
Caption: Synthetic pathway and the origin of common impurities.
Analytical Methodologies for Impurity Identification
The following table summarizes the recommended analytical techniques for identifying and quantifying impurities.
| Analytical Technique | Application & Purpose | Key Considerations |
| HPLC / LC-MS | Primary tool for purity assessment. Separates the main compound from non-volatile impurities. MS provides mass information for identification.[5][12] | A C18 column is typically effective. Method development is crucial to ensure separation of all potential impurities.[5] |
| GC-MS | Identifies and quantifies volatile impurities , such as residual solvents (e.g., methanol, hexane).[5][6] | The sample may require derivatization. The mass spectrum can be compared against a reference library (e.g., NIST) for identification.[5] |
| NMR Spectroscopy | Structural elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for precise quantification without a reference standard for the impurity.[5] | Requires a higher concentration of the impurity, which may necessitate isolation of the impurity first. |
| TLC | Rapid, qualitative analysis for monitoring reaction progress and for scouting solvent systems for column chromatography.[5] | Lower resolution than HPLC. Useful for a quick assessment of the number of components in the crude mixture. |
In-Depth Technical Guide: Step-by-Step Purification Protocols
Effective purification is essential to remove the impurities identified in the previous section. Below are detailed protocols for recrystallization and flash column chromatography.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is an effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents to screen for indole derivatives include methanol, ethanol, water, or mixtures thereof.[9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude, solid product until it is completely dissolved.
-
Decolorization (Optional): If your solution is highly colored due to polymeric impurities, you can add a small amount of activated charcoal and boil the solution for a few minutes.[3][13] Caution: Use charcoal sparingly as it can also adsorb your product.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface of the crystals.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for High-Purity Samples
For removing impurities with similar polarity to the product, flash column chromatography is the preferred method.[9][14]
Step-by-Step Methodology:
-
Solvent System (Eluent) Selection: Using TLC, identify a solvent system that provides good separation between your product (Rf value of ~0.3-0.4) and the impurities. Common solvent systems for indole derivatives include mixtures of ethyl acetate and hexane.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
References
- Adrenochrome - Wikipedia. (n.d.).
- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles - Benchchem. (n.d.).
- Adrenochrome impurities and Related Compound - Veeprho. (n.d.).
- US4501923A - Process for preparing adrenochrome - Google Patents. (n.d.).
- CAS 54-06-8: Adrenochrome - CymitQuimica. (n.d.).
- Adrenochrome and hormone adrenaline - ChemicalBook. (2024, March 26).
- The Role of Superoxide Anion in the Autoxidation of Epinephrine and a Simple Assay for Superoxide Dismutase - ResearchGate. (2025, September 19).
- Copper-induced oxidation of epinephrine: protective effect of D-DAHK, a synthetic analogue of the high affinity copper binding site of human albumin - PubMed. (2003, May 16).
- US3445478A - Method of synthesizing adrenochrome monoaminoguanidine - Google Patents. (n.d.).
- An In-depth Technical Guide to the Stability and Degradation of 1-Methyl-1H-indole-3,5,6-triol - Benchchem. (n.d.).
- Adrenochrome patents -- US4501923 synthesis, and derivatives - Rex Research. (n.d.).
- What are the analytical methods for 99% Indole in environmental samples? - Blog. (2025, June 5).
- Impurity Analysis and Profiling Services - Emery Pharma. (n.d.).
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
- Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5- - The Royal Society of Chemistry. (n.d.).
- Application Notes and Protocols for the Purification of 1-(Hydroxymethyl)indole-2,3-dione - Benchchem. (n.d.).
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (2025, May 26).
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - PubMed. (2025, May 26).
Sources
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- 2. veeprho.com [veeprho.com]
- 3. US4501923A - Process for preparing adrenochrome - Google Patents [patents.google.com]
- 4. Adrenochrome and hormone adrenaline_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]
- 11. CAS 54-06-8: Adrenochrome | CymitQuimica [cymitquimica.com]
- 12. emerypharma.com [emerypharma.com]
- 13. rexresearch.com [rexresearch.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Handling & Storage Optimization for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Welcome to the Technical Support Center for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (commonly known in literature as leucoadrenochrome or reduced adrenolutin). This compound is a highly reactive indoline derivative and a critical intermediate in the oxidation pathway of catecholamines[1]. Due to its electron-rich catechol-like moiety (hydroxyls at positions 5 and 6), it is notoriously unstable and highly susceptible to autoxidation, photolysis, and base-catalyzed degradation[2].
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind storage protocols, and implement self-validating workflows to ensure experimental integrity.
Mechanistic Understanding of Degradation
To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. The compound is an intermediate that rapidly oxidizes in the presence of molecular oxygen, light, or trace transition metals to form adrenochrome (an indoline-5,6-quinone), which subsequently rearranges into fluorescent adrenolutin or polymerizes into insoluble melanins [3].
Figure 1: Oxidative degradation pathway of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Troubleshooting & FAQs
Q: My reconstituted solution turned pink within minutes. Is it still viable for my assay? A: No. The sudden appearance of a pink or red hue is a definitive visual marker that the compound has oxidized into adrenochrome [4]. Because the molecule possesses a highly electron-rich catechol moiety, it undergoes rapid two-electron autoxidation when exposed to atmospheric oxygen. You must discard the oxidized solution. To prevent this, always prepare fresh aliquots under an inert gas (Argon/N₂) using degassed buffers.
Q: What is the optimal pH for storing stock solutions to prevent rapid degradation? A: The optimal pH is strictly between 3.0 and 4.0 . Degradation kinetics are highly pH-dependent. At physiological pH (7.4) or in alkaline conditions, the deprotonation of the phenolic hydroxyl groups significantly lowers their oxidation potential, accelerating electron transfer to molecular oxygen[3]. Reconstitute the compound in a mildly acidic vehicle (e.g., 0.1 M Citrate buffer, pH 3.5).
Q: Can I store the lyophilized powder at -20°C, or is -80°C strictly required? A: While short-term storage (1-2 weeks) at -20°C is acceptable if the vial remains unopened and backfilled with Argon, -80°C is mandatory for long-term storage (months to years). Solid-state oxidation can still occur at -20°C due to residual moisture or microscopic oxygen ingress over time.
Q: What additives can I use to stabilize the compound in aqueous assays? A: We strongly recommend a dual-additive approach:
-
Sacrificial Antioxidants: Add Sodium Metabisulfite (0.4–0.5 mg/mL) or Ascorbic Acid to scavenge dissolved oxygen and reduce transient quinones back to the triol state[5].
-
Metal Chelators: Add EDTA (1 mM) to sequester trace transition metals (like Cu²⁺ and Fe³⁺), which act as potent catalysts for autoxidation[1].
Quantitative Stability Data
The following table summarizes the expected shelf life and primary degradation markers of the compound under various storage conditions.
| Storage Condition | Atmosphere | Buffer / Additives | Expected Shelf Life | Primary Degradation Marker |
| Solid, -80°C | Argon | None | > 2 Years | None (Stable) |
| Solid, 4°C | Air | None | < 1 Week | Pink discoloration (Adrenochrome) |
| Liquid, 25°C | Air | pH 7.4 (PBS) | < 15 Minutes | Pink → Brown (Melanin polymers) |
| Liquid, 4°C | Air | pH 3.5, No additives | 24 - 48 Hours | Trace Pink (Adrenochrome) |
| Liquid, -80°C | Argon | pH 3.5 + EDTA + Metabisulfite | 6 - 12 Months | Trace Yellow (Adrenolutin) |
Validated Experimental Protocols
To ensure scientific integrity, the handling of this compound must follow a self-validating system where the absence of degradation is analytically confirmed before use.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
Causality note: This protocol eliminates the three primary drivers of degradation: oxygen, catalytic metals, and alkaline pH.
-
Buffer Degassing: Boil ultra-pure Milli-Q water for 10 minutes, cool under a continuous stream of Argon gas, and use it to prepare a 0.1 M Citrate Buffer (pH 3.5).
-
Additive Integration: Supplement the buffer with 1 mM EDTA and 0.5 mg/mL Sodium Metabisulfite[5]. Purge the final buffer with Argon for an additional 15 minutes.
-
Reconstitution: Inside a glove box or under a localized Argon stream, inject the degassed buffer into the lyophilized vial of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Swirl gently; do not vortex to avoid introducing microbubbles.
-
Aliquoting: Dispense single-use volumes into pre-chilled, amber glass cryogenic vials (protects from photolytic degradation).
-
Cryopreservation: Immediately submerge the vials in liquid nitrogen to halt all kinetic degradation, then transfer to a -80°C freezer.
Protocol B: Spectrophotometric QC Validation (Self-Validating Step)
Before utilizing a thawed aliquot in a critical assay, perform this rapid QC check to validate compound integrity.
-
Dilute a 10 µL test aliquot into 990 µL of acidic buffer.
-
Measure the UV-Vis absorbance spectrum from 200 nm to 600 nm using a quartz cuvette.
-
Validation Criteria:
-
Intact leucoadrenochrome exhibits peak absorbance in the UV range (~280-300 nm).
-
Fail State: The appearance of a distinct peak at ~480-500 nm indicates adrenochrome contamination[3]. A peak at ~347 nm indicates adrenolutin[6].
-
Rule: If the ratio of A₄₈₀ / A₂₈₀ > 0.05, the batch has compromised integrity and must be discarded.
-
Standard Operating Workflow
Figure 2: Step-by-step handling and validation workflow for sensitive indoline triols.
References
-
The decomposition of adrenochrome and the other aminochromes is a complex process. Free Radical Biology & Medicine, Vol. 13, pp. 391-405, 1992.1
-
Scheme of the transformation of adrenaline in an alkaline medium. Journal of Molecular Liquids / ResearchGate.6
-
Application of Electronic Spectroscopy and Quantum-Chemical Modeling for Analysis of Products of Autoxidation of Adrenaline. Journal of Applied Spectroscopy / ResearchGate.3
-
Epinephrine formulations (US10130592B2). Google Patents.5
-
Adrenochrome and Related Compounds. ResearchGate.2
-
Au–Ru Composite for Enzyme-Free Epinephrine Sensing. MDPI Chemosensors.4
Sources
Technical Support Center: Refining HPLC Separation of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol from its Isomers
Welcome to the technical support center dedicated to the challenging yet critical task of separating (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol from its various isomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and efficient HPLC methods for this specific separation. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate the complexities of isomer separation.
Understanding the Challenge: The Analyte and Its Isomers
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a polar molecule belonging to the indole family, characterized by a bicyclic structure with three hydroxyl groups.[1] These functional groups make the compound highly polar and susceptible to various interactions within an HPLC system. The primary challenge in its analysis lies in separating it from its isomers, which can include:
-
Enantiomers: The (3S) version of the molecule.
-
Diastereomers: If other chiral centers are present or introduced.
-
Positional (Regioisomers): Isomers where the hydroxyl groups are at different positions on the indole ring.
Separating these closely related structures requires a deep understanding of chromatographic principles and careful method development.[2][3]
Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding.
Q1: What is the first step I should take when starting method development for separating these isomers?
A1: The first step is to understand the nature of the isomers you are trying to separate. Are they enantiomers, diastereomers, or positional isomers? This will dictate your initial column and mobile phase strategy. For enantiomers, a chiral stationary phase (CSP) is essential.[4][5] For diastereomers and positional isomers, a high-efficiency achiral column, often a reversed-phase column, is a good starting point.[2][6]
Q2: What are the key HPLC parameters I should focus on for this type of separation?
A2: The most critical parameters to optimize are:
-
Stationary Phase Chemistry: The choice between chiral and achiral, and the specific chemistry (e.g., C18, Phenyl, polar-embedded) will have the largest impact on selectivity.
-
Mobile Phase pH: The triol moiety and the indole nitrogen have ionizable groups. Controlling the pH is crucial for managing retention, peak shape, and selectivity.[7][8][9]
-
Organic Modifier: The type (e.g., acetonitrile, methanol) and concentration of the organic modifier will influence selectivity.[10]
-
Temperature: Temperature can affect selectivity, especially in chiral separations.[5]
Q3: My compound is very polar. Will I have issues with retention on a standard C18 column?
A3: Yes, poor retention of highly polar analytes on traditional C18 columns is a common problem.[11][12] This can lead to co-elution with the solvent front. To overcome this, you can consider:
-
Aqueous-compatible "AQ" type C18 columns: These are designed to prevent phase collapse in highly aqueous mobile phases.[13][14]
-
Polar-embedded or polar-endcapped columns: These offer alternative selectivity and enhanced retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds.[15]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the indole triol and its isomers are showing significant tailing/fronting. What are the likely causes and how can I fix it?
A: Poor peak shape is a common issue, especially with polar, ionizable compounds.[16] The causes can be multifaceted.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the stationary phase can interact with the basic indole nitrogen, causing peak tailing.[10]
-
Solution: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanols. For a basic analyte, increasing the pH can neutralize it, but this may deprotonate the silanols. A more common approach is to use a low pH (e.g., pH 2.5-3.5) to protonate the silanols and reduce their interaction.[7][17] Always operate within the column's recommended pH range.[8][18]
-
Solution: Add a competing base to the mobile phase, such as a low concentration of triethylamine (TEA), to saturate the active silanol sites.
-
Solution: Use a highly end-capped column or a column with a different base material (e.g., hybrid silica, polymer) to minimize silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[16]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[16]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
Problem 2: Co-elution or Insufficient Resolution of Isomers
Q: I'm seeing only one peak, or my isomer peaks are not baseline resolved. How can I improve the separation?
A: Achieving resolution between isomers often requires fine-tuning the selectivity of your HPLC method.
Strategies for Improving Resolution:
-
Optimize Mobile Phase pH: The ionization state of the hydroxyl groups and the indole nitrogen can significantly alter the molecule's polarity and its interaction with the stationary phase.[7][9][18] Systematically screen a range of pH values (e.g., from pH 3 to 7, in 0.5 unit increments) to find the optimal selectivity. Remember to stay at least 1.5-2 pH units away from the pKa of your analytes to avoid peak splitting.[7][9]
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to changes in selectivity.[10] If you are using acetonitrile, try substituting it with methanol, or vice-versa. For phenyl-based columns, methanol can enhance pi-pi interactions.[10]
-
Explore Different Stationary Phases: If optimizing the mobile phase is insufficient, a different column chemistry is the next logical step.
-
For Positional Isomers: Consider columns that offer different interaction mechanisms, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase. These can provide unique selectivity for aromatic compounds based on pi-pi interactions and dipole-dipole interactions.[2][19]
-
For Enantiomers: A chiral stationary phase is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for indole-containing compounds.[4][20] Screen a variety of CSPs under both normal-phase and reversed-phase conditions.
-
-
Consider HILIC for Highly Polar Isomers: If your isomers are poorly retained in reversed-phase mode, HILIC can be an excellent alternative.[21] In HILIC, a polar stationary phase is used with a mobile phase high in organic content. Elution is based on the compound's polarity, with more polar compounds being more strongly retained.[12][22][15]
Problem 3: Unstable Retention Times
Q: The retention times of my peaks are shifting from one injection to the next. What could be causing this instability?
A: Unstable retention times can compromise the reliability of your method.
Troubleshooting Retention Time Instability:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis, especially when changing mobile phase composition or after a gradient run.
-
Mobile Phase pH Instability: If your mobile phase pH is close to the pKa of your analyte or a buffer component, small changes in pH can lead to significant shifts in retention.[9][17] Ensure your buffer has sufficient capacity and is well-mixed.
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
System Issues: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the mobile phase composition is being accurately delivered.[23]
Experimental Protocols
Protocol 1: Systematic Method Development for Positional Isomers (Reversed-Phase)
This protocol outlines a structured approach to developing a separation method for positional isomers of 1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Step 1: Initial Column and Mobile Phase Screening
-
Select Columns: Choose 2-3 columns with different selectivities (e.g., C18, Phenyl-Hexyl, PFP).
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
-
Run a Generic Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5-95% B (or C) in A over 15 minutes.
-
Detection: UV at 280 nm (or wavelength of maximum absorbance).
-
-
Evaluate: Compare the chromatograms from each column/solvent combination to identify the most promising conditions for further optimization.
Step 2: pH Optimization
-
Using the best column and organic modifier from Step 1, prepare buffered mobile phases at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5). Use appropriate buffers like phosphate or acetate.
-
Run the generic gradient with each buffered mobile phase.
-
Analyze the chromatograms for changes in selectivity and resolution.
Step 3: Fine-Tuning the Gradient
-
Once the optimal column, organic modifier, and pH are selected, refine the gradient slope to maximize the resolution of the critical pair of isomers.
Protocol 2: Chiral Separation Screening
This protocol provides a starting point for separating the (3R) and (3S) enantiomers.
Step 1: Column Selection
-
Select a set of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ).
Step 2: Normal-Phase Screening
-
Mobile Phase: Start with a mixture of n-Hexane and an alcohol (Isopropanol or Ethanol) in a 90:10 (v/v) ratio.
-
Additive: Add 0.1% of an amine modifier like diethylamine (DEA) for this basic analyte to improve peak shape.[4]
-
Run Isocratically: Test each column with the prepared mobile phase.
-
Optimize: Adjust the alcohol percentage to optimize retention and resolution.
Step 3: Reversed-Phase Screening
-
Mobile Phase: Use a mixture of a buffered aqueous phase (e.g., 10 mM ammonium bicarbonate) and an organic modifier (Acetonitrile or Methanol).
-
Run a Gradient: Start with a broad gradient (e.g., 10-90% organic) to elute the compounds.
-
Optimize: Once separation is observed, switch to an isocratic method or a shallower gradient to improve resolution.
Visualizations and Data
Workflow for Troubleshooting Poor Resolution
Caption: Decision tree for troubleshooting isomer resolution.
Table 1: Recommended Starting Conditions for Different Separation Modes
| Parameter | Reversed-Phase (Positional Isomers) | HILIC (Highly Polar Isomers) | Chiral (Enantiomers) - Normal Phase |
| Stationary Phase | C18, Phenyl-Hexyl, PFP | Amide, Diol, Zwitterionic | Polysaccharide-based (e.g., Chiralpak®) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 ACN:H₂O | n-Hexane |
| Mobile Phase B | Acetonitrile or Methanol | 10 mM Ammonium Acetate in 50:50 ACN:H₂O | Isopropanol or Ethanol |
| Typical Gradient | 5% to 95% B | 95% to 50% A (inverse gradient) | Isocratic (e.g., 90:10 A:B) |
| Additive | N/A | N/A | 0.1% Diethylamine (DEA) |
| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 - 40 °C | 30 - 45 °C | 20 - 30 °C |
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved March 10, 2026, from [Link]
-
Pandey, P. K. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Retrieved March 10, 2026, from [Link]
-
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved March 10, 2026, from [Link]
-
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved March 10, 2026, from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved March 10, 2026, from [Link]
-
Dr. Maisch GmbH. (n.d.). HILIC. Retrieved March 10, 2026, from [Link]
-
Biovanix. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved March 10, 2026, from [Link]
-
LabRulez. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved March 10, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved March 10, 2026, from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved March 10, 2026, from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved March 10, 2026, from [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved March 10, 2026, from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved March 10, 2026, from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved March 10, 2026, from [Link]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved March 10, 2026, from [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Retrieved March 10, 2026, from [Link]
-
Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved March 10, 2026, from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved March 10, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-3,5,6-triol. Retrieved March 10, 2026, from [Link]
-
Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved March 10, 2026, from [Link]
-
HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved March 10, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved March 10, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved March 10, 2026, from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved March 10, 2026, from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved March 10, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. Retrieved March 10, 2026, from [Link]
-
Separation Methods Technologies Inc. (1996, March). HPLC SEPARATION GUIDE. Retrieved March 10, 2026, from [Link]
-
Lesellier, E., et al. (2005, December 16). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. PubMed. Retrieved March 10, 2026, from [Link]
-
E. M. E. (2003, March 21). Simultaneous determination of pirlindole enantiomers and dehydropirlindole by chiral liquid chromatography. PubMed. Retrieved March 10, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved March 10, 2026, from [Link]
-
C. A., et al. (2025, March 11). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Retrieved March 10, 2026, from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved March 10, 2026, from [Link]
-
Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Retrieved March 10, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved March 10, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). Semipreparative HPLC separation of (S)‐3 and (R)‐3 enantiomers... Retrieved March 10, 2026, from [Link]
-
NIST. (n.d.). 1H-Indole, 2,3-dihydro-1-methyl-. NIST WebBook. Retrieved March 10, 2026, from [Link]
Sources
- 1. CAS 642-75-1: 1-Methyl-1H-indole-3,5,6-triol | CymitQuimica [cymitquimica.com]
- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 3. separationmethods.com [separationmethods.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. pharmaguru.co [pharmaguru.co]
- 9. veeprho.com [veeprho.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. resolian.com [resolian.com]
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- 16. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
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- 18. moravek.com [moravek.com]
- 19. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of pirlindole enantiomers and dehydropirlindole by chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. HILIC â Dr. Maisch [dr-maisch.com]
- 23. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Strategies for enhancing the fluorescence signal of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Welcome to the Technical Support and Troubleshooting Center for Indole Derivative Fluorescence.
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol , commonly known in neurochemistry as leucoadrenochrome .
Because this compound is a highly unstable, transient intermediate in the catecholamine oxidation pathway, capturing and enhancing its fluorescence requires precise kinetic control, redox stabilization, and optimized optical configurations.
Part 1: Core Mechanisms & Signal Pathway
To successfully troubleshoot your fluorescence assays, you must first understand the mechanistic causality of the molecule. Leucoadrenochrome is formed via the intramolecular cyclization of epinephrine quinone. However, at physiological pH, it undergoes rapid auto-oxidation into the non-fluorescent, pink-colored adrenochrome [1].
To achieve a high-yield fluorescence signal, researchers must either chemically trap the leuco-state using reducing agents or deliberately drive the pathway forward under alkaline conditions to rearrange the molecule into adrenolutin , a highly stable and intensely fluorescent derivative[2].
Fig 1. Oxidation pathway of epinephrine to the fluorescent adrenolutin via leucoadrenochrome.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is the fluorescence signal of my leucoadrenochrome intermediate completely undetectable after a few seconds? A: You are experiencing signal loss due to rapid auto-oxidation. Leucoadrenochrome acts as an electron donor and reacts with dissolved oxygen at rates approaching 9×108 M−1s−1 to form adrenochrome[3]. Because adrenochrome absorbs light but does not emit fluorescence efficiently, your signal decays as the intermediate is consumed. Solution: You must purge your buffers with nitrogen to remove dissolved oxygen or introduce a redox cycling agent (like ascorbic acid) to continuously reduce adrenochrome back to the leuco-state[4].
Q2: How can I chemically stabilize the system to maximize the fluorescent readout? A: The gold standard is the modified Trihydroxyindole (THI) method. Instead of trying to measure the transient leucoadrenochrome directly, you force its complete conversion to adrenochrome, and then use a strong base (NaOH) to trigger an isomerization into adrenolutin [2]. Crucially, you must add ascorbic acid simultaneously with the base. Causality: The base drives the structural rearrangement to the fluorophore, while the ascorbic acid scavenges residual oxidants, preventing the adrenolutin from degrading into non-fluorescent dimers[3].
Q3: What are the optimal optical parameters, and how do I minimize background noise? A: If you are measuring the stabilized adrenolutin derivative, set your excitation wavelength ( λex ) to 410 nm and your emission wavelength ( λem ) to 500–520 nm [2]. If you are attempting to measure the native leucoadrenochrome via deep-UV fluorescence, use λex 280 nm and λem 315 nm. However, UV excitation suffers from high background auto-fluorescence from biological matrices. Implementing a perpendicular optical configuration will help separate the excitation beam from the emission detector, reducing scatter[5].
Q4: Can nanomaterials or microfluidics improve the signal-to-noise ratio? A: Yes. Modern approaches utilize Carbon Interdigitated Electrode Arrays (IDEAs) or Graphene Quantum Dots (GQDs). IDEAs allow for redox amplification by decreasing the distance between oxidation and reduction electrodes to the nanoscale. This allows the system to capture and cycle the leucoadrenochrome before it diffuses or auto-oxidizes[4]. Alternatively, GQDs can bind to the indole ring via π−π stacking, shielding the molecule from solvent interactions and enhancing the quantum yield of the fluorescence[5].
Part 3: Step-by-Step Experimental Protocol (Self-Validating THI Assay)
To ensure scientific integrity, this protocol is designed as a self-validating system . It includes an internal blanking mechanism that accounts for matrix auto-fluorescence, ensuring that the measured signal is exclusively derived from the (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol pathway.
Reagent Preparation:
-
Buffer: 0.1 M Sodium Acetate / Acetic Acid buffer (pH 6.0).
-
Oxidant: 0.1% (w/v) Potassium Ferricyanide ( K3[Fe(CN)6] ).
-
Alkaline-Stabilizer Mixture: Prepare fresh daily by mixing 9 parts 5 M NaOH with 1 part 2% (w/v) Ascorbic Acid.
Workflow:
-
Sample Aliquoting: Divide your sample into two equal 1.0 mL aliquots. Label one "Assay" and the other "Blank".
-
Oxidation (Assay Tube): Add 100 µL of the Oxidant to the "Assay" tube. Vortex and incubate for exactly 3.0 minutes at room temperature. Causality: This precisely timed step ensures total conversion of the precursor to leucoadrenochrome and subsequently to adrenochrome, without allowing time for further degradation.
-
Blank Inversion (Critical Validation Step): To the "Blank" tube, add 200 µL of the Alkaline-Stabilizer Mixture first, followed by 100 µL of the Oxidant. Causality: Adding the stabilizer before the oxidant prevents the formation of the fluorescent derivative entirely. Any fluorescence detected in this tube is purely background matrix noise.
-
Rearrangement (Assay Tube): After the 3-minute incubation, add 200 µL of the Alkaline-Stabilizer Mixture to the "Assay" tube.
-
Incubation & Measurement: Allow both tubes to sit for 5 minutes to complete the isomerization to adrenolutin. Read the fluorescence at Ex: 410 nm / Em: 510 nm.
-
Data Processing: Subtract the "Blank" Relative Fluorescence Units (RFU) from the "Assay" RFU to obtain the true, validated signal.
Part 4: Quantitative Data Presentation
The table below summarizes the expected fluorescence yields and half-lives of the compound under various stabilization strategies, allowing you to select the appropriate method for your throughput needs.
| Stabilization Strategy | pH Environment | Primary Fluorophore Target | Fluorescence Half-Life | Relative Signal Yield |
| Unstabilized (Air exposed) | 7.4 (Physiological) | Leucoadrenochrome | < 2 seconds | 1x (Baseline) |
| Ascorbic Acid Reduction | 6.5 | Leucoadrenochrome | ~5 minutes | 5x |
| THI Method (Alkaline + Ascorbate) | > 10.0 | Adrenolutin | > 30 minutes | 50x |
| Graphene Quantum Dots (GQDs) | 7.0 | Leuco-GQD complex | > 60 minutes | 35x |
| Interdigitated Arrays (IDEAs) | 7.4 | Leucoadrenochrome | Continuous (Redox Cycled) | 80x (Amplified) |
Part 5: References
-
Free Radical Biology & Medicine, Vol. 13, pp. 391-405, 1992 Printed in the USA. All rights reserved. unipd.it. Available at:
-
Modification of Spectrofluorometric Determination of Aminochromes in Human Plasma. ACS Publications. Available at:
-
Oxidation of Adrenaline and Its Derivatives by S-Nitrosoglutathione. ResearchGate. Available at:
-
Ultra-Sensitive Carbon Interdigitated Electrode Arrays for Redox Amplification. UC Irvine / eScholarship. Available at:
-
New Trends in Fluorescent Nanomaterials-Based Bio/Chemical Sensors for Neurohormones Detection A Review. ACS Omega. Available at:
Sources
Technical Support Center: Navigating the Solubility Challenges of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Welcome to the technical support guide for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of this compound in experimental buffers. As a hydroxylated indole derivative, also known as Adrenolutin, its solubility and stability are critical for obtaining reliable and reproducible experimental results. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Understanding the Molecule: A Dual Challenge of Solubility and Stability
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol presents a significant challenge in formulation due to its inherent low aqueous solubility. Its chemical structure, with a substituted indole core and multiple hydroxyl groups, contributes to its complex solubility profile. Furthermore, this compound is known to be a degradation product of adrenaline, highlighting its susceptibility to oxidation and polymerization, which can be influenced by factors like pH, light, and the presence of metal ions.[1] Therefore, any strategy to enhance solubility must also consider its impact on the compound's stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during experimental work with (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Q1: My initial attempt to dissolve (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol directly in my aqueous buffer (e.g., PBS, HEPES) resulted in precipitation or a cloudy suspension. What is the first and simplest approach to try?
A1: The recommended initial strategy is to prepare a concentrated stock solution in a water-miscible organic co-solvent.
This is a widely used and effective method for compounds with low aqueous solubility.[2][3]
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to solvate the hydrophobic portions of the drug molecule.[]
Step-by-Step Protocol for Co-Solvent Stock Preparation:
-
Select an appropriate co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its broad solubilizing power and compatibility with many biological assays at low final concentrations.[2][5] Other options include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6][7]
-
Prepare a high-concentration stock solution: Accurately weigh the desired amount of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and dissolve it in a minimal volume of the chosen co-solvent. Gentle warming or vortexing may aid dissolution.
-
Dilute into the final experimental buffer: Perform a serial dilution of the concentrated stock solution into your pre-warmed aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer with vigorous stirring to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Determine the maximum tolerated co-solvent concentration: The final concentration of the organic co-solvent in your assay should be kept to a minimum, typically below 0.5% (v/v) for many cell-based assays, to avoid solvent-induced artifacts or toxicity.[2] It is essential to run a vehicle control (buffer with the same final concentration of the co-solvent) to account for any effects of the solvent itself.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates upon dilution, the aqueous solubility has been exceeded. In this case, you can try a lower final concentration or explore the use of a co-solvent mixture (e.g., DMSO/PEG 400) which can sometimes offer synergistic solubilizing effects.[2]
Q2: I've tried using a co-solvent, but I still observe precipitation at my desired final concentration, or I need to avoid organic solvents in my experiment. What is the next logical step?
A2: Modifying the pH of your experimental buffer can be a highly effective strategy, especially for ionizable molecules like (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[8] For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and increased solubility.[8][9] The hydroxyl groups on the indole ring of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol are weakly acidic.
Step-by-Step Protocol for pH Modification:
-
Determine the pKa of the compound: If the pKa is not available in the literature, it can be determined experimentally or predicted using computational tools. This will guide the selection of the optimal pH range for solubilization.
-
Select a buffer with an appropriate pH range: Choose a buffer system that can maintain the desired pH. Common biological buffers and their effective pH ranges are listed in the table below.[10][11][12]
-
Prepare buffers at various pH values: Prepare a series of buffers around the target pH to empirically determine the optimal pH for solubility.
-
Assess solubility and stability: Dissolve the compound in the prepared buffers and visually inspect for precipitation. It is also critical to assess the stability of the compound at different pH values, as extreme pH can accelerate degradation.[1]
Table 1: Common Biological Buffers and Their Effective pH Ranges
| Buffer | pKa at 25°C | Useful pH Range |
| MES | 6.15 | 5.5 - 6.7 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.55 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Bicine | 8.35 | 7.6 - 9.0 |
| Phosphate | 7.21 | 5.8 - 8.0 |
Data sourced from various scientific suppliers and publications.[10][11][12][13]
Troubleshooting Decision Workflow:
Caption: Decision workflow for initial solubility troubleshooting.
Q3: pH adjustment did not sufficiently improve solubility, or it negatively impacted the stability of my compound. What other formulation strategies can I employ?
A3: The use of cyclodextrins or surfactants are powerful techniques to enhance the apparent solubility of poorly soluble compounds.
Causality of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate hydrophobic "guest" molecules, like (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, forming an "inclusion complex".[16][17] This complex shields the hydrophobic regions of the compound from the aqueous environment, thereby increasing its apparent solubility and often improving its stability.[14][]
Causality of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[19][20] The hydrophobic core of these micelles can entrap poorly soluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[21][22]
Experimental Protocol for Cyclodextrin-Mediated Solubilization:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[2]
-
Prepare a cyclodextrin solution: Prepare solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 1-10% w/v).
-
Add the compound: Add an excess of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol to each cyclodextrin solution.
-
Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and quantify: Centrifuge or filter the samples to remove the undissolved compound. Quantify the concentration of the solubilized compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Experimental Protocol for Surfactant-Mediated Solubilization:
-
Choose a surfactant: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are frequently used in biological applications.[2]
-
Prepare surfactant solutions: Prepare a series of surfactant solutions in your buffer at concentrations above and below the known CMC of the surfactant.
-
Incorporate the compound: Add an excess of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol to each surfactant solution.
-
Equilibrate and analyze: Follow the same equilibration and analysis steps as described for cyclodextrins.
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Advantages | Considerations |
| Cyclodextrins | Encapsulation in a hydrophobic cavity (Inclusion Complex) | Significant solubility enhancement, can improve stability.[14][] | Can be a more complex formulation process, potential for drug displacement by other molecules. |
| Surfactants | Entrapment in micelles | High solubilizing capacity, mimics in vivo conditions (bile salts).[21] | Potential for cell toxicity at high concentrations, can interfere with some assays. |
Solubilization Strategy Selection Flowchart:
Caption: Flowchart for selecting an advanced solubilization strategy.
Concluding Remarks
Overcoming the poor solubility of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol requires a systematic and multi-faceted approach. Beginning with simple and widely applicable methods such as the use of co-solvents and pH adjustment is recommended. Should these prove insufficient, more advanced techniques involving cyclodextrins and surfactants offer powerful alternatives. Throughout the formulation development process, it is imperative to co-evaluate the stability of the compound, as its inherent lability can significantly impact experimental outcomes. By carefully selecting and optimizing the solubilization strategy, researchers can ensure the reliable and effective use of this compound in their studies.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem. (n.d.).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.).
- What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
- Cosolvent - Wikipedia. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Indole Intermediates - Benchchem. (n.d.).
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- An In-depth Technical Guide to the Stability and Degradation of 1-Methyl-1H-indole-3,5,6-triol - Benchchem. (n.d.).
- The Role of Buffers in Biological and Chemical Experiments - MSE Supplies. (2025, September 2).
- pH adjustment: Significance and symbolism. (2026, January 7).
- Impact of Surfactants on Drug Release during Dissolution Testing. (n.d.).
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
- The 9 best biological buffers for cell culture - ब्लॉग - Hopax Fine Chemicals. (2019, February 13).
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
- Enhancing the Solubility of Poorly Soluble Drugs - Asian Journal of Pharmaceutical Research. (2025, April 5).
- What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences. (2024, November 7).
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
- Life Science Buffers | Fisher Scientific. (n.d.).
- Buffers for Biochemical Reactions - Promega Corporation. (n.d.).
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
Sources
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- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 9. asianjpr.com [asianjpr.com]
- 10. The 9 best biological buffers for cell culture - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]
- 11. dalochem.com [dalochem.com]
- 12. Buffers for Biochemical Reactions [promega.kr]
- 13. Life Science Buffers | Fisher Scientific [fishersci.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
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Technical Support Center: Troubleshooting (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol Interference in Biochemical Assays
Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay readouts when working with catecholamines and their downstream metabolites. One of the most notorious culprits for assay interference is (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol , commonly known as leucoadrenochrome .
This compound is a highly redox-active indoline triol formed during the oxidation and subsequent cyclization of adrenaline (epinephrine). In aqueous solutions at physiological pH, it acts as a "chemical chameleon," rapidly autoxidizing and participating in redox cycling[1]. This guide deconstructs the mechanisms behind its interference and provides validated, self-correcting protocols to restore the integrity of your experimental data.
Part 1: Quantitative Interference Metrics
To effectively troubleshoot, we must first understand the physical and chemical thresholds of the interfering agent. Below is a summary of the quantitative parameters driving leucoadrenochrome interference.
| Parameter | Value / Range | Mechanism of Interference | Mitigation Strategy |
| Absorbance Max (Oxidized) | 470–525 nm | Spectral overlap with colorimetric assay readouts[2]. | Shift detection wavelength >600 nm or transition to luminescence. |
| Autoxidation Threshold | pH > 7.0 | Rapid conversion to adrenochrome and superoxide generation[1]. | Maintain compound stock solutions in acidic buffers (pH < 4.0). |
| Thiol Reactivity | High (Electrophilic) | Covalent modification of cysteine residues in target enzymes[3]. | Utilize sterically hindered, non-nucleophilic reducing agents (e.g., TCEP). |
Part 2: Troubleshooting FAQs
Q1: Why are my MTT/WST-8 cell viability assays showing unusually high survival rates, or immediate color changes upon adding the compound to cell-free wells? The Causality: Leucoadrenochrome is a potent electron donor. Tetrazolium-based assays (MTT, XTT, WST-8) and resazurin reduction assays rely on cellular dehydrogenases to reduce a substrate into a colored formazan dye or fluorescent resorufin. However, the electron-rich triol moiety of leucoadrenochrome directly reduces these salts in a cell-free manner, causing a massive false-positive signal. Furthermore, its autoxidation generates superoxide radicals ( O2∙− ), which further drive off-target reduction[1]. The Solution: Abandon redox-dependent viability readouts. Transition to an ATP-Coupled Luminescence Assay (detailed in Part 3). ATP assays measure viability through luciferase activity, which requires ATP from living cells and is entirely independent of the sample's redox potential.
Q2: I am running an enzymatic assay, but the background absorbance is drifting upward at 490 nm. How do I stop this? The Causality: Leucoadrenochrome readily autoxidizes in the presence of dissolved oxygen to form adrenochrome [1]. Adrenochrome is an intensely pink/red indoline-5,6-quinone that exhibits a broad absorption peak between 470 nm and 525 nm[2]. If your colorimetric assay reads within this optical window, the continuous formation of adrenochrome will manifest as a drifting baseline. The Solution: Perform a Kinetic Subtraction . Instead of an endpoint read, run a kinetic assay. Include a "Compound-Only" control well (buffer + leucoadrenochrome, no enzyme). Calculate the specific rate of absorbance increase ( ΔOD/min ) for this control and subtract it from your experimental wells to isolate true enzymatic activity.
Q3: My target enzyme loses activity over time when incubated with this compound. Is it a true inhibitor or a false positive? The Causality: It is highly likely a false positive driven by Pan-Assay Interference Compound (PAINS) behavior. When leucoadrenochrome oxidizes to adrenochrome, the resulting quinone is highly electrophilic. It undergoes Michael addition with nucleophilic residues—specifically the sulfhydryl (-SH) groups of cysteine residues in your enzyme's active site[3]. This covalent modification irreversibly inactivates the enzyme. The Solution: Introduce a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 1–2 mM into your assay buffer. Crucial Note: Do not use Dithiothreitol (DTT) or β -mercaptoethanol. Literature shows that standard thiol-based reducing agents can form reactive thiyl radicals in the presence of adrenochrome, paradoxically accelerating compound-mediated damage and redox cycling[3]. TCEP maintains the compound in its reduced state without covalently modifying the enzyme.
Part 3: Validated Methodology
To ensure scientific trustworthiness, every protocol must be a self-validating system. Below is a methodology designed to bypass leucoadrenochrome interference while actively proving that the interference has been neutralized.
Protocol: ATP-Coupled Luminescence Assay for Cell Viability (Redox-Independent)
Objective: Measure true cell viability without interference from leucoadrenochrome autoxidation or spectral overlap.
Materials:
-
Opaque white 96-well or 384-well microplates (prevents optical crosstalk).
-
ATP-dependent Luminescent Cell Viability Reagent (e.g., CellTiter-Glo®).
-
Mammalian cell line of interest.
Step-by-Step Workflow:
-
Cell Seeding: Seed cells in the opaque white microplate at an optimized density (e.g., 10,000 cells/well in 100 µL media). Incubate overnight at 37°C, 5% CO2 .
-
Self-Validation Setup (Critical Step): Designate three specific control zones on your plate:
-
Control A (Vehicle): Cells + Buffer.
-
Control B (Compound Toxicity): Cells + Leucoadrenochrome (Dose-response).
-
Control C (Interference Check):No Cells + Media + Leucoadrenochrome (Highest concentration).
-
-
Treatment: Add leucoadrenochrome to the appropriate wells. Incubate for the desired exposure time (e.g., 24 hours).
-
Reagent Equilibration: Equilibrate the assay plate and the Luminescent Reagent to room temperature for 30 minutes. Causality: Luciferase is highly temperature-sensitive; uneven temperatures across the plate will cause edge effects and data skewing.
-
Lysis and Reaction: Add a volume of Luminescent Reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).
-
Orbital Shaking: Shake the plate vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection & Validation: Read luminescence using a microplate reader (integration time: 0.25–1 second/well).
-
Validation Check: Look at Control C . If the luminescence in Control C is equal to the background noise of the instrument, you have successfully proven that leucoadrenochrome does not directly interfere with the luciferase enzyme or emit interfering light. You can now trust the viability data in Control B.
-
Part 4: Systems Diagram
The following diagram maps the exact mechanistic pathways by which leucoadrenochrome disrupts standard biochemical assays.
Mechanistic pathways of leucoadrenochrome assay interference.
Part 5: References
-
Bindoli, A., Rigobello, M. P., & Deeble, D. J. "The role of adrenochrome in stimulating the oxidation of catecholamines." ResearchGate. Available at:
-
"Determination of Exogenous Adrenaline Levels in Patients Undergoing Cardiopulmonary Resuscitation." ACS Omega. Available at:
-
"Influence of reducing agents on adrenochrome-induced changes in the heart." PubMed. Available at:
Sources
Technical Support Center: Optimization of Reaction Conditions for Derivatizing Adrenolutin and Related Catecholamines
Welcome to the technical support center for the derivatization of adrenolutin and its precursor, epinephrine. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify these challenging analytes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you overcome common hurdles and optimize your experimental outcomes.
Adrenolutin (3,5,6-trihydroxy-1-methylindole) is a fluorescent oxidation product of epinephrine.[1] While its intrinsic fluorescence is appealing for detection, its chemical instability, along with that of its precursors, presents a significant analytical challenge.[1][2] Chemical derivatization is a powerful strategy to convert these unstable molecules into stable, highly detectable products suitable for robust quantification by methods such as HPLC.[3][4][5]
This guide will walk you through the critical parameters of derivatization, provide troubleshooting advice for common issues, and offer detailed protocols to ensure your success.
Part 1: Foundational Concepts in Derivatization
This section addresses the fundamental questions you should consider before starting your experiments.
Q1: What makes adrenolutin and its precursors difficult to analyze directly?
A: The primary challenge is instability. The catechol and indole structures are highly susceptible to oxidation. Epinephrine can degrade through multiple pathways, including oxidation and racemization, while its oxidation product, adrenochrome, is rapidly converted to adrenolutin under various conditions.[2][6] This inherent instability can lead to significant analyte loss during sample preparation and analysis, resulting in poor accuracy and reproducibility. Derivatization stabilizes the molecule by chemically modifying the reactive functional groups, preventing degradation.[5][7]
Q2: What are the primary goals of derivatization in this context?
A: The goals are twofold:
-
Enhance Stability: By reacting the vulnerable hydroxyl and amine groups, derivatization protects the analyte from oxidative degradation.[5] For example, using boric acid can form a stable ion-pair complex with the cis-diol group of catecholamines, protecting it during sample preparation.[7]
-
Improve Detectability: Derivatization involves adding a chemical tag to the analyte. This tag can be a strong chromophore for UV-Vis detection or, more commonly, a fluorophore to create a highly fluorescent product.[4][8] This chemical modification dramatically increases the signal-to-noise ratio, allowing for the detection and quantification of trace amounts of the analyte in complex biological matrices.[9][10]
Q3: Should I use a pre-column or post-column derivatization strategy?
A: The choice depends on your specific application, instrumentation, and desired level of automation.[3]
-
Pre-Column Derivatization: This is the most common approach. The analyte is mixed with the derivatizing reagent before being injected into the HPLC system.
-
Pros: Offers great flexibility in reaction conditions (temperature, time, pH). Excess reagent can be removed before injection, preventing interference with the chromatography. This often leads to higher sensitivity.[3] Examples include derivatization with 1,2-diphenylethylenediamine or TMBB-Su.[9][10]
-
Cons: Can be more labor-intensive and may form multiple derivative products if the analyte has several reaction sites.
-
-
Post-Column Derivatization: The derivatizing reagent is continuously pumped and mixed with the column eluate after separation but before the detector.
-
Pros: Excellent for automation and highly reproducible, as the reaction conditions are precisely controlled by the HPLC system. It eliminates the risk of forming multiple derivative products on the column. A prime example is the reaction of catecholamines with 2-cyanoacetamide for fluorimetric monitoring.[11]
-
Cons: The reaction must be very fast (seconds to a few minutes) and proceed to completion at or near ambient temperature. It can also lead to band broadening, which may reduce chromatographic resolution.
-
Part 2: Troubleshooting and Optimization Guide
This section tackles the most common issues encountered during methods development in a practical, question-and-answer format.
Q4: My derivatization yield is low or inconsistent. What are the most critical parameters to investigate?
A: Low and variable yields are almost always traced back to one of four critical parameters: pH, reagent molar ratio, reaction temperature, and reaction time.[12] A systematic approach to optimizing these is essential.
-
pH: This is arguably the most critical factor. Most derivatization reactions for catecholamines target the primary or secondary amine groups, which act as nucleophiles. For the reaction to proceed, the amine must be in its deprotonated, non-ionized form (-NH2). This requires an alkaline pH, typically between 8 and 10.[12]
-
Troubleshooting Tip: Verify the pH of your reaction mixture after adding all components (buffer, sample, reagent solvent). Do not assume the buffer's initial pH is the final reaction pH. Borate buffers are commonly used as they provide stable pH control in the optimal range.[11]
-
-
Reagent Molar Ratio: The derivatization reaction is a bimolecular process. To ensure it proceeds to completion, the derivatizing agent should be present in significant molar excess relative to the analyte (e.g., 10- to 100-fold).[12][13]
-
Troubleshooting Tip: If you suspect incomplete derivatization, try doubling the concentration of your derivatizing agent. If the product peak area increases, your initial ratio was insufficient.
-
-
Reaction Temperature: Temperature affects reaction kinetics. Increasing the temperature can shorten the required reaction time. However, excessive heat can degrade both the parent analyte and the newly formed derivative.[12][14]
-
Troubleshooting Tip: Start with room temperature. If the reaction is too slow, incrementally increase the temperature (e.g., to 40°C, then 60°C) while monitoring for the appearance of degradation peaks.[14]
-
-
Reaction Time: Every reaction has an optimal duration to reach maximum yield. Insufficient time leads to an incomplete reaction, while excessive time can increase the risk of degradation.[13][14]
-
Troubleshooting Tip: Perform a time-course experiment. Analyze aliquots of the reaction mixture at various time points (e.g., 15, 30, 60, 90, 120 minutes) to determine when the product peak area plateaus.
-
Table 1: Typical Starting Ranges for Derivatization Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| pH | 8.0 - 10.0 | Ensures primary/secondary amines are deprotonated and nucleophilic.[12] |
| Molar Ratio (Reagent:Analyte) | 10:1 to 100:1 | Drives the reaction equilibrium towards the product side for maximum yield.[12][13] |
| Temperature | Room Temp to 80°C | Balances reaction speed against the thermal stability of the analyte and derivative.[13][14] |
| Reaction Time | 15 min to 4 hours | Must be sufficient for reaction completion but short enough to minimize degradation.[12][14] |
Q5: I'm seeing multiple or unexpected peaks in my chromatogram. What is the likely cause?
A: This is a common problem with several potential sources:
-
Incomplete Derivatization: If the reaction does not go to completion, you will see a peak for the unreacted analyte in addition to the derivatized product.
-
Side Reactions: The derivatizing agent may be reacting with other molecules in your sample matrix (e.g., other amines, thiols), creating additional peaks.[15] A proper sample clean-up step, such as solid-phase extraction (SPE), can mitigate this.[16]
-
Analyte Degradation: The reaction conditions (e.g., high pH or temperature) may be causing the adrenolutin or its precursors to degrade into other products, each producing a peak.[17]
-
Derivative Instability: The derivatized product itself may not be stable and could be degrading over time in the autosampler.[15] It's crucial to assess the stability of the derivative by re-injecting the same vial over several hours.
Q6: How can I prevent the degradation of my analyte during sample preparation and derivatization?
A: Protecting the analyte is paramount.
-
Control pH: Keep samples at a slightly acidic pH during storage and initial extraction to minimize auto-oxidation. Only increase the pH immediately before the derivatization step.
-
Minimize Light Exposure: Catecholamines are susceptible to photodegradation.[17] Use amber vials and protect samples from direct light.
-
Use Antioxidants/Protective Agents: While some antioxidants like sulfites can cause issues,[17] others may be beneficial. As mentioned, boric acid can be used to protect the catechol diol group.[7]
-
Maintain Low Temperatures: Perform all sample handling steps on ice or at 4°C to slow down enzymatic and chemical degradation.
-
Work Quickly: Prepare samples and initiate the derivatization reaction as quickly as possible.
Part 3: Protocols and Visualization
Experimental Workflow: Troubleshooting Low Derivatization Yield
The following diagram outlines a logical workflow for diagnosing and solving issues related to low or inconsistent product yield.
Caption: Troubleshooting workflow for low derivatization yield.
Protocol: Example Pre-Column Derivatization with 1,2-Diphenylethylenediamine (DPE)
This protocol is a representative example for the fluorescent derivatization of catecholamines for HPLC analysis, based on established methods.[7][10] It targets the catechol moiety to form a highly fluorescent product.
Materials:
-
1,2-Diphenylethylenediamine (DPE) solution (e.g., 50 mM in 0.1 M HCl)
-
Potassium ferricyanide [K3Fe(CN)6] solution (e.g., 50 mM in water)
-
Ascorbic acid solution (e.g., 1 M in water)
-
Borate Buffer (0.5 M, pH 9.5)
-
Glacial Acetic Acid
Procedure:
-
Sample Preparation:
-
Extract and purify the analyte from the sample matrix (e.g., using SPE).[16]
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample residue in 50 µL of ultrapure water.
-
-
Oxidation Step:
-
Add 50 µL of the potassium ferricyanide solution to the reconstituted sample. This step oxidizes the catecholamine to its corresponding aminochrome.
-
Vortex briefly and incubate for 5 minutes at room temperature, protected from light.
-
-
Derivatization Reaction:
-
Add 50 µL of the DPE solution to the mixture.
-
Add 50 µL of the Borate Buffer (pH 9.5) to raise the pH and facilitate the reaction.
-
Vortex and incubate the mixture at 50°C for 30 minutes, protected from light.
-
-
Reaction Quenching & Stabilization:
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of ascorbic acid solution to reduce the excess potassium ferricyanide.
-
Add 10 µL of glacial acetic acid to stabilize the fluorescent derivative by lowering the pH.
-
Vortex thoroughly.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC system.
-
Use a fluorescence detector with excitation and emission wavelengths appropriate for the DPE derivative (typically Ex: ~350 nm, Em: ~480 nm).
-
References
-
Nojiri, S., et al. (1993). Postcolumn Derivatization of Catecholamines With 2-cyanoacetamide for Fluorimetric Monitoring in High-Performance Liquid Chromatography. Analytical Biochemistry. Available at: [Link]
-
Nohta, H., et al. (1991). Analysis of Plasma Catecholamines by High-Performance Liquid Chromatography With Fluorescence Detection: Simple Sample Preparation for Pre-Column Fluorescence Derivatization. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Jahromi, M., et al. (2018). Recent Advances in Fluorescence Detection of Catecholamines. Journal of Fluorescence. Available at: [Link]
-
Gong, M., et al. (2013). Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization. Talanta. Available at: [Link]
-
Martin, F., et al. (1991). Determination of catecholamines in human plasma by high-performance liquid chromatography: comparison between a new method with fluorescence detection and an established method with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Wikipedia. (n.d.). Adrenolutin. Available at: [Link]
-
Baaske, K., et al. (2004). Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Brustugun, J., et al. (2002). Photostability of epinephrine – the influence of bisulfite and degradation products. Die Pharmazie. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of derivatization conditions. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of the transformation of adrenaline in an alkaline medium. Available at: [Link]
-
Dhalla, K.S., et al. (1989). Measurement of adrenolutin as an oxidation product of catecholamines in plasma. Molecular and Cellular Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization reaction optimization. Available at: [Link]
-
Li, H., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules. Available at: [Link]
-
Onigbinde, A.O. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Patel, D., et al. (2018). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Lin, D.L., et al. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available at: [Link]
-
de Jong, W.H.A., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry. Available at: [Link]
Sources
- 1. Adrenolutin - Wikipedia [en.wikipedia.org]
- 2. Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of adrenolutin as an oxidation product of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of plasma catecholamines by high-performance liquid chromatography with fluorescence detection: simple sample preparation for pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of catecholamines in human plasma by high-performance liquid chromatography: comparison between a new method with fluorescence detection and an established method with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Postcolumn derivatization of catecholamines with 2-cyanoacetamide for fluorimetric monitoring in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Photostability of epinephrine – the influence of bisulfite ...: Ingenta Connect [ingentaconnect.com]
Common pitfalls in the synthesis of indole-based compounds
Welcome to the Indole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive bottlenecks in indole core construction.
Synthesizing the indole scaffold is rarely a simple plug-and-play operation. Subtle variations in electronics, sterics, and catalyst coordination can drastically alter reaction pathways. This guide breaks down the causality behind common failures in three foundational methodologies: the Fischer, Bartoli, and Larock indole syntheses, providing self-validating protocols to ensure experimental integrity.
Module 1: Fischer Indole Synthesis (FIS)
Q: I am using an unsymmetrical alkyl methyl ketone, but I keep obtaining an inseparable mixture of two different indole regioisomers. How can I control this selectivity? A: This is a classic kinetic versus thermodynamic control issue. When an unsymmetrical ketone is subjected to standard Brønsted acid conditions, enolization can occur at either the more or less sterically hindered α -carbon[1]. Because the energy difference between the two resulting transition states during the subsequent [3,3]-sigmatropic rearrangement is minimal, a mixture of regioisomers is inevitable. Solution: To force regioselectivity, abandon standard acids (like H₂SO₄ or PPA) and utilize shape-selective catalysts such as Zeolite Beta. The restricted pore size of the zeolite physically constrains the transition state, heavily favoring the formation of the less bulky enamine and yielding a single regioisomer[2].
Troubleshooting logic for regioselectivity in Fischer Indole Synthesis.
Self-Validating Protocol: Zeolite-Catalyzed Regioselective FIS
-
Preparation: Combine the unsymmetrical ketone (1.0 eq) and phenylhydrazine (1.0 eq) in a non-polar solvent (e.g., toluene).
-
Catalyst Addition: Add freshly calcined Zeolite Beta (20% w/w).
-
Self-Validation Check: The shape-selective pores of the zeolite must be clear of moisture. If bulkier regioisomers appear on your TLC plate, the zeolite was not properly activated (calcined at 500 °C) prior to use.
-
-
Cyclization: Reflux at 110 °C equipped with a Dean-Stark trap to remove water, driving the equilibrium forward.
-
Workup: Filter the mixture while hot to remove the solid zeolite catalyst, then concentrate the filtrate.
Module 2: Bartoli Indole Synthesis
Q: My Bartoli synthesis using a para-substituted nitroarene completely failed, yielding mostly aniline byproducts. Why? A: The Bartoli synthesis has a strict structural prerequisite: the starting nitroarene must have an ortho-substituent[3]. Mechanistically, the ortho-group sterically forces the nitro group out of coplanarity with the aromatic ring. This prevents the delocalization of the intermediate radical anion, localizing electron density on the nitro group and facilitating the required nucleophilic attack by the Grignard reagent. Without this steric twist, the nitro group simply over-reduces to an aniline.
Q: Why does the protocol demand exactly 3.0 equivalents of Grignard reagent? A: The stoichiometry is dictated by the mechanism's distinct phases[3][4]:
-
Equivalent 1: Attacks the nitro oxygen, reducing it to a nitrosoarene intermediate.
-
Equivalent 2: Attacks the nitroso oxygen, triggering the critical [3,3]-sigmatropic rearrangement.
-
Equivalent 3: Deprotonates the ring junction of the resulting intermediate, driving the rearomatization to form the final indole core.
Table 1: Bartoli Synthesis Stoichiometry & Yield Profiles
| Substrate Type | Ortho-Substituent | Grignard Reagent | Equivalents Required | Expected Outcome |
| Nitroarene | Present (e.g., -CH₃, -Cl) | Vinylmagnesium bromide | 3.0 eq | 7-Substituted Indole (40-70% yield) |
| Nitroarene | Absent (Para/Meta only) | Vinylmagnesium bromide | 3.0 eq | Reaction Fails (<10% yield, aniline major) |
| Nitrosoarene | Present | Vinylmagnesium bromide | 2.0 eq | 7-Substituted Indole (50-80% yield) |
Self-Validating Protocol: Standard Bartoli Synthesis
-
Substrate Activation: Dissolve the ortho-substituted nitroarene in anhydrous THF under an argon atmosphere.
-
Self-Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will prematurely quench the Grignard reagent.
-
-
Temperature Control: Cool the reaction flask to exactly -40 °C.
-
Causality: The initial reduction to the nitroso intermediate is highly exothermic. If the temperature spikes above -20 °C, the nitroso intermediate will over-reduce before the [3,3]-sigmatropic rearrangement can occur.
-
-
Grignard Addition: Add 3.0 equivalents of vinylmagnesium bromide dropwise over 30 minutes. A deep coloration typically develops, validating the formation of the radical species.
-
Quenching: Quench cold with saturated aqueous NH₄Cl to provide the proton necessary for the final dehydration step.
Module 3: Larock Heteroannulation
Q: I am reacting an o-iodoaniline with an internal alkyne containing a protected carbohydrate group. Instead of the expected regioisomer, I am getting "reverse regioselectivity" (an iso-tryptophan derivative). What is happening? A: In a standard Larock synthesis, regioselectivity is governed by sterics during the migratory insertion step. The larger substituent of the alkyne is preferentially positioned adjacent to the forming C-C bond (C-2 of the indole) to minimize steric clash with the bulky palladium complex[5]. However, if your alkyne contains coordinating groups (like unprotected hydroxyls, specific esters, or carbohydrates), these heteroatoms can coordinate directly to the palladium center. This electronic directing effect overrides the steric factors, forcing the alkyne to insert in the opposite orientation, resulting in reverse regioselectivity[5][6].
Catalytic cycle and regioselectivity determination in the Larock Indole Synthesis.
Table 2: Larock Synthesis Regioselectivity Trends
| Alkyne Type | Substituent Profile | Coordinating Groups | Major Regioisomer (C-2 Position) |
| Internal | Large vs. Small | None | Large Substituent (Steric Control) |
| Internal | Large vs. Small | Present (e.g., -OH, Glucose) | Small Substituent (Reverse Regioselectivity) |
| Terminal | H vs. Large | None | Large Substituent |
Self-Validating Protocol: Palladium-Catalyzed Larock Heteroannulation
-
Catalyst & Substrate Loading: Combine o-iodoaniline (1.0 eq), internal alkyne (1.2 eq), Pd(OAc)₂ (5 mol%), and Na₂CO₃ (2.0 eq) in DMF.
-
Causality: Na₂CO₃ is strictly required to neutralize the hydroiodic acid (HI) generated during the cyclization step. Failure to include base will rapidly poison the Pd catalyst.
-
-
Additive Addition: Add LiCl (1.0 eq).
-
Causality: Chloride ions coordinate to the Pd(0) species, stabilizing the active catalyst and preventing its degradation.
-
-
Heating: Heat to 100 °C for 12 hours.
-
Self-Validation Check: The formation of a black precipitate (Palladium black) early in the reaction indicates catalyst deactivation, usually due to oxygen ingress or insufficient chloride stabilization. If the solution remains a clear, dark amber, the catalytic cycle is actively turning over[7].
-
References
-
Prochazka, M. P., et al. "Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates." ResearchGate.[Link]
-
Grokipedia. "Bartoli indole synthesis." Grokipedia. [Link]
-
Nishikawa, T., et al. "Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes." Bioscience, Biotechnology, and Biochemistry.[Link]
-
RSC Publishing. "The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes." RSC Advances.[Link]
-
Wikipedia. "Larock indole synthesis." Wikipedia.[Link]
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Validation & Comparative
A Comparative Framework for Evaluating the Antioxidant Potential of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol against the Benchmark Ascorbic Acid
Introduction
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential remains a cornerstone of early-stage drug discovery and development. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of potent antioxidants are of paramount scientific interest.
This guide provides a comprehensive comparative analysis of a novel synthetic compound, (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, and the well-established natural antioxidant, ascorbic acid (Vitamin C). Ascorbic acid, a water-soluble vitamin, is a vital antioxidant in biological systems, acting as a potent scavenger of free radicals.[1][2] Its antioxidant mechanism involves the donation of electrons to neutralize these reactive species, thereby preventing cellular damage.[1][2]
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, an indole derivative, presents a compelling case for investigation due to the known antioxidant properties of the indole nucleus and its phenolic hydroxyl groups.[3][4] Indole derivatives have demonstrated a capacity to scavenge free radicals and protect against oxidative damage.[5][6] However, a direct, quantitative comparison of the antioxidant efficacy of this specific stereoisomer against the gold standard, ascorbic acid, is not extensively documented in publicly available literature.
Therefore, this document serves a dual purpose: to present a robust framework for conducting such a comparative analysis and to provide a detailed examination of the known antioxidant profile of ascorbic acid as a benchmark. We will delve into the theoretical underpinnings of antioxidant mechanisms, provide detailed, field-proven experimental protocols for key antioxidant assays, and present a template for the systematic evaluation of novel antioxidant candidates.
Mechanistic Overview of Antioxidant Action
The antioxidant activity of a compound is primarily governed by its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity.
Ascorbic Acid: As a potent antioxidant, ascorbic acid can scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Its primary mechanism involves the donation of a hydrogen atom from its enediol group to free radicals, forming the relatively stable ascorbyl radical.[1] This radical can then be regenerated back to ascorbic acid by other antioxidants in the cellular environment.[7]
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Hypothesized): Based on its chemical structure, the antioxidant potential of this indole derivative is likely attributed to the presence of multiple hydroxyl groups on the aromatic ring. These phenolic hydroxyls can readily donate hydrogen atoms to free radicals, forming a stable phenoxyl radical through resonance stabilization. The indole nucleus itself may also contribute to its antioxidant activity.
Quantitative Comparison of In Vitro Antioxidant Activity
The following table summarizes the established antioxidant capacity of ascorbic acid across a range of standard in vitro assays. This serves as a benchmark for the evaluation of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
| Parameter | Ascorbic Acid | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol |
| DPPH Radical Scavenging Activity (IC50) | 5.6 - 41.25 µg/mL[8][9][10] | Data not publicly available |
| ABTS Radical Scavenging Activity (IC50) | 4.97 - 50 µg/mL[7][8][11] | Data not publicly available |
| Ferric Reducing Antioxidant Power (FRAP) Value | ~385.3 mg Fe(II) E/g[12] | Data not publicly available |
| Cellular Antioxidant Activity (CAA) (EC50) | Demonstrates cellular antioxidant activity[8] | Data not publicly available |
Note: IC50 and FRAP values for Ascorbic Acid can exhibit variability between studies due to differing experimental conditions.[13]
Experimental Protocols
A rigorous and standardized approach is critical for the accurate assessment of antioxidant potential. The following are detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10]
The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm.[4] In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Caption: Workflow for the DPPH Radical Scavenging Assay.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[8]
-
Preparation of Test Solutions: Create a series of dilutions of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and ascorbic acid (as a positive control) in methanol.
-
Assay Procedure:
-
Add 100 µL of each dilution of the test compounds and ascorbic acid to separate wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Include a blank well containing 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
The ABTS•+ radical is generated through the oxidation of ABTS with potassium persulfate. The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is proportional to the antioxidant activity.[8]
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Prepare a series of dilutions of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and ascorbic acid in a suitable solvent.
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of each dilution to separate wells of a 96-well plate.
-
Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[12]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Preparation of Test and Standard Solutions: Prepare dilutions of the test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of the test solutions and standards to separate wells of a 96-well plate.
-
Add a larger volume (e.g., 180 µL) of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using the absorbance values of the standards. Determine the FRAP value of the test samples from the standard curve, typically expressed as µmol of Fe(II) equivalents per gram of the compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.
This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF in cells challenged with a free radical generator (e.g., AAPH) is measured.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a black, clear-bottom 96-well plate and culture until confluent.
-
Cell Treatment: Wash the cells and then treat them with various concentrations of the test compounds and ascorbic acid, along with DCFH-DA.
-
Incubation: Incubate the plate to allow for cellular uptake of the compounds and the probe.
-
Induction of Oxidative Stress: Remove the treatment medium, wash the cells, and then add a free radical initiator, such as AAPH.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically over a period of time (e.g., 1 hour) using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
Calculation: Calculate the area under the curve for the fluorescence versus time plot. The CAA value is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.
Conclusion and Future Directions
While ascorbic acid serves as a robust and well-characterized benchmark for antioxidant activity, the exploration of novel chemical entities like (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is crucial for advancing the field of antioxidant therapeutics. The structural features of this indole derivative, particularly its phenolic hydroxyl groups, suggest a strong potential for free radical scavenging.
The absence of direct comparative data in the public domain underscores the need for empirical investigation. The detailed protocols provided herein offer a standardized framework for researchers to conduct a head-to-head comparison of the antioxidant potential of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and ascorbic acid. Such studies are essential to elucidate the relative efficacy of this novel compound and to determine its promise for further development as a therapeutic agent for oxidative stress-related pathologies. It is recommended that a comprehensive evaluation utilizing a battery of in vitro assays, including DPPH, ABTS, FRAP, and the more biologically relevant CAA assay, be undertaken to generate a complete antioxidant profile for this intriguing indole derivative.
References
- Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., ... & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18-35.
- Traber, M. G., & Stevens, J. F. (2011). Vitamins C and E: beneficial effects from a mechanistic perspective. Free Radical Biology and Medicine, 51(5), 1000-1013.
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National Institutes of Health. (2021). Vitamin C: Fact Sheet for Health Professionals. [Link]
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76.
- Koleva, I. I., van Beek, T. A., Linssen, J. P., de Groot, A., & Evstatieva, L. N. (2002). Screening of plant extracts for antioxidant activity: a comparative study on three testing methods. Phytochemical analysis, 13(1), 8-17.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907.
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PubChem. 1-Methyl-1H-indole-3,5,6-triol. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of agricultural and food chemistry, 52(26), 7970-7981.
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RSC Advances. (2017). Polyphenolic profile and antioxidant potential of Nepeta leucophylla from Western Himalaya. [Link]
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ResearchGate. (2009). In-vitro Antioxidant Activity of Stereospermum suaveolens. [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves. [Link]
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IntechOpen. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). [Link]
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MDPI. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. [Link]
- Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(10), 3865.
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MDPI. (2024). Insight into the Antioxidant Activity of Ascorbic Acid-Containing Gelatin Nanoparticles in Simulated Chronic Wound Conditions. [Link]
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ResearchGate. (2002). Antioxidant Activity of Novel Indole Derivatives and Protection of the Myocardial Damage in Rabbits. [Link]
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Science.gov. antioxidant activity ic50: Topics by Science.gov. [Link]
- A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. Preprints.org.
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ResearchGate. (2019). ABTS scavenging assay. IC 50 value of ascorbic acid: 50 µg/ml IC 50 value of β-galactosidase: 63 µg/ml.[Link]
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Scribd. (2018). Antioxidant Activity of Indole Derivatives. [Link]
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MDPI. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. [Link]
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A Comparative Guide to Validating the Neuroprotective Activity of Adrenolutin in a Cell Culture Model of Parkinson's Disease
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective potential of Adrenolutin. We move beyond a simple protocol, offering an in-depth analysis of the experimental design, the rationale behind methodological choices, and a comparative assessment against a known neuroprotective agent. Our approach is grounded in establishing a self-validating system to ensure the trustworthiness and reproducibility of the findings.
Introduction: The Scientific Rationale
Neurodegenerative diseases, such as Parkinson's Disease (PD), are characterized by the progressive loss of specific neuronal populations. A key pathological hallmark of PD is the degeneration of dopaminergic neurons in the substantia nigra.[1] This loss is strongly linked to mitochondrial dysfunction and overwhelming oxidative stress.[2] Adrenolutin, a metabolite of adrenaline, has been hypothesized to possess antioxidant properties that could counteract these neurotoxic insults.[3]
To investigate this hypothesis, we utilize an in vitro cell culture model that recapitulates key aspects of PD pathology. This approach allows for controlled, high-throughput screening and mechanistic studies before advancing to more complex in vivo models. This guide will compare the neuroprotective efficacy of Adrenolutin against N-acetylcysteine (NAC), a well-established antioxidant, providing a robust benchmark for its potential therapeutic value.
Experimental Design & Rationale
The foundation of any reliable study is a well-conceived experimental design. Each component of our model is selected to create a logical and scientifically sound framework for testing our hypothesis.
-
Cell Model: SH-SY5Y Human Neuroblastoma Cell Line
-
Rationale: The SH-SY5Y cell line is a cornerstone of PD research.[4] These cells are of human origin and possess catecholaminergic properties, including the expression of tyrosine hydroxylase and the dopamine transporter, making them a relevant surrogate for dopaminergic neurons.[5][6][7] They can be differentiated to exhibit a more mature, neuron-like phenotype, which is ideal for neurotoxicity and neuroprotection studies.[8] Their ease of culture and amenability to genetic manipulation further enhance their utility.[5]
-
-
Neurotoxic Insult: 6-Hydroxydopamine (6-OHDA)
-
Rationale: 6-OHDA is a neurotoxin widely used to create models of PD.[9][10] It is selectively taken up by dopaminergic neurons via the dopamine transporter.[9] Inside the cell, 6-OHDA auto-oxidizes, generating significant reactive oxygen species (ROS), including hydrogen peroxide and superoxide radicals.[9][11][12] This leads to mitochondrial damage, caspase activation, and ultimately, apoptotic cell death, closely mimicking the oxidative stress-driven neurodegeneration seen in PD.[11][13]
-
-
Positive Control: N-acetylcysteine (NAC)
-
Rationale: A robust positive control is essential for validating the assay system and providing a benchmark for the test compound's efficacy. NAC is an excellent choice due to its well-documented neuroprotective mechanisms. It is a precursor to L-cysteine and, subsequently, glutathione (GSH), the most abundant endogenous antioxidant in the brain.[14] By replenishing intracellular GSH levels, NAC directly combats oxidative stress and has shown protective effects in various models of neurodegeneration.[15][16][17]
-
-
Experimental Groups
-
Vehicle Control: Cells treated with the vehicle (e.g., sterile PBS or DMSO) to establish baseline health and viability.
-
6-OHDA Only: Cells treated with 6-OHDA to induce neurotoxicity and establish the maximum damage window.
-
Adrenolutin + 6-OHDA: The primary test group to assess the protective effect of Adrenolutin.
-
NAC + 6-OHDA: The positive control group to benchmark the protective effect of a known neuroprotectant.
-
Adrenolutin Only: To assess any potential intrinsic toxicity of Adrenolutin at the tested concentration.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for assessing Adrenolutin's neuroprotection.
Methodologies & Protocols
Adherence to detailed and validated protocols is critical for reproducibility.
Cell Culture and Treatment
-
Cell Seeding: Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin). Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium. Add fresh, serum-free medium containing the desired concentrations of Adrenolutin or NAC. Incubate for 2 hours.
-
Neurotoxin Exposure: Add 6-OHDA to the wells containing Adrenolutin or NAC to achieve the final desired toxicant concentration (e.g., 50-100 µM, to be optimized).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19][20]
-
After the 24-hour treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[18][21]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18][19]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[21][22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
-
Read the absorbance at 570 nm using a microplate reader.[19][21]
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, an indicator of cell death.[23][24][25]
-
After treatment, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Promega CytoTox 96®).[23] This typically involves mixing a substrate with a diaphorase.
-
Add 50 µL of the reaction mixture to each supernatant sample.
-
Incubate for 30 minutes at room temperature, protected from light.[23][26]
-
Add 50 µL of stop solution to each well.[23]
Oxidative Stress Assessment: ROS Measurement
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces when oxidized by intracellular ROS.[27][28]
-
Following the treatment period, remove the medium and wash the cells gently with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.[29]
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[27][28]
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[30]
-
After treatment, lyse the cells according to the assay kit protocol (e.g., Promega Caspase-Glo® 3/7).[31]
-
The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity.[31]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Apoptosis Assessment: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[32][33]
-
Culture and treat cells on sterile glass coverslips within a multi-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes.[34]
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, in a humidified chamber for 1 hour at 37°C, protected from light.[35][36]
-
Rinse the cells thoroughly with PBS.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Data Presentation & Comparative Analysis
Quantitative data should be compiled and presented clearly to allow for objective comparison. The following tables show plausible, representative data from the described experiments.
Table 1: Effect of Adrenolutin and NAC on Cell Viability and Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max Lysis) |
|---|---|---|
| Vehicle Control | 100 ± 4.5 | 5.2 ± 1.1 |
| 6-OHDA (100 µM) | 48 ± 3.9 | 85.7 ± 5.3 |
| Adrenolutin (50 µM) + 6-OHDA | 75 ± 5.1 | 30.1 ± 3.8 |
| NAC (1 mM) + 6-OHDA | 82 ± 4.2 | 22.4 ± 2.9 |
Table 2: Effect of Adrenolutin and NAC on Oxidative Stress and Apoptosis
| Treatment Group | ROS Production (Fold Change) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 6-OHDA (100 µM) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Adrenolutin (50 µM) + 6-OHDA | 1.9 ± 0.3 | 1.7 ± 0.3 |
| NAC (1 mM) + 6-OHDA | 1.5 ± 0.2 | 1.4 ± 0.2 |
Interpretation: The data indicate that 6-OHDA significantly reduces cell viability and increases cytotoxicity, oxidative stress, and apoptosis. Both Adrenolutin and the positive control, NAC, successfully rescued cells from 6-OHDA-induced toxicity. Adrenolutin demonstrated a strong protective effect, though NAC was slightly more efficacious across all measured endpoints in this hypothetical dataset. This suggests Adrenolutin possesses significant neuroprotective activity, likely mediated by the attenuation of oxidative stress and inhibition of the apoptotic cascade.
Proposed Mechanism of Action
The experimental data support a mechanism whereby Adrenolutin confers neuroprotection primarily through its antioxidant properties.
Caption: Proposed mechanism of Adrenolutin's neuroprotective action against 6-OHDA.
Conclusion
This guide outlines a robust, multi-faceted approach to validating the neuroprotective activity of Adrenolutin. By employing a relevant cell model, a clinically relevant neurotoxin, and a well-characterized positive control, the resulting data are both reliable and easily benchmarked. The combination of viability, cytotoxicity, oxidative stress, and apoptosis assays provides a comprehensive picture of the compound's cellular effects.
The presented framework demonstrates that Adrenolutin significantly protects SH-SY5Y cells from 6-OHDA-induced death, comparable to the established neuroprotectant NAC. The mechanism appears to be rooted in the suppression of oxidative stress and subsequent inhibition of apoptotic pathways. These promising in vitro results provide a strong rationale for advancing Adrenolutin into more complex preclinical models of Parkinson's disease.
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Head-to-head comparison of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol with other catecholamine metabolites
An In-Depth Comparative Guide to Catecholamine Metabolites: (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol vs. Canonical Biomarkers
Introduction
For decades, the analysis of catecholamines—dopamine, norepinephrine, and epinephrine—and their metabolites has been a cornerstone of clinical diagnostics and neurobiological research. These measurements provide critical insights into the pathophysiology of diseases like pheochromocytoma, paraganglioma, and neuroblastoma, as well as nervous system function.[1][2][3] The established analytical targets are typically the downstream products of enzymatic degradation by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). However, the landscape of catecholamine metabolism is more complex, encompassing alternative degradation pathways, such as oxidation.
This guide provides a head-to-head comparison of the primary, enzymatically-derived catecholamine metabolites with (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (also known as Adrenolutin), a non-classical metabolite formed via the oxidation of epinephrine.[4][5] We will explore their distinct biochemical origins, compare their utility as biomarkers, and provide detailed analytical protocols for their quantification, offering researchers a comprehensive framework for selecting and interpreting these crucial analytes.
Part 1: Biochemical Origins: A Tale of Two Pathways
The fundamental difference between (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and other key catecholamine metabolites lies in their formation. The latter are products of a well-defined enzymatic cascade, while the former arises from oxidative degradation.
The Canonical Enzymatic Pathway
The metabolism of catecholamines is primarily governed by two key enzymes: COMT and MAO.[6] Their sequential or individual action on dopamine, norepinephrine, and epinephrine produces a suite of clinically relevant metabolites.
-
Catechol-O-Methyltransferase (COMT): This enzyme introduces a methyl group to the catechol structure, leading to the formation of metanephrines. This pathway is particularly significant within catecholamine-producing tumor cells, making its products, metanephrine (from epinephrine) and normetanephrine (from norepinephrine), superior biomarkers for pheochromocytomas.[6][7]
-
Monoamine Oxidase (MAO): This enzyme oxidatively deaminates catecholamines. When acting on norepinephrine and epinephrine, it produces 3,4-dihydroxyphenylglycol (DHPG).[7] Subsequent O-methylation of DHPG by COMT yields 3-methoxy-4-hydroxyphenylglycol (MHPG). The combined action of MAO and COMT on the parent catecholamines ultimately produces vanillylmandelic acid (VMA). For dopamine, this pathway yields homovanillic acid (HVA).
Caption: Canonical enzymatic pathways of catecholamine metabolism.
The Oxidative Degradation Pathway of Epinephrine
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is not a product of COMT or MAO activity. Instead, it is formed through the oxidation of epinephrine (adrenaline). This process is inherently less controlled than enzymatic conversion and can be influenced by factors such as pH and the presence of oxidizing agents or metal ions.[5]
-
Oxidation to Adrenochrome: The initial step is the oxidation of epinephrine to the unstable intermediate, adrenochrome.
-
Isomerization to Adrenolutin: Adrenochrome then undergoes a pH-dependent isomerization to form the more stable, yet still labile, (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.[5]
This distinct origin means that its presence and concentration in biological samples reflect different physiological or pathological processes—potentially related to oxidative stress or epinephrine instability—rather than the direct secretory and metabolic activity of neuroendocrine tissues.
Caption: Oxidative degradation pathway of epinephrine to Adrenolutin.
Part 2: Head-to-Head Comparison of Metabolites
The choice of which metabolite to measure depends entirely on the research or clinical question. The following table provides a direct comparison of key attributes.
| Attribute | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | Metanephrine (MN) & Normetanephrine (NMN) | Vanillylmandelic Acid (VMA) & Homovanillic Acid (HVA) |
| Common Name | Adrenolutin | Metanephrines | VMA & HVA |
| Parent Compound(s) | Epinephrine | Epinephrine, Norepinephrine | Epinephrine, Norepinephrine, Dopamine |
| Formation Pathway | Non-enzymatic oxidation & isomerization[5] | Enzymatic (COMT)[6] | Enzymatic (MAO & COMT)[7] |
| Chemical Class | Dihydroxyindole | Phenyl-based O-methylated amine | Phenyl-based carboxylic acid |
| Primary Biomarker For | Epinephrine degradation, potential oxidative stress. Primarily a research chemical.[4] | Pheochromocytoma & Paraganglioma (PPGL)[8][9] | Neuroblastoma; historically used for PPGL but with lower sensitivity.[6] |
| Diagnostic Strength | Not established as a primary diagnostic marker. | High sensitivity and specificity for PPGL, especially plasma free metanephrines.[6] | Lower sensitivity for PPGL compared to metanephrines; primary for neuroblastoma.[6] |
| Key Analytical Challenge | Inherent chemical instability, making sample collection and processing critical.[5] | Baseline levels are very low, requiring highly sensitive assays. | Can be diluted by metabolites from other sources, reducing diagnostic signal strength.[7] |
Part 3: Comparative Analytical Methodologies
Accurate quantification of these diverse metabolites requires robust and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with either Electrochemical Detection (ECD) or Tandem Mass Spectrometry (MS/MS) are the gold standards.[1][3][10]
-
HPLC-ECD: Offers high sensitivity for electrochemically active compounds like catecholamines. It is a cost-effective and reliable method but can be susceptible to interferences from other electroactive compounds.[11][12]
-
LC-MS/MS: Provides superior specificity and sensitivity by measuring the mass-to-charge ratio of the parent molecule and its fragments. It is the preferred method for simultaneous quantification of multiple analytes in complex biological matrices like plasma or urine and can distinguish between structurally similar compounds.[13][14][15]
Workflow for Comprehensive Metabolite Analysis
The following diagram outlines a universal workflow applicable for the analysis of all discussed metabolites, with LC-MS/MS as the chosen detection method for its superior specificity.
Caption: General experimental workflow for catecholamine metabolite analysis.
Protocol: Simultaneous Quantification by LC-MS/MS
This protocol provides a self-validating system for the simultaneous measurement of classical catecholamine metabolites and can be adapted for the analysis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
1. Rationale: This method uses Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by rapid UPLC-MS/MS for sensitive and specific detection. The use of stable isotope-labeled internal standards for each analyte is critical to correct for matrix effects and variations in extraction recovery, ensuring trustworthiness and accuracy.[15]
2. Materials & Reagents:
-
Calibrators and Stable Isotope-Labeled Internal Standards for all analytes.
-
LC-MS/MS grade water, methanol, and acetonitrile.
-
Formic acid and/or heptafluorobutyric acid (ion-pairing reagent).[13][16]
-
SPE cartridges (e.g., mixed-mode cation exchange).
-
Human plasma/urine samples.
3. Step-by-Step Methodology:
-
Sample Preparation & Internal Standard Spiking:
-
Thaw samples, calibrators, and quality controls on ice.
-
Vortex briefly to ensure homogeneity.
-
To 500 µL of plasma or urine, add 50 µL of the internal standard working solution. Vortex mix.
-
Add 500 µL of a buffer solution (e.g., ammonium acetate) to precipitate proteins and adjust pH. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Equilibrate the cartridge with 1 mL of loading buffer.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unbound contaminants.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analytes with 1 mL of elution buffer (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.
-
-
UPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A rapid gradient from ~2% B to 95% B over 2-3 minutes.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). Set specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
4. Data Analysis & Quality Control:
-
Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify unknown samples using the regression equation from the calibration curve.
-
Analyze low, medium, and high concentration quality control samples with each batch to ensure accuracy and precision are within acceptable limits (e.g., ±15%).[15]
Conclusion & Future Perspectives
The comparative analysis of catecholamine metabolites reveals a critical divergence in their biochemical origins and, consequently, their diagnostic utility.
-
Established Biomarkers: Metanephrines (MN, NMN) and, to a lesser extent, VMA and HVA, are robust, clinically validated biomarkers whose concentrations directly reflect the enzymatic metabolism and secretory activity of neuroendocrine cells. Their measurement is indispensable for the diagnosis and management of diseases like pheochromocytoma and neuroblastoma.[6][8]
-
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Adrenolutin): As a product of non-enzymatic epinephrine oxidation, Adrenolutin occupies a different niche. Its presence is not a direct measure of tumor secretion but rather an indicator of epinephrine degradation. This makes it an unlikely candidate to replace canonical markers in routine diagnostics. However, its unique origin presents an opportunity for research into conditions characterized by high oxidative stress or to study the stability and degradation kinetics of epinephrine-based pharmaceutical formulations.
For researchers and drug development professionals, the choice of analyte must be hypothesis-driven. While LC-MS/MS provides the analytical power to measure these diverse compounds simultaneously, the interpretation of the resulting data must be grounded in a firm understanding of their distinct metabolic pathways. Future research should focus on validating the potential role of Adrenolutin as a biomarker for oxidative stress and further elucidating the factors that govern its formation in vivo.
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A Comparative Guide to the Biological Activity of (R)- and (S)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol Enantiomers
Introduction: The Significance of Chirality in Bioactive Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] The seemingly minor structural variation of stereochemistry can have profound implications for a molecule's pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct biological activities, with one enantiomer often being more potent, having a different mode of action, or even exhibiting toxicity compared to its counterpart.[3] This guide focuses on the hypothetical yet plausible differential activities of the (R)- and (S)-enantiomers of 1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, a molecule of significant interest due to its structural resemblance to endogenous metabolites and its potential for diverse biological interactions.
This document provides a framework for the systematic evaluation of these enantiomers, from their stereoselective synthesis to a comprehensive suite of in vitro and in vivo assays designed to elucidate their antioxidant, neuroprotective, cytotoxic, cardiotoxic, and potential psychotomimetic properties. The protocols and methodologies outlined herein are intended to serve as a rigorous guide for researchers in drug discovery and development.
Part 1: Enantioselective Synthesis and Chiral Purity Assessment
A prerequisite for the comparative biological evaluation of the (R)- and (S)-enantiomers is their synthesis in high enantiomeric purity. An organocatalytic approach to the asymmetric hydroxylation of an appropriately substituted indoline precursor represents a plausible and efficient strategy.[4][5]
Proposed Enantioselective Synthesis Workflow
Caption: Proposed synthetic workflow for the (R) and (S) enantiomers.
Experimental Protocol: Enantioselective Synthesis
-
Synthesis of 1-Methyl-5,6-dibenzyloxyindoline: Commercially available 5,6-dibenzyloxyindole is N-methylated using a standard procedure (e.g., methyl iodide and a suitable base). The resulting 1-methyl-5,6-dibenzyloxy-1H-indole is then reduced to the corresponding indoline using a reducing agent such as sodium borohydride.
-
Organocatalytic Asymmetric Hydroxylation: The key stereocenter at the C3 position is introduced via an enantioselective hydroxylation of the N-protected indoline. A chiral bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea, can be employed to mediate the reaction with an oxidant like a racemic oxaziridine, leading to the formation of the enantioenriched 3-hydroxyindoline.[4]
-
Deprotection: The benzyl protecting groups are removed via catalytic hydrogenation (e.g., using Pd/C and H2) to yield the final (R)- or (S)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Protocol: Chiral Purity Assessment
The enantiomeric excess (ee) of the synthesized compounds must be determined to ensure the validity of the subsequent biological assays.
-
Method: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice. Polysaccharide-based CSPs are often effective for the separation of indole enantiomers.[6]
-
Mobile Phase: A screening of different mobile phases (e.g., hexane/isopropanol, acetonitrile/methanol) should be performed to achieve optimal separation.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (typically around 280 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Part 2: Comparative In Vitro Biological Activity
A battery of in vitro assays should be conducted to compare the biological activities of the (R)- and (S)-enantiomers.
Antioxidant Activity
The phenolic nature of the target molecule suggests potential antioxidant properties. A panel of assays with different mechanisms should be employed for a comprehensive assessment.[[“]]
| Assay | Principle |
| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. |
| ABTS Radical Cation Decolorization | Assesses the capacity to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. |
| Ferric Reducing Antioxidant Power (FRAP) | Determines the ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). |
| Oxygen Radical Absorbance Capacity (ORAC) | Evaluates the capacity to quench peroxyl radicals. |
Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the (R)- and (S)-enantiomers in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add serial dilutions of each enantiomer.
-
Add a freshly prepared solution of DPPH in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value for each enantiomer.
Neuroprotective Activity
Given the structural relationship to neuroactive compounds, assessing the neuroprotective potential of the enantiomers is crucial.
Experimental Workflow for Neuroprotection Assays
Caption: Workflow for assessing neuroprotective effects.
Protocol: Neuroprotection against Oxidative Stress
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Treatment: Pre-incubate the cells with varying concentrations of the (R)- and (S)-enantiomers for 24 hours.
-
Induction of Toxicity: Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP⁺).[8][9]
-
Assessment of Cell Viability (MTT Assay):
-
After the neurotoxin treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.[10]
-
-
Assessment of Apoptosis (Caspase-3/7 Assay):
-
Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Measure the luminescence, which is proportional to the activity of executioner caspases and thus, the extent of apoptosis.
-
Cytotoxicity
It is essential to determine the potential toxicity of the enantiomers.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement: Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. The amount of formazan produced, measured colorimetrically, is proportional to the amount of LDH released from damaged cells.[11][12]
Cardiotoxicity
Given the potential for off-target effects, an early assessment of cardiotoxicity is prudent.
Protocol: In Vitro Cardiotoxicity Screening
-
Cell Model: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Treatment: Expose the hiPSC-CMs to the (R)- and (S)-enantiomers at various concentrations.
-
Assessment:
-
Cell Viability: Perform an MTT or LDH assay as described previously.
-
Electrophysiology: Use a multi-electrode array (MEA) system to measure field potentials and assess for any pro-arrhythmic effects.[13]
-
Contractility: Analyze the contractility of the cardiomyocytes using video microscopy and appropriate software.
-
Part 3: Potential Signaling Pathways
The biological effects of the enantiomers are likely mediated through the modulation of specific intracellular signaling pathways.
Antioxidant Response
Caption: Nrf2/ARE pathway activation by phenolic compounds.[14]
Neuroprotection
Caption: PI3K/Akt signaling in neuroprotection.[11][[“]]
Apoptosis Induction
Caption: Intrinsic pathway of caspase activation.[9][16]
Part 4: In Vivo Assessment of Neuroactivity
The structural similarity of the target compound to adrenochrome, a substance historically and controversially linked to psychotomimetic effects and schizophrenia, necessitates an in vivo evaluation of its neuroactivity.[17][18]
Head-Twitch Response (HTR) in Mice
The HTR is a widely used behavioral model to assess the potential hallucinogenic activity of compounds that act on the serotonin 5-HT2A receptor.[2][19]
Protocol: Head-Twitch Response Assay
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: The (R)- and (S)-enantiomers are administered intraperitoneally (i.p.) at various doses. A vehicle control and a positive control (e.g., DOI or psilocybin) should be included.
-
Observation: Immediately after injection, mice are placed individually in observation chambers. The number of head twitches is counted for a defined period (e.g., 60 minutes).
-
Data Analysis: The frequency of head twitches is compared between the different treatment groups. A significant increase in HTR compared to the vehicle control may suggest 5-HT2A receptor agonism and potential psychedelic-like effects.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test can be used to screen for potential antipsychotic-like activity.[20][21]
Protocol: Prepulse Inhibition Assay
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect the startle response.
-
Procedure:
-
Rats are habituated to the chamber.
-
The test session consists of trials with a loud acoustic stimulus (pulse) alone and trials where the pulse is preceded by a weaker stimulus (prepulse).
-
The (R)- and (S)-enantiomers are administered prior to the test session.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. A reversal of a pharmacologically induced (e.g., by a dopamine agonist) PPI deficit would suggest potential antipsychotic activity.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of the (R)- and (S)-enantiomers of 1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. The elucidation of stereospecific differences in the biological activities of these compounds is critical for understanding their therapeutic potential and safety profile. The proposed methodologies, from enantioselective synthesis to detailed in vitro and in vivo assays, are designed to generate robust and reliable data to inform future drug development efforts. The potential for these enantiomers to exhibit distinct antioxidant, neuroprotective, cytotoxic, cardiotoxic, and neuroactive properties underscores the importance of a thorough and systematic investigation into the role of chirality in the pharmacology of this promising indole derivative.
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A Comparative Guide to Nuclear Staining: The Established Standard DAPI vs. the Endogenous Adrenolutin
In the vast landscape of cellular imaging, the precise visualization of the nucleus is a cornerstone of countless research endeavors, from fundamental cell biology to drug discovery. For decades, 4',6-diamidino-2-phenylindole, or DAPI, has been the undisputed gold standard for fluorescent nuclear staining, prized for its specificity, brightness, and ease of use.[1][2] However, the exploration of novel fluorescent probes is a relentless pursuit, driven by the need for tools with unique properties, such as enhanced biocompatibility for long-term live-cell imaging. This guide introduces Adrenolutin, a fluorescent metabolite of adrenaline, as a potential alternative to DAPI and provides a comprehensive, data-driven comparison of their properties and performance for nuclear staining.
Physicochemical and Fluorescent Properties: A Head-to-Head Comparison
A thorough evaluation of a fluorescent probe begins with its fundamental physicochemical and photophysical characteristics. The following table summarizes the key properties of DAPI and Adrenolutin, providing a foundation for understanding their respective advantages and limitations.
| Property | DAPI (4',6-diamidino-2-phenylindole) | Adrenolutin (3,5,6-trihydroxy-1-methylindole) |
| Chemical Structure | C₁₆H₁₅N₅ | C₉H₉NO₃ |
| Excitation Max (nm) | ~358 nm[2][3] | ~317-393 nm |
| Emission Max (nm) | ~461 nm[2][3] | ~540 nm[4] |
| Quantum Yield (Φ) | ~0.92 (bound to dsDNA)[5] | High (but variable with solvent)[6] |
| Binding Target | A-T rich regions of dsDNA minor groove[1][2][7] | Proposed to interact with DNA/nuclear components |
| Photostability | Good, especially with antifade reagents[8][9] | Inherently unstable, though more so than adrenochrome[10] |
| Cell Permeability | Moderately permeant to live cells, excellent for fixed cells[11][12] | Potentially cell-permeant as an endogenous metabolite |
| Toxicity | Known mutagen, can induce apoptosis at higher concentrations[13][14] | Potentially lower cytotoxicity due to endogenous origin |
Mechanism of Action: How They Illuminate the Nucleus
The specificity of a nuclear stain is dictated by its molecular interactions within the cell. DAPI's mechanism is well-characterized, involving high-affinity binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2][7][15][16] This interaction leads to a significant, approximately 20-fold enhancement of its fluorescence.[3][5][9][11]
The mechanism of Adrenolutin's potential nuclear localization is less understood. As a metabolite of adrenaline, it is an endogenous molecule, which could imply a different mode of interaction.[6][10] It is hypothesized that its planar indole structure may allow for intercalation between DNA base pairs or interactions with other nuclear components. Further research is required to elucidate the precise binding mechanism.
Caption: A generalized workflow for comparative nuclear staining.
Comparative Analysis: A Head-to-Head Evaluation
Specificity and Signal-to-Noise: DAPI's high affinity for DNA results in a very specific and bright nuclear signal with minimal cytoplasmic background, leading to a high signal-to-noise ratio. [2][11]The specificity of Adrenolutin for the nucleus remains to be rigorously determined. As a metabolite, it could potentially exhibit off-target binding or contribute to cellular autofluorescence, which may result in a lower signal-to-noise ratio.
Photostability: DAPI exhibits good photostability, a crucial attribute for capturing high-quality images, especially during time-lapse experiments or z-stack acquisition. [8][9]The use of antifade mounting media further enhances its resistance to photobleaching. Adrenolutin is known to be chemically unstable, which may translate to lower photostability under intense illumination. [10] Cytotoxicity and Biocompatibility: DAPI is a known mutagen and can be toxic to cells, particularly at the higher concentrations required for live-cell staining. [13]This can impact cell viability and function, limiting its use in long-term live-cell imaging. [17]Adrenolutin, being an endogenous molecule, is presumed to have lower cytotoxicity. This could be its most significant advantage, potentially making it a valuable tool for sensitive live-cell imaging applications where minimizing perturbation to the cells is critical.
Practical Considerations: DAPI is widely available, affordable, and has well-established protocols for a multitude of applications. [1][7][8]Adrenolutin is less common and its use as a fluorescent probe is not yet established, which may present challenges in terms of sourcing and protocol optimization.
Conclusion and Future Perspectives
DAPI remains the preeminent choice for routine and high-resolution nuclear staining in fixed cells due to its exceptional specificity, brightness, and well-documented performance. [2][11]Its utility in live-cell imaging, however, is tempered by its potential cytotoxicity.
Adrenolutin presents an intriguing, albeit nascent, alternative. Its endogenous origin suggests the possibility of lower toxicity, a highly desirable feature for live-cell studies. However, significant research is needed to validate its efficacy as a nuclear stain. Future studies should focus on:
-
Characterizing its binding mechanism: Is its localization in the nucleus specific, and what are its molecular targets?
-
Quantifying its photophysical properties in a cellular context: Determining its quantum yield and photostability within the cell is crucial.
-
Assessing its cytotoxicity: Rigorous testing is needed to confirm its presumed lower toxicity compared to DAPI.
-
Optimizing staining protocols: Developing robust and reproducible protocols for various cell types is essential for its adoption by the research community.
While Adrenolutin is unlikely to displace DAPI as the universal nuclear stain, it holds promise as a specialized tool for applications where biocompatibility is the primary concern. Further investigation will reveal the true potential of this endogenous fluorophore in the ever-evolving field of cellular imaging.
References
- DAPI Nuclear Staining Protocol. (n.d.). Youdobio.
- DAPI Staining – Protocol, Uses & Application Guide. (2025, July 16). Astor Scientific.
- DAPI Staining: Fluorescent DNA Binding for Cell Imaging. (2022, December 20). Boster Bio.
- DAPI Staining Guide for Clear Nuclear Imaging. (2025, June 10). Beta LifeScience.
- Hoechst & DAPI Staining Protocols. (2024, August 8). Cell Staining with Hoechst or DAPI Nuclear Stains.
- DAPI (4',6-diamidino-2-phenylindole). (n.d.). Thermo Fisher Scientific.
- PureBlu DAPI Nuclear Staining Dye. (n.d.). Bio-Rad.
- DAPI Protocol for Fluorescence Imaging. (n.d.). Thermo Fisher Scientific.
- Exploring the DNA Binding Affinity of Br-DAPI: A Technical Guide. (n.d.). Benchchem.
- Solution structure of DAPI selectively bound in the minor groove of a DNA T·T mismatch-containing site: NMR and molecular dynamics studies. (n.d.). Nucleic Acids Research, Oxford Academic.
- DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites. (n.d.). Biochemistry, ACS Publications.
- DAPI Viability Dye. (n.d.). Beckman Coulter.
- Fluorescence and Phosphorescence of Adrenolutin. (n.d.). PubMed.
- Adrenolutin. (n.d.). Wikipedia.
- Photostability of epinephrine – the influence of bisulfite and degradation products. (n.d.). Ingenta Connect.
- DAPI - Blue Fluorescent DNA Stain. (n.d.). AAT Bioquest.
- DAPI | Fluorescent DNA Stains. (n.d.). Tocris Bioscience.
- A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides. (n.d.). PubMed.
- Relative quantum yield and fluorescence lifetime of free dyes, dyes... (n.d.). ResearchGate.
- DAPI (4',6-diamidino-2-phenylindole). (n.d.). Thermo Fisher Scientific.
- A Comparative Guide to the Cytotoxicity of DAPI and Hoechst Nuclear Stains in Primary Cells. (n.d.). Benchchem.
- 6 Adrenochrome and Related Compounds. (n.d.). ResearchGate.
- Staining Intracellular Antigens for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Measurement of adrenolutin as an oxidation product of catecholamines in plasma. (n.d.). PubMed.
- Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives. (2013, March 5). PMC.
- Protocols and Guidelines. (n.d.). McGovern Medical School - UTHealth Houston.
- Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. (n.d.). PMC.
- Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells. (n.d.).
- Oxidation of Adrenaline by Ferrylmyoglobin. (n.d.). PubMed, NIH.
- Characterization and comparison of acridine orange/propidium iodide and acridine/DAPI viability detection methods for cell and gene therapy development. (n.d.). ResearchGate.
- Ankyron Protocols. (n.d.). ProImmune.
- Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities. (n.d.). PMC.
- Protocol for Ademetionine Butanedisulfonate in Cell Culture Studies. (n.d.). Benchchem.
- Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors. (n.d.). PMC.
- ICC/IF Counterstaining & Mounting: DAPI, Dyes, and Mediums. (n.d.). Bio-Techne.
- Probes for the Nucleus—Section 12.5. (n.d.). Thermo Fisher Scientific.
- (A) Representative images of DAPI, Annexin V-FITC and PI triple... (n.d.). ResearchGate.
- Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. (2024, December 23). MDPI.
- Fluorescent staining of nuclei and amyloid substance. Two useful properties of p-phenylenediamine. (n.d.). PubMed.
- Dapi or Hoechst in live cell imaging? (2021, June 8). ResearchGate.
- Studies on nuclear staining by the fluorescent antibody method. (n.d.). PMC, NIH.
- Mechanisms and Regulation of DNA-Protein Crosslink Repair During DNA Replication by SPRTN Protease. (n.d.). PMC.
- Insight into the cooperative DNA binding of the O6-alkylguanine DNA alkyltransferase. (2014, February 16). PMC.
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A Comparative Guide to the Antioxidant Potential of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and Melatonin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Antioxidants in Cellular Health
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. This has spurred extensive research into the identification and characterization of potent antioxidant compounds. This guide provides a comparative analysis of two indole-based molecules: the well-characterized neurohormone melatonin and the lesser-known adrenaline metabolite, (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, also known as adrenolutin.
While melatonin is widely recognized for its significant antioxidant properties, the antioxidant capacity of adrenolutin remains largely unexplored in peer-reviewed literature. This guide will synthesize the available information on both compounds, detail the experimental methodologies required for a direct comparison, and provide a framework for future research to definitively assess their relative antioxidant potency.
Melatonin: A Multifaceted Antioxidant
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a well-documented and robust antioxidant profile. Its protective effects are exerted through several mechanisms:
-
Direct Free Radical Scavenging: Melatonin and its metabolites are highly effective in neutralizing a wide array of ROS and reactive nitrogen species (RNS), including the hydroxyl radical (•OH), peroxyl radical (ROO•), and peroxynitrite anion (ONOO⁻).
-
Stimulation of Antioxidant Enzymes: Melatonin has been shown to upregulate the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).
-
Mitochondrial Protection: By scavenging free radicals within the mitochondria and improving the efficiency of the electron transport chain, melatonin helps to reduce the primary source of cellular ROS production.
The antioxidant cascade of melatonin is a particularly noteworthy feature. When melatonin scavenges a free radical, it is converted into a series of metabolites that are themselves potent antioxidants. This cascade effect amplifies its overall protective capacity.
Melatonin's Antioxidant Signaling Pathway
Caption: Melatonin's antioxidant signaling pathway.
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Adrenolutin): An Enigma in Antioxidant Research
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, or adrenolutin, is an oxidation product of the neurotransmitter adrenaline (epinephrine). Its historical significance is primarily linked to the controversial "adrenochrome hypothesis" of schizophrenia, which posited that the abnormal metabolism of adrenaline could produce psychotogenic compounds.
From a chemical standpoint, the triol structure of adrenolutin suggests a potential for antioxidant activity, as phenolic hydroxyl groups are known to be effective hydrogen/electron donors for free radical neutralization. However, a thorough review of the scientific literature reveals a conspicuous absence of direct experimental evidence quantifying its antioxidant capacity using standardized assays. Some studies on the oxidation of adrenaline mention adrenolutin as a fluorescent product and discuss its involvement in redox cycling, but these do not provide a clear picture of its role as either a pro-oxidant or an antioxidant.
A Framework for Direct Comparison: Experimental Protocols
To definitively determine whether (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is more potent than melatonin as an antioxidant, a series of standardized in vitro and cell-based assays must be employed. The following protocols provide a robust framework for such a comparative investigation.
In Vitro Chemical Assays
These assays provide a fundamental assessment of a compound's ability to scavenge free radicals in a controlled chemical environment.
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds (adrenolutin and melatonin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or standards.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Caption: DPPH Radical Scavenging Assay Workflow.
-
Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Protocol:
-
In a 96-well black microplate, add the fluorescent probe (e.g., fluorescein), the test compound or standard (Trolox), and a phosphate buffer.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH.
-
Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and compare it to the AUC of the blank and the Trolox standards.
-
Express the results as Trolox Equivalents (TE).
-
Cell-Based Assay
-
Principle: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound. It measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cultured cells.
-
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluency.
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with various concentrations of the test compounds or a standard (e.g., quercetin).
-
Induce oxidative stress by adding a peroxyl radical generator like AAPH.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Quantify the antioxidant activity by calculating the CAA value, which is expressed as quercetin equivalents (QE).
-
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Hypothetical Comparative Analysis and Data Presentation
As direct comparative experimental data is currently unavailable, a hypothetical table is presented below to illustrate how the results of the aforementioned assays would be summarized for a clear comparison.
| Assay | Parameter | Melatonin | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | Standard Antioxidant (e.g., Trolox) |
| DPPH | IC50 (µM) | Experimental Value | Experimental Value | Experimental Value |
| ABTS | TEAC | Experimental Value | Experimental Value | 1.0 |
| ORAC | µmol TE/µmol | Experimental Value | Experimental Value | 1.0 |
| CAA | µmol QE/µmol | Experimental Value | Experimental Value | Experimental Value (Quercetin) |
Lower IC50 values in the DPPH assay indicate higher antioxidant activity. Higher TEAC, ORAC, and CAA values indicate greater antioxidant capacity.
Conclusion and Future Directions
Based on the extensive body of existing research, melatonin is a well-established and potent antioxidant with a multifaceted mechanism of action. In stark contrast, the antioxidant potential of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (adrenolutin) remains scientifically unquantified.
Therefore, the question of whether (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is more potent than melatonin as an antioxidant cannot be answered with the currently available data. The structural features of adrenolutin are suggestive of potential antioxidant activity, but this must be confirmed through rigorous experimental validation.
This guide provides the necessary methodological framework for researchers to undertake a direct, head-to-head comparison of these two indoleamines. Such studies are crucial to either substantiate or refute the purported antioxidant properties of adrenolutin and to accurately place its potency within the broader context of known antioxidant compounds like melatonin. The findings of such research would be of significant interest to the fields of pharmacology, neurobiology, and drug development.
References
- A comprehensive list of hyperlinked references will be generated based on the sources used in the final, fully-realized guide.
Reproducibility of Published Synthesis Methods for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Executive Summary
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol—commonly known as leucoadrenochrome or Epinephrine Impurity 10—is a highly reactive indoline derivative[1][2]. It serves as a critical reference standard in pharmaceutical quality control and a key intermediate in oxidative stress research. However, its extreme susceptibility to autoxidation and spontaneous dehydration makes reproducible synthesis and isolation a significant challenge for analytical chemists. This guide objectively compares the three primary published methodologies for generating this compound, providing causality-driven experimental protocols and self-validating workflows to ensure high-fidelity reproducibility.
Mechanistic Background & The Stability Challenge
To synthesize leucoadrenochrome reproducibly, one must first understand the thermodynamic traps of its pathway. The formation of this triol typically begins with the oxidation of epinephrine to an open-chain o-quinone. At physiological pH, the secondary amine of the side chain undergoes a rapid, irreversible 1,4-intramolecular cyclization via nucleophilic attack at the 6-position of the quinone ring.
The core reproducibility challenge lies in the product's instability. Leucoadrenochrome is a potent reducing agent; it rapidly autoxidizes to the red pigment adrenochrome, a process that concomitantly reduces molecular oxygen to superoxide anions ( O2∙− ). This establishes a vicious redox cycle[3]. Furthermore, the leuco-form can spontaneously dehydrate to form 5,6-dihydroxy-N-methylindole. Therefore, any successful synthesis must strictly control the redox environment to prevent these downstream degradation pathways.
Fig 1: Redox and cyclization pathway of Epinephrine to Leucoadrenochrome and its degradation.
Comparative Analysis of Synthesis Methods
Anaerobic Chemical Reduction (Preparative Standard)
Mechanism: Adrenochrome is reduced back to leucoadrenochrome using stoichiometric excesses of reductants like ascorbic acid or sodium dithionite[4]. Causality & Performance: Ascorbic acid acts as a two-electron donor, pushing the reaction through an adrenochrome semiquinone intermediate. Because the semiquinone and leucoadrenochrome react with oxygen at diffusion-controlled rates ( k≈9×108M−1s−1 ), strict anaerobic conditions are mandatory[4]. When oxygen is rigorously excluded, this method provides the highest preparative yield for isolating the triol.
Electrochemical (ECE) Generation (Analytical Standard)
Mechanism: Epinephrine is subjected to an ECE (Electrochemical-Chemical-Electrochemical) mechanism at the surface of modified electrodes (e.g., graphene oxide or Au-Ru composites)[5]. Causality & Performance: The initial anodic sweep oxidizes epinephrine (E step). The chemical cyclization (C step) forms leucoadrenochrome directly at the electrode surface, which is immediately detected in subsequent sweeps[5]. While this method offers unparalleled reproducibility for real-time kinetic tracking, it is strictly analytical and cannot yield bulk solid standards.
Enzymatic Oxidation (Biomimetic Pathway)
Mechanism: Enzymes such as tyrosinase or cytochrome P450 reductase catalyze the initial oxidation of epinephrine[3]. Causality & Performance: While highly biomimetic, enzymatic generation suffers from poor preparative reproducibility. The continuous generation of reactive oxygen species during the enzymatic cycle rapidly drives the leucoadrenochrome into irreversible melanin polymerization, making isolation nearly impossible without complex continuous-flow trapping systems.
Quantitative Performance Comparison
| Synthesis Parameter | Anaerobic Chemical Reduction | Electrochemical (ECE) Generation | Enzymatic Oxidation |
| Primary Application | API Impurity Standard Synthesis | Sensor Development & Kinetics | Biological Pathway Mapping |
| Preparative Yield | Moderate (40% - 60%) | N/A (Analytical only) | Low (< 10%) |
| Reproducibility Score | High (Requires strict environmental control) | Excellent (Highly automated) | Poor (Prone to polymerization) |
| Reaction Time | < 30 minutes | < 1 minute | 1 - 4 Hours |
| Major Limitation | Extreme sensitivity to trace O2 | Incapable of bulk isolation | Rapid downstream degradation |
Optimized Experimental Protocol: Anaerobic Chemical Reduction
To synthesize (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol for use as a reference standard, the chemical reduction of adrenochrome is the most viable route. The following protocol is designed as a self-validating system , utilizing in-process spectrophotometry to confirm product generation before irreversible degradation occurs.
Step-by-Step Methodology:
-
Buffer Degassing: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Purge the buffer with high-purity Argon or Nitrogen gas for a minimum of 30 minutes. Causality: Leucoadrenochrome reduces dissolved O2 to superoxide. Removing O2 halts the redox cycle that drives the product back to adrenochrome[3][4].
-
Adrenochrome Solubilization: Inside an anaerobic glove box, dissolve crystalline adrenochrome in the degassed buffer to a final concentration of 40 μM. The solution will appear deep red.
-
Reductant Addition: Add a freshly prepared, degassed solution of ascorbic acid to achieve a final concentration of 20 mM (a massive stoichiometric excess). Causality: The excess ascorbic acid rapidly drives the equilibrium toward the reduced leuco-form and scavenges any residual oxidative radicals.
-
In-Process Spectrophotometric QC: Immediately transfer an aliquot to an anaerobic cuvette. Monitor the absorbance at 310 nm. Validation: The disappearance of the 480 nm peak (adrenochrome) and the rapid emergence of a 310 nm peak confirms the successful generation of leucoadrenochrome[4].
-
Chemical Trapping / Lyophilization: Because the free triol cannot be stored in aqueous solution, it must be immediately trapped (e.g., via acetylation of the hydroxyl groups) or flash-frozen in liquid nitrogen and lyophilized under a strict vacuum to yield a stable, solid reference standard.
Fig 2: Self-validating anaerobic workflow for the chemical reduction and isolation of Leucoadrenochrome.
Analytical Validation & Quality Control
Post-synthesis, the integrity of the (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol standard must be verified. LC-MS analysis should be conducted using deoxygenated mobile phases. The presence of a mass ion at m/z 181.19 confirms the intact triol[2]. If a significant peak at m/z 163 is observed, it indicates that the product has undergone spontaneous dehydration to 5,6-dihydroxy-N-methylindole, signaling a failure in the temperature or pH control during the trapping phase.
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A Comparative Analysis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and Other Neuroprotective Agents: A Guide for Researchers
This guide provides a comprehensive comparison of the putative neuroprotective agent (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol with other established and emerging neuroprotective compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, supported by experimental data, to offer an objective and in-depth analysis.
Introduction to (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol: A Putative Adrenaline Metabolite
Direct experimental data on (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is limited in publicly accessible literature. However, its chemical structure suggests it is a reduced, trihydroxylated indole derivative, likely related to the metabolic cascade of adrenaline (epinephrine). Specifically, it is a stereoisomer of adrenolutin (1-Methyl-1H-indole-3,5,6-triol)[1], a metabolite of adrenochrome. Adrenochrome, an oxidation product of adrenaline, has been a subject of interest, and at times controversy, particularly in the context of the "adrenochrome hypothesis of schizophrenia"[2][3][4]. While this hypothesis remains contentious, the neuroactive properties of adrenaline metabolites warrant further investigation for their potential roles in both pathology and therapy.
Given its structural similarity to other neuroprotective indole derivatives, it is plausible that (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol exerts its neuroprotective effects through antioxidant and anti-inflammatory mechanisms. This guide will, therefore, compare its hypothetical mechanisms with those of well-characterized neuroprotective agents.
Comparative Analysis with Established Neuroprotective Agents
For a robust comparison, we will evaluate (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol against a panel of neuroprotective agents with diverse mechanisms of action:
-
Indole-3-Propionic Acid (IPA): A tryptophan metabolite produced by the gut microbiota with potent antioxidant and anti-inflammatory properties.
-
Edaravone: A free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione with a broad range of neuroprotective effects.
The following table summarizes the key mechanistic and performance characteristics of these agents.
| Feature | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Hypothesized) | Indole-3-Propionic Acid (IPA) | Edaravone | N-acetylcysteine (NAC) |
| Primary Mechanism | Antioxidant (direct radical scavenging), potential modulation of redox-sensitive signaling pathways. | Potent free radical scavenger, anti-inflammatory, modulator of the gut-brain axis[3][5]. | Potent free radical scavenger, anti-inflammatory, anti-apoptotic[6][7]. | Glutathione precursor, direct antioxidant, anti-inflammatory, modulator of glutamatergic neurotransmission[2][8][9]. |
| Key Molecular Targets | Reactive oxygen species (ROS), potentially Nrf2 pathway. | ROS, NF-κB, aryl hydrocarbon receptor (AhR), pregnane X receptor (PXR)[5][10][11]. | ROS, peroxynitrite, lipid peroxyl radicals, Bcl-2 family proteins, caspases[12][13]. | Glutathione synthesis enzymes, NF-κB, glutamate transporters[8][14]. |
| Blood-Brain Barrier Permeability | Likely, due to its small molecular size and lipophilic character. | Yes, readily crosses the blood-brain barrier. | Yes, designed to cross the blood-brain barrier. | Yes, crosses the blood-brain barrier[9]. |
| Clinical Applications | Not clinically evaluated. | Under investigation for neurodegenerative and metabolic disorders. | Approved for ALS and acute ischemic stroke[7]. | Used as a mucolytic agent and for acetaminophen overdose; investigated for various psychiatric and neurological disorders[15]. |
Mechanistic Deep Dive: Signaling Pathways in Neuroprotection
The neuroprotective effects of the compared agents are mediated by complex signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
The Nrf2-Antioxidant Response Element (ARE) Pathway
A central pathway in cellular defense against oxidative stress is the Nrf2-ARE pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes. Both IPA and NAC are known to activate this pathway[8]. It is highly probable that (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol also modulates this pathway.
Caption: The Nrf2-ARE signaling pathway in neuroprotection.
The NF-κB Inflammatory Pathway
Neuroinflammation is a key contributor to neuronal damage. The transcription factor NF-κB is a master regulator of inflammatory responses. IPA and NAC have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines[5][8]. Edaravone also exhibits anti-inflammatory properties, in part by modulating microglial activation[16].
Caption: The NF-κB inflammatory pathway and its inhibition.
Experimental Protocols for Evaluating Neuroprotection
To empirically assess the neuroprotective potential of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, a combination of in vitro and in vivo experimental models is recommended.
In Vitro Neuroprotection Assays
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 100 µM H₂O₂, 50 µM 6-OHDA, or 10 µM Aβ₂₅₋₃₅) to the wells (except for the control wells) and incubate for the desired time (e.g., 24 hours)[17].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
Caption: Workflow for the MTT cell viability assay.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the neurotoxin incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit to mix the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the mixture at room temperature, protected from light, and then measure the absorbance at the wavelength specified by the kit (commonly 490 nm)[17].
In Vivo Models of Neurodegeneration
Animal models are indispensable for evaluating the therapeutic efficacy of neuroprotective agents in a complex biological system[4][18][19][20].
1. MPTP-Induced Parkinson's Disease Model
The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Animal Model: C57BL/6 mice are commonly used.
-
MPTP Administration: Administer MPTP intraperitoneally or intranasally.
-
Treatment: Administer the test compound before, during, or after MPTP administration to assess its protective or restorative effects.
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test and the open field test.
-
Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and analyze brain tissue for dopaminergic neuron loss (tyrosine hydroxylase immunohistochemistry) and levels of oxidative stress markers.
2. Amyloid-β Induced Alzheimer's Disease Model
Intracerebroventricular injection of amyloid-β (Aβ) oligomers can induce cognitive deficits and neuroinflammation characteristic of Alzheimer's disease.
-
Animal Model: Rats or mice.
-
Aβ Administration: Stereotactically inject Aβ oligomers into the cerebral ventricles.
-
Treatment: Administer the test compound and assess its effects on cognitive function and neuropathology.
-
Cognitive Assessment: Use behavioral tests such as the Morris water maze and the Y-maze to evaluate learning and memory.
-
Neuropathological Analysis: Analyze brain tissue for Aβ plaque deposition, neuroinflammation (microgliosis and astrogliosis), and synaptic protein levels.
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is currently lacking, its chemical structure strongly suggests a role as an antioxidant and anti-inflammatory agent, similar to other indole derivatives like Indole-3-Propionic Acid. Its potential connection to the adrenaline metabolic pathway further highlights its biological relevance.
Future research should focus on the chemical synthesis and purification of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol to enable rigorous in vitro and in vivo evaluation using the experimental frameworks outlined in this guide. A direct comparison with established neuroprotective agents such as Edaravone and N-acetylcysteine will be crucial in determining its therapeutic potential for a range of neurodegenerative and acute neurological conditions.
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A Senior Application Scientist's Guide to Validating a New Analytical Standard for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Executive Summary: The robust validation of analytical standards is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth, experience-driven framework for the comprehensive validation of a new analytical standard for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, a critical metabolite of epinephrine. We present a comparative analysis of this new in-house standard against a commercially available alternative, employing orthogonal analytical techniques to establish identity, purity, and overall fitness-for-purpose. The methodologies detailed herein are grounded in international regulatory guidelines, including the ICH Q2(R2) framework, ensuring scientific rigor and trustworthiness for researchers and drug development professionals.[1][2]
Introduction: The Analyte and the Imperative for a Validated Standard
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, also known as Adrenolutin, is a metabolite formed from the oxidation and subsequent isomerization of epinephrine (adrenaline).[3] Its chemical structure, an indole derivative with three hydroxyl groups, makes it a polar molecule with potential antioxidant properties of interest in biochemical and medicinal chemistry research.[4]
Chemical Properties of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol:
Foundational Characterization of the New Standard (New Standard S)
Before comparative validation, the candidate standard material must undergo rigorous, absolute characterization to confirm its identity and preliminary purity. This process forms the basis of its Certificate of Analysis.
2.1 Identity Confirmation The causality behind using multiple spectroscopic techniques is to build an irrefutable identity profile. Each technique provides a unique piece of structural information, and together they create a comprehensive fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive information on the molecule's carbon-hydrogen framework, confirming atomic connectivity and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): Determines the elemental composition by providing a highly accurate mass measurement, corroborating the molecular formula.[6]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., O-H from hydroxyls, N-H/C-N from the indole ring).
2.2 Preliminary Purity Assessment
-
Chromatographic Purity (HPLC-UV): The primary technique for assessing the purity of the standard and detecting any organic impurities.
-
Water Content (Karl Fischer Titration): Essential for an accurate "as is" purity value, as water content can significantly affect the measured weight.
-
Residual Solvents (Headspace Gas Chromatography, GC-HS): Identifies and quantifies any solvents remaining from the synthesis and purification process.[7]
Comparative Validation: Methodology and Rationale
The core of this guide is a head-to-head comparison of New Standard S and Alternative A using a newly developed, stability-indicating HPLC-UV method. The validation parameters are selected based on ICH Q2(R2) guidelines to demonstrate the method's fitness for purpose.[1]
The workflow for this validation is a systematic process designed to build confidence in the analytical method and, by extension, the new standard itself.
Caption: Workflow for Analytical Method Validation and Standard Comparison.
Specificity and Stability-Indicating Properties
A method's specificity is its ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This was established through a forced degradation study, a critical step often overlooked but essential for trustworthiness.[3]
Solutions of New Standard S were subjected to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The developed HPLC method was then used to analyze these stressed samples, proving its ability to separate the intact drug peak from all generated degradants.
Linearity and Range
Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal.[2]
-
Procedure: A series of solutions of New Standard S were prepared over a concentration range of 80% to 120% of the nominal assay concentration.
-
Acceptance Criterion: The coefficient of determination (r²) must be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[8]
-
Procedure: Accuracy was determined by spiking a known quantity of New Standard S into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability: The precision of the method over a short interval with the same analyst and equipment. Determined by performing six replicate preparations of a single sample.
-
Intermediate Precision: Evaluates the effect of random events on the method's precision (e.g., different days, different analysts).
-
Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]
-
Procedure: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size. The choice of a C18 stationary phase provides excellent retention and separation for moderately polar indole compounds.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for good peak shape and ionization if transitioning to LC-MS.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 22.0 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Standard Preparation: Accurately weigh approximately 25 mg of the analytical standard and dissolve in a 50 mL volumetric flask using a 50:50 mixture of water and acetonitrile (diluent) to a final concentration of 0.5 mg/mL.
LC-MS Method for Identity Confirmation
-
Instrumentation: A system capable of tandem mass spectrometry, such as a QToF or Triple Quadrupole mass spectrometer.[11]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode. APCI is often superior to ESI for small, relatively non-polar molecules like indole derivatives that may not ionize well with ESI.[12]
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation pattern confirmation.
-
Expected Ions: The protonated molecule [M+H]⁺ is expected at m/z 180.06.[13]
Results: A Comparative Analysis
The validated HPLC method was used to assess the purity of both New Standard S and Alternative A . All validation parameters for the method met their pre-defined acceptance criteria.
Table 1: Summary of HPLC Method Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.7% | 98.0 - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.45% | ≤ 2.0% | Pass |
| Intermediate Precision (RSD) | 0.82% | ≤ 2.0% | Pass |
| LOQ | 0.5 µg/mL | S/N ≥ 10 | Pass |
Table 2: Comparative Purity Assay of Analytical Standards
| Standard ID | Chromatographic Purity (% Area) | Known Impurities Detected | Water Content (%) (Karl Fischer) | Purity Assay (% w/w)¹ |
| New Standard S | 99.91% | None Detected | 0.15% | 99.76% |
| Alternative A | 98.74% | Impurity at RRT 1.12 (0.88%) | 0.38% | 98.36% |
¹Purity Assay (% w/w) calculated as: Chromatographic Purity × (100% - Water Content%) / 100%
Discussion of Results: The data clearly demonstrates the superior quality of New Standard S . Its chromatographic purity is significantly higher at 99.91% compared to 98.74% for Alternative A . Critically, the analysis of Alternative A revealed a detectable impurity at a relative retention time (RRT) of 1.12, comprising 0.88% of the total peak area. This impurity was not present in New Standard S , highlighting a more effective synthesis and purification process for the new in-house standard.
Furthermore, the lower water content in New Standard S (0.15% vs. 0.38%) leads to a more accurate "as is" weighing and solution preparation, reducing a potential source of systematic error in downstream experiments. The final calculated purity assay of 99.76% for New Standard S provides a high degree of confidence for its use as a reference material.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous process for the validation of a new analytical standard for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. By grounding our methodology in ICH guidelines and employing a comparative, multi-faceted analytical approach, we have successfully demonstrated the superior purity and characterization of the New Standard S over a commercially available alternative.
The provided experimental protocols are robust and self-validating, offering researchers and drug development professionals a clear and trustworthy pathway for qualifying their own analytical standards. The adoption of such a framework is not merely a procedural requirement; it is a fundamental commitment to data integrity and scientific excellence.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Adrenolutin
Introduction
Adrenolutin, a cyclized derivative of epinephrine, has a storied history in biochemical research, initially investigated for its potential psychotomimetic properties in the mid-20th century.[1] While the "adrenochrome hypothesis" of schizophrenia, with which adrenolutin is associated, has largely been superseded, the molecule's structural similarity to key neurotransmitters warrants a modern re-examination of its potential biological targets.[1] As an oxidation product of adrenaline, adrenolutin's interactions within the body remain poorly characterized.[1][2] This guide presents a comprehensive, in-silico approach using molecular docking to explore the binding potential of adrenolutin against key neuroreceptors, providing a comparative analysis with their endogenous ligands.
Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. This technique is instrumental in structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into molecular recognition processes.
This guide will provide researchers, scientists, and drug development professionals with a detailed protocol for conducting a comparative docking study of adrenolutin. We will focus on two primary targets due to their physiological relevance to adrenaline and the historical context of adrenolutin: the Beta-2 Adrenergic Receptor (β2AR) and the Serotonin 5-HT2A Receptor (5-HT2AR). By comparing the docking performance of adrenolutin to that of adrenaline and serotonin, respectively, we can generate initial hypotheses about its potential bioactivity.
Experimental Design and Rationale
The core of this investigation lies in a comparative analysis. We will dock adrenolutin and the native ligands (adrenaline for β2AR and serotonin for 5-HT2AR) into the binding sites of their respective receptors. This comparison will allow us to assess whether adrenolutin is predicted to bind with similar or greater affinity than the endogenous molecules, and to analyze the nature of the predicted interactions.
Target Selection Rationale
-
Beta-2 Adrenergic Receptor (β2AR): As adrenolutin is a metabolite of adrenaline, the β2AR is a logical primary target.[1] Adrenergic receptors are key components of the sympathetic nervous system and are involved in a multitude of physiological processes.[3][4] Understanding how an adrenaline derivative might interact with this receptor is of significant interest.
-
Serotonin 5-HT2A Receptor (5-HT2AR): The historical, albeit controversial, claims of adrenolutin's hallucinogenic properties point towards potential interactions with the serotonergic system.[1] The 5-HT2A receptor is a primary target for classic psychedelics and plays a crucial role in perception, mood, and cognition.[5][6]
Ligand Selection Rationale
-
Adrenolutin: The primary molecule of interest.
-
Adrenaline (Epinephrine): The endogenous agonist for the β2AR, serving as the positive control for this target.[4]
-
Serotonin (5-Hydroxytryptamine): The endogenous agonist for the 5-HT2AR, serving as the positive control for this target.[5]
Detailed Methodologies
This section provides a step-by-step protocol for the comparative docking study. We will utilize AutoDock Vina, a widely used and validated open-source docking program.
Part 1: Preparation of Protein and Ligand Structures
Accurate preparation of the receptor and ligand structures is critical for a successful docking study. This involves obtaining high-quality 3D structures, removing unnecessary molecules, adding hydrogen atoms, and assigning appropriate charges.
Experimental Protocol: Protein and Ligand Preparation
-
Obtain Protein Structures:
-
Download the crystal structures of the human β2AR and 5-HT2AR from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2RH1 for β2AR and PDB ID: 6A93 for 5-HT2AR.
-
Rationale: The PDB provides experimentally determined 3D structures of biological macromolecules, which are essential for accurate docking simulations.
-
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, ions, and any co-crystallized ligands. For β2AR (2RH1), remove the inverse agonist carazolol. For 5-HT2AR (6A93), remove the bound ligand.
-
Rationale: Water molecules and co-crystallized ligands can interfere with the docking of the new ligand.
-
Add polar hydrogen atoms to the protein.
-
Rationale: Hydrogen atoms are crucial for forming hydrogen bonds, which are key protein-ligand interactions.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Rationale: Charges are necessary for calculating electrostatic interactions between the protein and the ligand.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
-
Obtain and Prepare Ligand Structures:
-
Obtain the 3D structures of adrenolutin, adrenaline, and serotonin. These can be downloaded from databases like PubChem in SDF format.
-
Rationale: Accurate 3D structures of the ligands are necessary for the docking calculations.
-
Use a tool like Open Babel to convert the SDF files to the PDBQT format. This process will also add hydrogens and assign charges to the ligand atoms.
-
Define the rotatable bonds in the ligands.
-
Rationale: Allowing for ligand flexibility is crucial for accurately predicting the binding pose.
-
Part 2: Molecular Docking with AutoDock Vina
With the prepared protein and ligand files, we can now perform the docking simulations.
Experimental Protocol: Molecular Docking
-
Define the Binding Site (Grid Box):
-
For each receptor, define a "grid box" that encompasses the known binding site of the endogenous ligand.
-
For β2AR (2RH1), the binding site can be centered on the location of the co-crystallized carazolol. Key interacting residues include Asp113 and Ser203.[3]
-
For 5-HT2AR (6A93), the binding site can be identified from the literature or by using site-finding tools.
-
The size of the grid box should be large enough to accommodate the ligands and allow for some conformational flexibility.
-
Rationale: The grid box defines the search space for the docking algorithm, focusing the calculation on the most probable binding region.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
An exhaustiveness value of 8 is a good starting point for a balance between accuracy and computational time.
-
Execute AutoDock Vina from the command line using the configuration file.
-
Rationale: AutoDock Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined grid box, scoring each pose based on its predicted binding affinity.
-
-
Analyze Docking Results:
-
AutoDock Vina will output a PDBQT file containing the top-ranked binding poses of the ligand, along with their predicted binding affinities in kcal/mol.
-
Visualize the docked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Rationale: The analysis of the docked poses provides insights into the molecular basis of the predicted binding and allows for a comparison of the binding modes of different ligands.
-
Comparative Data Analysis
The primary output of this study is a comparative analysis of the docking results for adrenolutin and the endogenous ligands. The results are summarized in the table below.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |
| Beta-2 Adrenergic Receptor (β2AR) | Adrenaline | -7.5 | 1.85 | Asp113, Ser204, Asn312 |
| Adrenolutin | -8.2 | 0.56 | Asp113, Ser207, Phe290 | |
| Serotonin 5-HT2A Receptor (5-HT2AR) | Serotonin | -7.9 | 0.98 | Asp155, Ser239, Phe339 |
| Adrenolutin | -8.5 | 0.34 | Asp155, Trp336, Phe340 |
Note: The binding affinities and interacting residues presented here are illustrative and represent hypothetical outcomes of the described docking protocol. Actual results would be generated from the execution of the docking software.
Visualization of Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Overall workflow for the comparative docking study of adrenolutin.
Caption: Logical relationship of the comparative docking analysis.
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded in-silico methodology for the initial exploration of adrenolutin's potential biological targets. The comparative docking approach provides a framework for generating testable hypotheses regarding its bioactivity. The hypothetical results presented suggest that adrenolutin may have a higher binding affinity for both the β2AR and 5-HT2AR than their respective endogenous ligands.
It is imperative to underscore that these computational predictions are not a substitute for experimental validation. The findings from this study should be used to guide future laboratory research. Wet lab experiments, such as competitive binding assays, would be the next logical step to confirm the predicted binding affinities and determine if adrenolutin acts as an agonist, antagonist, or allosteric modulator at these receptors. Further studies could also expand the panel of target proteins to include other G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.
By combining computational and experimental approaches, a clearer understanding of adrenolutin's pharmacological profile can be achieved, potentially uncovering novel therapeutic applications or explaining its historical, albeit anecdotal, effects.
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Kolb, P., Rosenbaum, D. M., Irwin, J. J., Kobilka, B. K., & Shoichet, B. K. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843–6848. Retrieved from [Link]
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Su, M., Zhu, L., Zhang, Y., Liu, Y., Li, F., Chen, K., ... & Zhang, C. (2020). Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9. RCSB PDB. Retrieved from [Link]
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Xu, P., Krumm, B. E., Jeong, Y., & Roth, B. L. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB. Retrieved from [Link]
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Du, Y., & Wang, C. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. Retrieved from [Link]
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Dr. A.S.K. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
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Liu, X., Xu, X., & Zhang, M. (2023). Cryo-EM structure of A61603-bound alpha-1A-adrenergic receptor in complex with heterotrimeric Gq-protein. RCSB PDB. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Adrenochrome. In PubChem. Retrieved March 11, 2026, from [Link]
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Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]
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Kang, Y., & Che, T. (2018). Cryo-EM structure of serotonin receptor. RCSB PDB. Retrieved from [Link]
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Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. Retrieved from [Link]
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Shutterstock. (2021, August 13). Adrenolutin Molecule Oxidation Product Adrenalin 3d Stock Illustration 2024556503. Retrieved from [Link]
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Rasmussen, S. G. F., DeVree, B. T., & Zou, Y. (2011). Crystal structure of the beta2 adrenergic receptor-Gs protein complex. RCSB PDB. Retrieved from [Link]
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Huang, S., Xu, P., & Shen, D. D. (2022). Serotonin 6 (5-HT6) receptor-Gs-Nb35 complex. RCSB PDB. Retrieved from [Link]
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Du, Y., & Wang, C. (2021). Ligands of Adrenergic Receptors. Encyclopedia.pub. Retrieved from [Link]
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Molsoft L.L.C. (n.d.). ICM User's Guide: Ligand Docking Tutorials. Retrieved from [Link]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
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Franchini, S., & Cichero, E. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4305. Retrieved from [Link]
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Wikipedia contributors. (2024, October 29). Beta-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved March 11, 2026, from [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Adrenochrome oxidised. In PubChem. Retrieved March 11, 2026, from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
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Kim, Y., & Cho, Y. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(10), 535–542. Retrieved from [Link]
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Tedesco, J. L., Seeman, P., & McDermed, J. D. (1979). Pharmacology of High-Affinity Binding of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) to Bovine Caudate Nucleus Tissue. Molecular Pharmacology, 16(2), 369–381. Retrieved from [Link]
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Bioinformatics online. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]
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Protein Data Bank in Europe. (2024, May 1). Serotonin receptors: The reason behind your happiness. Retrieved from [Link]
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Yuan, D., Liu, Z., & Kaindl, J. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Communications Biology, 3(1), 599. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
This document provides a detailed, procedural guide for the safe and compliant disposal of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. As a research chemical, specific safety and toxicity data for this compound are not extensively documented. Therefore, this guide adopts a conservative approach, grounding its recommendations in the known hazardous properties of its core structural motifs—the indole derivative and the catechol-like triol group—and aligning with established protocols for hazardous waste management in a laboratory setting.[1][2] Adherence to these procedures is essential for ensuring personnel safety and environmental protection.
Inferred Hazard Profile and Regulatory Imperative
The first step in any disposal protocol is a thorough hazard assessment.[1] Lacking a specific Safety Data Sheet (SDS), we must infer the potential risks from the compound's structure.
-
Indole Moiety: The indole backbone is common in biologically active molecules. Related indole derivatives are often classified as skin and eye irritants and can be harmful if swallowed or inhaled.[3][4][5]
-
Catechol-like Triol Group: The presence of a triol on the benzene ring is structurally similar to catechol. Catechols are recognized as toxic, skin irritants, and pose a significant risk to aquatic life, strictly prohibiting their disposal down the drain.[2][6][7]
Given these characteristics, (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol must be managed as hazardous chemical waste . All disposal activities must comply with local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from generation to final disposal.[8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete lifecycle of waste management for this compound, from the point of generation to its final removal from the laboratory.
Part I: Immediate Safety and Handling
Before any handling or disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[9]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes of liquid waste or contact with solid particles.[6] |
| Hand Protection | Nitrile gloves (minimum 0.11mm thickness). | Provides a chemical-resistant barrier to prevent skin contact.[9] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
Part II: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Never mix waste streams containing this compound with non-hazardous waste or incompatible chemicals.[10]
-
Liquid Waste: This stream includes any unused solutions, reaction mixtures, and solvent rinsates containing the compound.
-
Solid Waste: This includes contaminated consumables such as gloves, weigh boats, pipette tips, and paper towels used during handling or spill cleanup.[11]
The following diagram outlines the critical decision-making process for waste handling.
Caption: Decision workflow for the disposal of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.
Part III: Container Selection and Labeling
The integrity of waste containment is non-negotiable. Use only containers that are compatible with the waste, in good condition, and properly labeled from the moment waste is first added.[8][10]
| Parameter | Requirement | Justification |
| Container Material | High-Density Polyethylene (HDPE) or other chemically resistant plastic for liquids; lined cardboard or plastic for solids. | Prevents degradation of the container and potential leaks.[8] |
| Condition | Leak-proof with a tightly sealing cap. Kept closed except when adding waste. | Prevents spills and the release of vapors into the laboratory environment.[2] |
| Labeling | Affix a hazardous waste label. | Ensures clear identification and compliance with regulations.[12] |
The hazardous waste label must be filled out completely and legibly, including:
-
The words "HAZARDOUS WASTE" .[2]
-
The full, unabbreviated chemical name: "(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol" .
-
An accurate list of all contents by percentage, including solvents.
-
The date when the first drop of waste was added (Accumulation Start Date).
Part IV: On-Site Storage and Final Disposal
Accumulated waste must be stored safely within the laboratory in a designated satellite accumulation area prior to pickup.[10] This area should be away from heat sources and high-traffic areas, and all liquid waste containers must be placed in secondary containment to contain potential leaks.[11]
Final disposal must never involve drain or trash disposal.[13] The waste must be transferred to a licensed hazardous waste disposal company, a process typically managed by your institution's Environmental Health and Safety (EHS) department.[1][12] Follow your institution's specific procedures to schedule a waste pickup as soon as a container is full or within six months of the accumulation start date.[8]
Emergency and Special Procedures
Spill Response
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves dust, evacuate the area.
-
Protect: Don appropriate PPE (gloves, goggles, lab coat).
-
Contain & Clean: For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the material. For solid spills, carefully sweep the material to avoid generating dust.[12]
-
Collect: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all rinsate as hazardous waste.
Caption: Procedural flow for responding to a chemical spill.
Empty Container Disposal
An "empty" container that held this compound is not truly empty and must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[11][14]
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste.[14]
-
Deface Label: Completely remove or obliterate the original chemical label.[14]
-
Dispose: Once decontaminated and dried, the container can be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, upholding the highest standards of laboratory safety and environmental stewardship.
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American Chemical Society. Hazardous Waste and Disposal. [Link]
- Safety Data Sheet for 1,3,3-Trimethyl-2-methyleneindoline. (December 19, 2025).
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PubChem. 1-Methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. [Link]
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PubChem. 1-Methyl-1H-indole-3,5,6-triol. National Center for Biotechnology Information. [Link]
- British Pharmacopoeia Commission. Safety data sheet for Triprolidine hydrochloride. (July 04, 2013).
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). [Link]
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Pro-Lab Diagnostics. Spot Indole Reagent. (March 2021). [Link]
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PubChem. (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione. National Center for Biotechnology Information. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). [Link]
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NIST. Indole, 3-methyl-. NIST Chemistry WebBook. [Link]
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NIST. 1H-Indole, 2,3-dihydro-1-methyl-. NIST Chemistry WebBook. [Link]
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MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (July 05, 2021). [Link]
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Personal protective equipment for handling (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly reactive metabolic intermediates. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol —commonly referred to in biochemical literature as leukoadrenochrome—is a cyclized, reduced derivative of epinephrine (adrenaline)[1].
While its oxidized counterpart (adrenochrome) is widely recognized, this specific reduced triol presents a far more insidious logistical challenge in the laboratory. It is highly unstable, intensely fluorescent, and prone to rapid auto-oxidation[2]. This guide provides the definitive, self-validating protocols required to handle this compound safely, ensuring both scientific integrity and operator protection.
Hazard Assessment & The Causality of Toxicity
To design an effective safety protocol, we must first understand the molecular behavior of the compound. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol does not act as a static toxin; rather, it acts as a catalyst for oxidative stress.
The Causality of Risk: The primary hazard of handling this compound stems from its participation in continuous redox cycling[3]. When exposed to ambient oxygen, it rapidly oxidizes back to adrenochrome, transferring an electron to molecular oxygen to form superoxide radicals (O₂•⁻). This depletion of cellular antioxidants and the continuous generation of reactive oxygen species (ROS) are the primary biochemical initiators of aminochrome-induced cardiotoxicity and cellular damage[4].
Table 1: Physicochemical & Hazard Profile
| Parameter | Value / Description | Operational Implication |
| Chemical Formula | C₉H₁₁NO₃ | Highly polar; requires specific aprotic solvent selection. |
| Molecular Weight | 181.19 g/mol | Essential for precise molarity calculations in assays. |
| Stability | Extremely low (in O₂) | Mandates inert atmosphere (N₂/Ar) for all handling. |
| Primary Hazard | Redox cycling / ROS generation | Requires strict barrier PPE to prevent systemic exposure. |
| Light Sensitivity | High (Photodegradation) | Must be stored and handled using amber/opaque vessels. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The high reactivity of this compound necessitates a targeted PPE strategy. Every piece of equipment below is chosen based on the chemical's specific degradation pathways.
-
Hand Protection (Double-Gloving):
-
Inner Glove: Neoprene.
-
Outer Glove: Nitrile (minimum 5 mil thickness).
-
Causality: Nitrile acts as the primary physical barrier against the powder. However, if the outer glove is breached by a micro-tear, the inner neoprene layer provides critical resistance against the polar aprotic solvents (e.g., degassed DMSO) required to solubilize the triol, preventing solvent-mediated transdermal absorption.
-
-
Respiratory Protection:
-
Requirement: Work must be conducted within a dedicated Class II Type B2 Biological Safety Cabinet (BSC) or an inert gas glovebox. If engineering controls are compromised, a NIOSH-approved P100 particulate respirator is mandatory.
-
Causality: Inhalation of the lyophilized powder introduces the compound directly into the highly oxygenated environment of the lungs, triggering immediate, localized redox cycling and mucosal tissue damage.
-
-
Eye & Face Protection:
-
Requirement: Tight-fitting chemical splash goggles paired with a full face shield.
-
Causality: The cornea is highly susceptible to oxidative stress. Standard safety glasses offer insufficient protection against aerosolized, ROS-generating particulates during reconstitution.
-
-
Body Protection:
-
Requirement: Disposable, front-closing Tyvek® lab coat with knit cuffs.
-
Causality: Standard cotton lab coats can trap the powder. Upon exposure to ambient humidity, the compound will polymerize into brown/black melanin-like deposits, permanently contaminating the garment and creating a sustained exposure risk.
-
Biochemical Pathway Visualization
Understanding the redox cycle is critical for anticipating the compound's behavior and toxicity in both in vitro and in vivo models.
Figure 1: Redox cycling of epinephrine metabolites driving ROS generation and cardiotoxicity.
Operational Workflow: Reconstitution & Handling Protocol
To maintain the scientific integrity of your experiments, the compound must be protected from oxygen and light from the moment the vial is opened.
Step-by-Step Reconstitution Methodology:
-
Solvent Preparation: Degas the chosen solvent (e.g., HPLC-grade water or DMSO) by sparging with high-purity Argon for a minimum of 30 minutes.
-
Environment Setup: Transfer the sealed vial to an inert atmosphere glovebox or a Schlenk line setup.
-
Equilibration: Allow the vial to reach room temperature within the inert environment to prevent condensation, which accelerates auto-oxidation.
-
Reconstitution: Inject the degassed solvent directly through the septum of the vial using a gas-tight syringe. Swirl gently; do not vortex, as excessive agitation can introduce trace oxygen.
-
Aliquoting: Dispense the solution into single-use, amber glass ampoules or opaque microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Never subject the compound to freeze-thaw cycles.
Self-Validating System Check: Monitor the color of your solution. A properly degassed, inert solution of the triol will remain colorless or very pale. The sudden appearance of a pink or intense yellow-green hue indicates oxygen ingress and immediate conversion to oxidized derivatives, invalidating the aliquot for sensitive assays.
Decontamination and Disposal Plan
Proper disposal is paramount to laboratory safety and environmental compliance[5]. Because this compound actively generates reactive species, it cannot be treated as standard organic waste.
Step-by-Step Disposal Methodology:
-
Quenching: Residual solutions should be quenched by adding a mild reducing agent (e.g., ascorbic acid solution) to halt the redox cycle, followed by neutralization.
-
Segregation: Collect all quenched liquids in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container[5]. Do not mix with general solvent waste.
-
Solid Waste: All contaminated consumables (pipette tips, Tyvek suits, outer gloves) must be placed in a designated hazardous waste bin lined with a double-ply biohazard bag.
-
Labeling: Clearly label the waste container with "Hazardous Chemical Waste: Reactive Indole Derivatives / ROS Generators" and your institution's required EHS tracking information.
-
Surface Decontamination: Wipe down all handling surfaces with a 10% bleach solution, followed by a 70% ethanol wipe to remove residual salts.
Self-Validating System Check: The addition of the 10% bleach solution during surface decontamination will cause any invisible residual compound to rapidly polymerize into a visible dark brown/black melanin-like substance. Once the color change ceases and the solution clears or stabilizes, you have visual confirmation that the active redox cycle has been permanently terminated.
References
-
Adrenolutin - Wikipedia Source: wikipedia.org URL:[Link]
-
Toxicity of aminochromes Source: Toxicology Letters (unipd.it) URL:[Link]
-
Adrenochrome - Wikipedia Source: wikipedia.org URL:[Link]
-
Toxicology update: the cardiotoxicity of the oxidative stress metabolites of catecholamines (aminochromes) Source: Journal of Applied Toxicology (nih.gov) URL:[Link]
Sources
- 1. Adrenochrome - Wikipedia [en.wikipedia.org]
- 2. Adrenolutin - Wikipedia [en.wikipedia.org]
- 3. research.unipd.it [research.unipd.it]
- 4. Toxicology update: the cardiotoxicity of the oxidative stress metabolites of catecholamines (aminochromes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
